7-Chloro-2-iodoimidazo[1,2-A]pyridine
Description
Properties
IUPAC Name |
7-chloro-2-iodoimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-5-1-2-11-4-6(9)10-7(11)3-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWLMNXFZQXFOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501286775 | |
| Record name | 7-Chloro-2-iodoimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501286775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384265-42-2 | |
| Record name | 7-Chloro-2-iodoimidazo[1,2-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1384265-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-2-iodoimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501286775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 7-Chloro-2-iodoimidazo[1,2-a]pyridine: A Key Intermediate in Modern Drug Discovery
Abstract: This technical guide provides a comprehensive overview of 7-Chloro-2-iodoimidazo[1,2-a]pyridine, a heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. The imidazo[1,2-a]pyridine core is a recognized "privileged scaffold" present in numerous marketed drugs, including zolpidem and alpidem.[1][2] This document delves into the molecule's core chemical structure, physicochemical properties, and detailed synthetic strategies. We further explore its chemical reactivity, emphasizing its utility as a versatile building block for creating diverse molecular libraries via modern cross-coupling reactions. The guide culminates in a discussion of its applications in medicinal chemistry, highlighting the therapeutic potential of its derivatives against a range of biological targets. This paper is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent intermediate in their research and development programs.
Core Molecular Profile and Physicochemical Properties
This compound is a disubstituted heterocyclic compound built upon the fused bicyclic imidazo[1,2-a]pyridine framework.[3] The strategic placement of a chlorine atom at the 7-position and an iodine atom at the 2-position imparts distinct reactivity and physicochemical characteristics, making it a highly valuable synthon in organic synthesis.
Chemical Structure and Identifiers
The structure consists of an imidazole ring fused to a pyridine ring. The chlorine substituent on the pyridine ring and the iodine on the imidazole ring are key functional handles for subsequent chemical modifications.
-
IUPAC Name: this compound
-
Canonical SMILES: C1=C(C=C2C(=C1)N=C(N2)I)Cl[3]
-
InChI: InChI=1S/C7H4ClIN2/c8-5-1-2-11-4-6(9)10-7(11)3-5/h1-4H[3][5]
Physicochemical Data
The following table summarizes key physicochemical properties. Note that some values are computationally predicted, providing a reliable estimate for experimental design.
| Property | Value | Source |
| Molecular Weight | 278.48 g/mol | [3] |
| Monoisotopic Mass | 277.91077 Da | [5] |
| Physical Form | Solid (predicted) | [6] |
| XlogP (predicted) | 3.1 | [5] |
| Storage Conditions | Refrigerated, protected from light | [6] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is not commonly detailed as a final product but as a crucial intermediate. A logical and efficient synthetic strategy involves a two-step process: first, the formation of the 7-chloroimidazo[1,2-a]pyridine core, followed by a regioselective iodination at the C2 position.
Strategic Approach
The construction of the imidazo[1,2-a]pyridine scaffold is a well-established field, with numerous methods available, including the classic Tschitschibabin reaction, transition metal-catalyzed cyclizations, and multi-component reactions.[7][8][9] For this specific target, starting with the appropriately substituted aminopyridine is the most direct approach. Subsequent iodination must be selective for the C2 position. While the C3 position of the imidazo[1,2-a]pyridine ring is generally more electron-rich and susceptible to electrophilic attack, C2-iodination can be achieved through specific reaction conditions, often leveraging copper catalysis.[10]
Detailed Representative Synthesis Protocol
The following protocol is a representative, self-validating system based on established methodologies for this class of compounds.
Step 1: Synthesis of 7-Chloroimidazo[1,2-a]pyridine
This step is a modified Groebke-Blackburn-Bienaymé reaction or a similar condensation/cyclization.
-
Reactant Charging: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-Chloro-2-aminopyridine (1.0 eq), an aldehyde such as glyoxal or a derivative (1.1 eq), and an isocyanide (1.1 eq).
-
Solvent and Catalyst: Add a suitable solvent like methanol or ethanol (approx. 0.2 M concentration) and a Lewis acid catalyst (e.g., Sc(OTf)₃, 5 mol%).
-
Reaction Execution: Stir the mixture at 60 °C. The causality for this temperature is to provide sufficient activation energy for the multi-component cascade while minimizing side-product formation. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aminopyridine is consumed (typically 4-8 hours).
-
Work-up and Isolation: Upon completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure. Purify the crude residue via column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 7-chloroimidazo[1,2-a]pyridine.
Step 2: Regioselective C2-Iodination
This step utilizes a copper-catalyzed C-H activation/iodination.
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Reactant Charging: In a sealed reaction vessel, dissolve the 7-chloroimidazo[1,2-a]pyridine (1.0 eq) from Step 1 in a solvent such as N,N-Dimethylformamide (DMF).
-
Reagent Addition: Add Copper(I) Iodide (CuI, 10 mol%) and molecular Iodine (I₂, 1.5 eq).
-
Reaction Execution: Seal the vessel and heat the reaction to 80-100 °C. The choice of a copper catalyst is critical; it facilitates the selective activation of the C2-H bond, directing the electrophilic iodination to this position over the thermodynamically favored C3.[10] The reaction is typically complete within 12-24 hours.
-
Work-up and Isolation: Cool the mixture, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with aqueous sodium thiosulfate solution to quench excess iodine, followed by brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. The final product, this compound, can be purified by recrystallization or column chromatography.
Synthesis Workflow Diagram
Caption: Two-step synthesis of the target compound.
Chemical Reactivity and Strategic Applications in Synthesis
The primary value of this compound in drug discovery lies in its capacity for controlled, sequential functionalization. The two halogen atoms possess differential reactivity, allowing for selective chemical transformations.
The Role of Halogen Substituents
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C2-Iodo Group: The carbon-iodine bond is relatively weak and highly polarizable, making it the primary site for reactivity. It is an excellent leaving group in palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents at the C2 position.
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C7-Chloro Group: The carbon-chlorine bond is stronger and less reactive under standard palladium catalysis conditions used for C-I bond activation. This allows it to remain intact while the C2 position is modified. It can be functionalized under more forcing conditions if desired, or it can be retained in the final molecule to modulate properties such as lipophilicity and metabolic stability.
Key Transformations: Palladium-Catalyzed Cross-Coupling
The C2-iodo position is a gateway to molecular diversity. This is a cornerstone of modern medicinal chemistry, allowing for the rapid generation of compound libraries to probe structure-activity relationships (SAR).
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Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, introducing aryl or heteroaryl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties, which are valuable linkers or pharmacophores.
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Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds, introducing diverse amine side chains crucial for interacting with biological targets.
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Heck Coupling: Reaction with alkenes to introduce vinyl groups.
Reactivity and Derivatization Flowchart
Caption: Key cross-coupling reactions at the C2-position.
Significance in Medicinal Chemistry and Drug Development
The imidazo[1,2-a]pyridine scaffold is a cornerstone of medicinal chemistry, with derivatives demonstrating a vast range of biological activities.[2][11] this compound serves as a critical starting point for the exploration of this valuable chemical space.
A Privileged Scaffold for Diverse Targets
The rigid, bicyclic structure of the core provides a well-defined three-dimensional shape for presentation of functional groups to biological targets. Its derivatives have been successfully developed for a multitude of therapeutic areas.[1][12]
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Central Nervous System (CNS): Marketed drugs like Zolpidem (insomnia) and Alpidem (anxiolytic) highlight the scaffold's utility in targeting CNS receptors.[1]
-
Oncology: Derivatives have been identified as potent inhibitors of various protein kinases, including Platelet-Derived Growth Factor Receptor (PDGFR), which are critical targets in cancer therapy.[13]
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Infectious Diseases: The scaffold is the basis for novel anti-tubercular agents. Specifically, derivatives have been developed that target QcrB, a component of the electron transport chain in Mycobacterium tuberculosis, demonstrating potent activity against drug-resistant strains.[12][14]
Drug Discovery Workflow Example
The following diagram illustrates a conceptual workflow where this compound is utilized to develop a targeted kinase inhibitor.
Caption: Conceptual workflow from building block to lead compound.
Safety and Handling
As with all specialized laboratory chemicals, this compound should be handled with appropriate care. Based on related structures, the following GHS hazard statements may apply:
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H302: Harmful if swallowed.[6]
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H315: Causes skin irritation.[6]
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H319: Causes serious eye irritation.[6]
Standard Handling Procedures:
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Use in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
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Store in a cool, dry, and dark place.
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its pre-functionalized, stable core and differentially reactive halogen handles provide medicinal chemists with a robust platform for the efficient synthesis of diverse and complex molecular architectures. By enabling rapid access to novel chemical space through proven synthetic transformations, this intermediate is poised to continue playing a critical role in the development of the next generation of therapeutics for a wide range of human diseases.
References
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Royal Society of Chemistry. Transition-Metal-Free Regioselective C-H Halogenation of Imidazo[1,2-a]pyridines: Sodium Chlorite - Supporting Information. [Link]
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MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. [Link]
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Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]
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ACS Publications. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
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PMC (PubMed Central). Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents. [Link]
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PMC (PubMed Central). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. [Link]
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PMC (PubMed Central). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. [Link]
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Organic Chemistry Portal. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. [Link]
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An In-depth Technical Guide to Heterocyclic Building Blocks for Medicinal Chemistry Scaffolds
Prepared by: A Senior Application Scientist
Foreword: The Centrality of Heterocycles in Modern Drug Discovery
In the landscape of medicinal chemistry, heterocyclic compounds stand as a cornerstone of molecular design and drug development.[1] Their prevalence is nothing short of remarkable, with statistics indicating that over 85% of all biologically active chemical entities contain at least one heterocyclic ring.[2] This dominance is not a matter of chance; it is a direct reflection of the unparalleled versatility these structures offer. From fine-tuning physicochemical properties to engaging in specific, high-affinity interactions with biological targets, heterocycles provide a vast chemical space for the medicinal chemist to explore.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a deep dive into the core principles and practical applications of heterocyclic building blocks in the creation of novel therapeutic agents.
The Privileged Status of Heterocyclic Scaffolds in Medicinal Chemistry
Heterocyclic scaffolds are often referred to as "privileged structures" in medicinal chemistry. This term reflects their recurring appearance in a multitude of drugs across various therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[2][3] The reason for this privileged status lies in the unique combination of properties that heteroatoms—most commonly nitrogen, oxygen, and sulfur—impart to a cyclic structure.
The introduction of heteroatoms into a carbocyclic ring fundamentally alters its electronic distribution, geometry, and capacity for intermolecular interactions.[1] These changes provide medicinal chemists with a powerful toolkit to modulate a molecule's:
-
Solubility and Lipophilicity: The presence of heteroatoms, particularly nitrogen and oxygen, can introduce polarity and hydrogen bonding capabilities, thereby influencing a compound's solubility and its ability to partition between aqueous and lipid environments.[2][4] This is a critical factor in determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Target Binding and Selectivity: Heterocyclic rings can engage in a variety of non-covalent interactions with biological targets such as enzymes, receptors, and nucleic acids. These interactions include hydrogen bonds, π-π stacking, and dipole-dipole interactions, which are crucial for achieving high binding affinity and selectivity.[1]
-
Metabolic Stability: The strategic placement of heteroatoms can influence a molecule's susceptibility to metabolic enzymes, potentially enhancing its stability and prolonging its therapeutic effect.[5]
-
Bioisosteric Replacement: Heterocyclic rings are frequently employed as bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound.[5] This strategy allows for the optimization of a lead compound's properties while retaining its desired biological activity.
A Survey of Key Heterocyclic Building Blocks in Approved Drugs
The diversity of heterocyclic structures found in FDA-approved drugs is vast. However, certain scaffolds appear with notable frequency, underscoring their proven utility in drug design.
Nitrogen-Containing Heterocycles: The Workhorses of Medicinal Chemistry
Nitrogen-containing heterocycles are the most prevalent class of heterocycles in pharmaceuticals, with over 75% of FDA-approved drugs containing such a moiety.[6] Their ability to act as both hydrogen bond donors and acceptors makes them invaluable for target recognition.[6]
Table 1: Prominent Nitrogen-Containing Heterocycles in FDA-Approved Drugs
| Heterocycle | Example Drug(s) | Therapeutic Area | Key Structural Contribution |
| Pyridine | Isoniazid, Abiraterone | Antitubercular, Anticancer | Aromatic six-membered ring that can engage in π-stacking and hydrogen bonding.[7] |
| Piperidine | Ritalin, Donepezil | CNS stimulant, Alzheimer's disease | Saturated six-membered ring that provides a rigid scaffold and can be functionalized to modulate solubility and target binding. |
| Pyrrolidine | Proline, various anticancer agents | Amino acid, Oncology | Saturated five-membered ring, a common scaffold in natural products and pharmaceuticals.[8] |
| Piperazine | Imatinib, Ciprofloxacin | Anticancer, Antibiotic | A six-membered ring with two nitrogen atoms, often used to improve solubility and pharmacokinetic properties. |
| Imidazole | Cimetidine, Clotrimazole | Anti-ulcer, Antifungal | A five-membered aromatic ring with two nitrogen atoms, capable of acting as a ligand for metal ions in enzymes.[7] |
| Indole | Tryptophan, Vincristine | Amino acid, Anticancer | A fused bicyclic system that is a common feature in natural products and provides a scaffold for diverse functionalization.[9] |
Oxygen-Containing Heterocycles: Nature's Preferred Scaffolds
Oxygen-containing heterocycles are widespread in natural products and have been successfully translated into numerous therapeutic agents.[10] By the end of 2017, 311 drug molecules with at least one oxygen heterocyclic ring had been approved by the FDA.[]
Table 2: Common Oxygen-Containing Heterocycles in Medicinal Chemistry
| Heterocycle | Example Drug(s) | Therapeutic Area | Key Structural Contribution |
| Furan | Furosemide, Ranitidine | Diuretic, Anti-ulcer | A five-membered aromatic ring that can participate in various chemical transformations and interactions.[12] |
| Tetrahydrofuran (THF) | Many natural products and synthetic drugs | Various | A saturated five-membered ring that can act as a polar, aprotic solvent and a structural motif.[13] |
| Pyran | Many natural products, Warfarin | Various, Anticoagulant | A six-membered ring that can be either saturated or unsaturated, forming the core of many carbohydrates and other natural products.[12] |
| Morpholine | Linezolid, Reboxetine | Antibiotic, Antidepressant | A saturated six-membered ring containing both oxygen and nitrogen, often used to enhance solubility and metabolic stability. |
Sulfur-Containing Heterocycles: Versatile Players in Drug Design
Sulfur-containing heterocycles have gained increasing attention in medicinal chemistry due to their diverse biological activities and unique chemical properties.[14][15]
Table 3: Important Sulfur-Containing Heterocycles in Drug Discovery
| Heterocycle | Example Drug(s) | Therapeutic Area | Key Structural Contribution |
| Thiophene | Clopidogrel, Tiotropium | Antiplatelet, COPD | A five-membered aromatic ring that is a bioisostere of benzene and can undergo various functionalizations.[16] |
| Thiazole | Ritonavir, Thiamine (Vitamin B1) | Antiviral, Vitamin | A five-membered aromatic ring containing both sulfur and nitrogen, important for its electronic properties and ability to coordinate with metals.[14] |
| Thiazolidine | Pioglitazone, Rosiglitazone | Antidiabetic | A saturated five-membered ring with sulfur and nitrogen, a core scaffold in the thiazolidinedione class of drugs.[16] |
Synthetic Strategies for Core Heterocyclic Scaffolds: A Mechanistic Perspective
The ability to efficiently synthesize a wide array of functionalized heterocycles is critical for successful drug discovery programs.[17][18] Modern synthetic methodologies have significantly expanded the accessible chemical space for medicinal chemists.
General Workflow for Heterocycle Synthesis and Functionalization
The synthesis of functionalized heterocyclic scaffolds typically follows a logical workflow, starting from readily available starting materials and progressing to the final, often complex, drug candidate.
Caption: A generalized workflow for the synthesis and optimization of heterocyclic drug candidates.
Key Synthetic Protocols for Nitrogen-Containing Heterocycles
The synthesis of nitrogen-containing heterocycles is a vast and well-established field. Here, we highlight a classic and versatile method.
Experimental Protocol: Hantzsch Pyridine Synthesis
This multicomponent reaction provides a straightforward route to dihydropyridines, which can be subsequently oxidized to pyridines.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aldehyde (1.0 eq), ethyl acetoacetate (2.0 eq), and ammonium acetate (1.1 eq) in ethanol.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. The product often crystallizes out of solution. If not, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
-
Oxidation (Optional): To obtain the corresponding pyridine, the isolated dihydropyridine can be oxidized using an oxidizing agent such as nitric acid or ceric ammonium nitrate (CAN).
Causality Behind Experimental Choices:
-
Multicomponent Nature: The Hantzsch synthesis is a powerful example of a multicomponent reaction, where three or more reactants combine in a single operation to form a product that contains portions of all the reactants. This approach is highly atom-economical and efficient.
-
Choice of Solvent: Ethanol is a common solvent for this reaction as it is polar enough to dissolve the reactants and facilitates the reaction without interfering with the mechanism.
-
Ammonium Acetate as Nitrogen Source: Ammonium acetate serves as a convenient in situ source of ammonia, which is required for the formation of the dihydropyridine ring.
Advances in the Synthesis of Oxygen and Sulfur-Containing Heterocycles
Recent advances in synthetic chemistry have provided novel and efficient methods for the construction of oxygen and sulfur-containing heterocycles.[15][19]
Modern Synthetic Approaches:
-
Transition-Metal Catalysis: Palladium-, copper-, and rhodium-catalyzed reactions have become indispensable tools for the synthesis of a wide range of heterocycles, enabling the formation of C-O and C-S bonds with high efficiency and selectivity.
-
Photoredox Catalysis: This emerging field utilizes visible light to initiate single-electron transfer processes, enabling novel and mild transformations for the synthesis of complex heterocyclic structures.[17]
-
C-H Activation: The direct functionalization of C-H bonds is a highly atom-economical strategy that avoids the need for pre-functionalized starting materials, streamlining synthetic routes to functionalized heterocycles.[17]
The Role of Heterocycles in Structure-Activity Relationship (SAR) Studies and Lead Optimization
The systematic modification of a lead compound's structure to improve its pharmacological properties is a cornerstone of drug discovery.[1] Heterocyclic building blocks play a pivotal role in this process by allowing for the fine-tuning of a molecule's Structure-Activity Relationship (SAR).[20][21]
A Logical Framework for SAR-Driven Optimization
The process of lead optimization is an iterative cycle of design, synthesis, and testing, guided by the principles of SAR.
Caption: The iterative cycle of Structure-Activity Relationship (SAR)-driven lead optimization.
Case Study: The Development of Sildenafil (Viagra)
The development of sildenafil is a classic example of how heterocyclic modifications were used to optimize a lead compound. The initial lead compound was a pyrazolopyrimidinone that showed modest inhibitory activity against phosphodiesterase 5 (PDE5). Through a systematic SAR campaign, researchers made several key modifications to the heterocyclic core and its substituents, ultimately leading to the highly potent and selective drug, sildenafil.
Future Perspectives and Emerging Trends
The field of heterocyclic chemistry in drug discovery is continually evolving, driven by advances in synthetic methodologies, computational tools, and our understanding of disease biology.[12]
Key Future Directions:
-
Novel Scaffolds and Chemical Space: The exploration of new and underutilized heterocyclic scaffolds will continue to be a priority, expanding the available drug-like chemical space.[2][17]
-
Multi-Targeted Agents: The design of heterocyclic compounds that can simultaneously modulate multiple biological targets is a promising strategy for treating complex diseases like cancer and neurodegenerative disorders.[1]
-
Green Chemistry: The development of more sustainable and environmentally friendly synthetic methods for the preparation of heterocyclic building blocks is an increasingly important area of focus.[22]
-
Computational Drug Design: In silico methods, including molecular docking and virtual screening, will play an even greater role in the rational design and optimization of heterocyclic drug candidates.[4][12]
Conclusion
Heterocyclic building blocks are, and will continue to be, indispensable tools in the hands of medicinal chemists. Their structural diversity and chemical versatility provide an unparalleled platform for the design and synthesis of novel therapeutic agents. As our ability to synthesize and understand these fascinating molecules continues to grow, so too will their impact on human health and the treatment of disease.
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Imidazo[1,2-a]pyridine core structure in drug discovery
An In-Depth Technical Guide to the Imidazo[1,2-a]pyridine Core in Drug Discovery
Foreword: The "Privileged" Scaffold
In the lexicon of medicinal chemistry, certain molecular frameworks are bestowed with the term "privileged." This designation is reserved for scaffolds that are not merely synthetically accessible but demonstrate an extraordinary ability to bind to multiple, distinct biological targets through versatile, targeted modifications. The imidazo[1,2-a]pyridine core is a quintessential example of such a privileged structure.[1][2] This fused heterocyclic system, consisting of a pyridine ring fused to an imidazole ring, is a structural motif found in numerous marketed drugs, from the widely prescribed hypnotic agent Zolpidem to the cardiotonic Olprinone.[1][3][4] Its rigid, planar geometry and rich electronic nature provide an ideal foundation for developing potent and selective ligands. The exponential growth in research publications surrounding this core underscores its enduring importance and vast therapeutic potential.[1][3][5]
This guide, intended for drug discovery professionals, moves beyond a simple cataloging of derivatives. It aims to provide a deeper understanding of the causality behind the synthetic choices, the structure-activity relationships (SAR) that govern biological effect, and the mechanistic pathways through which these compounds exert their therapeutic power.
Part 1: The Synthetic Foundation - Versatility and Accessibility
The utility of a scaffold is directly proportional to its synthetic tractability. The imidazo[1,2-a]pyridine core excels in this regard, with numerous robust methods for its construction, allowing for the strategic placement of functional groups to modulate biological activity and pharmacokinetic properties.[1][6]
The Cornerstone: Condensation Reactions
The most fundamental and widely employed method for constructing the imidazo[1,2-a]pyridine nucleus is the condensation of a 2-aminopyridine with an α-haloketone.[3][7] This reaction is valued for its reliability and broad substrate scope.
-
Causality of the Reaction: The mechanism hinges on two key steps. First, the more nucleophilic pyridine ring nitrogen of the 2-aminopyridine attacks the electrophilic carbon of the α-haloketone in an SN2 reaction. This is followed by an intramolecular cyclization, where the exocyclic amino group attacks the carbonyl carbon, and a subsequent dehydration event yields the aromatic fused-ring system. This classic route provides direct access to 2,3-disubstituted imidazo[1,2-a]pyridines.
Caption: Workflow of the classic condensation synthesis.
Expanding Chemical Space: Multicomponent Reactions (MCRs)
To rapidly generate diverse libraries of compounds, medicinal chemists often turn to multicomponent reactions. The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful MCR that combines a 2-aminopyridine, an aldehyde, and an isocyanide to furnish 3-aminoimidazo[1,2-a]pyridine derivatives in a single step.[3] This approach is highly efficient, allowing for the introduction of three points of diversity simultaneously, which is invaluable for SAR exploration.[3][6]
Experimental Protocol: General Synthesis of 2-Aryl-imidazo[1,2-a]pyridine
This protocol describes a standard laboratory procedure for the synthesis of a representative imidazo[1,2-a]pyridine derivative, a foundational experiment for any laboratory working with this scaffold.
-
Objective: To synthesize 2-(4-bromophenyl)-6-methylimidazo[1,2-a]pyridine.
-
Reagents & Materials:
-
2-Amino-5-methylpyridine (1.0 eq)
-
2-Bromo-1-(4-bromophenyl)ethan-1-one (α-haloketone) (1.05 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
Ethanol (anhydrous)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Thin Layer Chromatography (TLC) plate (Silica gel 60 F₂₅₄)
-
Column chromatography setup (silica gel)
-
Ethyl acetate/Hexane solvent system
-
-
Procedure:
-
To a 100 mL round-bottom flask, add 2-amino-5-methylpyridine (1.08 g, 10 mmol) and anhydrous ethanol (40 mL). Stir until dissolved.
-
Add sodium bicarbonate (1.68 g, 20 mmol) to the solution.
-
Add 2-bromo-1-(4-bromophenyl)ethan-1-one (2.91 g, 10.5 mmol) portion-wise to the stirring mixture at room temperature.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80°C).
-
Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate in hexane as eluent). The reaction is typically complete within 4-6 hours.
-
Once the starting material is consumed, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between water (50 mL) and ethyl acetate (50 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2x25 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% and increasing to 30%) to isolate the pure product.
-
Combine the fractions containing the desired product and evaporate the solvent to yield the title compound as a solid.
-
-
Self-Validation: The integrity of the protocol is validated by confirming the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure it matches the expected 2-aryl-imidazo[1,2-a]pyridine structure.
Part 2: Therapeutic Applications and Mechanistic Insights
The true value of the imidazo[1,2-a]pyridine scaffold is realized in its broad spectrum of biological activities.[1][5] By strategically modifying the core at various positions (C2, C3, C6, C7, C8 being most common), researchers have developed potent agents for a wide range of diseases.
Central Nervous System: Modulating GABAergic Tone
The most well-known application of this scaffold is in the modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[8] Marketed drugs like Zolpidem (Ambien) and Alpidem act as positive allosteric modulators (PAMs) at the benzodiazepine binding site of the GABA-A receptor.[1][8]
-
Mechanism of Action: These drugs bind to a site at the interface of the α and γ subunits of the GABA-A receptor.[9] This binding event does not open the chloride channel directly but rather enhances the effect of GABA, increasing the frequency of channel opening. The resulting influx of chloride ions hyperpolarizes the neuron, leading to an inhibitory effect and producing sedative and anxiolytic properties.[8] The selectivity of Zolpidem for the α1 subunit is credited with its potent hypnotic effects with reduced anxiolytic and muscle relaxant side effects compared to non-selective benzodiazepines.[8]
Caption: Allosteric modulation of the GABA-A receptor.
Oncology: A Scaffold for Kinase Inhibition
The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. The imidazo[1,2-a]pyridine core has proven to be a remarkably effective scaffold for designing potent kinase inhibitors.[10]
-
Targeting the PI3K/Akt/mTOR Pathway: This signaling cascade is a critical regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in tumors.[11][12] Several series of imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of PI3Kα.[11] These compounds typically act as ATP-competitive inhibitors, occupying the kinase's active site and preventing the phosphorylation of downstream targets like Akt, ultimately leading to cell cycle arrest and apoptosis.[11][13]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
-
Structure-Activity Relationship (SAR): For PI3K inhibitors, a common SAR trend involves placing a substituted pyrimidine or a similar hydrogen-bond acceptor at the C3 position of the imidazo[1,2-a]pyridine core to interact with key residues in the kinase hinge region.[14] Modifications at the C6 and C8 positions are often explored to enhance potency and modulate pharmacokinetic properties like solubility and metabolic stability.[15]
| Compound Class | Target(s) | Representative IC₅₀ Values | Cell Lines | Reference |
| Imidazo[1,2-a]pyridines | PI3Kα / mTOR | 2 nM (PI3Kα) | T47D (Breast) | [11] |
| 6-Substituted Imidazo[1,2-a]pyridines | Apoptosis Induction | ~5-20 µM | HT-29, Caco-2 (Colon) | [16] |
| Imidazo[1,2-a]pyridines | Akt / mTOR | 9.7 - 44.6 µM | A375 (Melanoma), HeLa (Cervical) | [11][17] |
| 3-(Pyrimidin-4-yl)-imidazo[1,2-a]pyridine | IGF-1R | Potent and Selective | Various | [14] |
Table 1: Representative Anticancer Activities of Imidazo[1,2-a]pyridine Derivatives.
Infectious Diseases: A New Front Against Tuberculosis
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular agents with novel mechanisms of action. The imidazo[1,2-a]pyridine-3-carboxamide scaffold has emerged as a highly promising class of anti-TB agents.[1][18][19]
-
Mechanism of Action: A leading compound from this class, Q203 (Telacebec), targets the QcrB subunit of the cytochrome bc1 complex (Complex III) in the electron transport chain of Mtb.[20] This inhibition effectively blocks cellular respiration, depleting the bacterium of ATP and leading to cell death. The high selectivity for the mycobacterial cytochrome complex over its human counterpart is a key factor in its favorable safety profile.[20]
| Compound Series | Representative MIC | Target Organism | Key SAR Feature | Reference |
| Imidazo[1,2-a]pyridine-3-carboxamides | ≤0.006 µM | M. tuberculosis H₃₇Rv | Lipophilic biaryl ethers at the amide | [19] |
| N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides | 0.069–0.174 µM | DS and MDR M. tuberculosis | 4-Bromo-phenoxyethyl group | [20] |
| Imidazo[1,2-a]pyridine-8-carboxamides | Selective inhibitors | M. tuberculosis | Optimization of physicochemical properties | [21] |
Table 2: Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives.
Neurodegenerative Diseases: Imaging and Therapeutic Potential
In the field of neurodegenerative disorders, particularly Alzheimer's disease (AD), imidazo[1,2-a]pyridines are being explored for both diagnostic and therapeutic purposes.[1][22]
-
Aβ Plaque Imaging: Certain iodinated derivatives, such as IMPY, have shown high binding affinity for β-amyloid (Aβ) aggregates.[23][24] When radiolabeled (e.g., with ¹²³I), these compounds can be used as PET or SPECT imaging agents to visualize Aβ plaques in the brains of AD patients, aiding in diagnosis and the monitoring of disease progression.[24] The SAR for these agents indicates that the 2-(4'-dimethylaminophenyl) group is critical for Aβ binding, while the position of the iodine atom on the core influences brain uptake and washout kinetics.[23]
-
Enzyme Inhibition: Beyond imaging, other derivatives are being investigated as inhibitors of key enzymes in AD pathogenesis, such as β-secretase and γ-secretase, which are involved in the production of the Aβ peptide.[1][22]
Part 3: Pharmacokinetics and Future Outlook
While achieving high potency against a biological target is a primary goal, the ultimate success of a drug candidate depends on its pharmacokinetic (PK) profile. The imidazo[1,2-a]pyridine scaffold offers numerous handles for optimizing properties like absorption, distribution, metabolism, and excretion (ADME). For instance, the introduction of fluorine atoms can block sites of metabolism and improve bioavailability, while incorporating polar groups can enhance solubility.[25]
The journey of the imidazo[1,2-a]pyridine core from a simple heterocyclic system to a cornerstone of modern medicinal chemistry is a testament to its structural and functional versatility. Its continued exploration in diverse therapeutic areas, from antiviral and anti-inflammatory to novel anticancer and anti-infective applications, ensures that this "privileged" scaffold will remain a source of new drug discoveries for the foreseeable future.[1][26][27][28] The challenge for scientists will be to continue to apply rational design and innovative synthetic chemistry to unlock the full potential of this remarkable molecular framework.
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An In-depth Technical Guide to Determining the Solubility Profile of 7-Chloro-2-iodoimidazo[1,2-a]pyridine in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For novel heterocyclic compounds such as 7-Chloro-2-iodoimidazo[1,2-a]pyridine, a thorough understanding of its solubility in various organic solvents is paramount for formulation development, purification, and various stages of preclinical testing. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility profile of this compound. In the absence of publicly available experimental data, this document outlines the theoretical considerations, a detailed experimental protocol based on the gold-standard shake-flask method, and a robust analytical quantification methodology.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a fundamental physicochemical property that governs the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[1] Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and therapeutic failure.[2] Consequently, early and accurate determination of a compound's solubility is essential for making informed decisions during lead optimization and formulation design.[3] For a compound like this compound, which belongs to the medicinally significant imidazo[1,2-a]pyridine class, understanding its behavior in different solvent systems is crucial for its advancement as a potential therapeutic agent.[4][5]
Physicochemical Characterization of this compound
A foundational understanding of the target molecule's properties is essential for designing a solubility study. Key physicochemical parameters for this compound are summarized below:
| Property | Value | Source |
| Molecular Formula | C₇H₄ClIN₂ | PubChem[6] |
| Monoisotopic Mass | 277.91077 Da | PubChem[6] |
| Predicted XlogP | 3.1 | PubChem[6] |
The predicted XlogP value of 3.1 suggests that this compound is a lipophilic compound, indicating a higher affinity for and greater solubility in organic solvents compared to aqueous media. This prediction underscores the importance of characterizing its solubility profile across a range of organic solvents with varying polarities.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is a cornerstone of solubility prediction. This principle suggests that a solute will have higher solubility in a solvent with a similar polarity. The polarity of a solvent is a composite of several factors, including its dipole moment and dielectric constant. A solvent's ability to engage in hydrogen bonding also significantly influences its dissolving power.
Based on the structure of this compound, which features a fused aromatic system with halogen substituents, it is anticipated to exhibit higher solubility in moderately polar to non-polar organic solvents. Solvents capable of engaging in dipole-dipole interactions are likely to be effective.
Experimental Design for Solubility Determination
To establish a comprehensive solubility profile, a diverse set of organic solvents should be selected, spanning a range of polarities. This allows for the systematic investigation of structure-solubility relationships.
Proposed Organic Solvents
The following table presents a selection of recommended solvents, ordered by increasing polarity index.[7] This range will provide a clear picture of how solvent polarity influences the solubility of the target compound.
| Solvent | Polarity Index (P') | Class | Rationale for Inclusion |
| Hexane | 0.1 | Non-polar, Aprotic | Baseline for non-polar solubility. |
| Toluene | 2.4 | Non-polar, Aprotic | Aromatic solvent, potential for π-π interactions. |
| Dichloromethane (DCM) | 3.1 | Polar, Aprotic | Common solvent in organic synthesis. |
| Ethyl Acetate | 4.4 | Polar, Aprotic | Ester functionality, moderate polarity. |
| Acetone | 5.1 | Polar, Aprotic | Ketone functionality, good dissolving power. |
| Acetonitrile (ACN) | 5.8 | Polar, Aprotic | Commonly used in chromatography. |
| Ethanol | 4.3 (relative polarity) | Polar, Protic | Capable of hydrogen bonding. |
| Methanol | 5.1 | Polar, Protic | Highly polar protic solvent. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar, Aprotic | Highly polar, often used for initial stock solutions.[3] |
Core Experimental Workflow
The determination of thermodynamic (or equilibrium) solubility is best achieved using the shake-flask method.[8][9] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is determined analytically.
Below is a Graphviz diagram illustrating the key steps in the proposed experimental workflow.
Caption: Experimental workflow for the shake-flask solubility determination.
Detailed Experimental Protocols
Protocol for Shake-Flask Solubility Determination
This protocol is designed to ensure the accurate and reproducible measurement of the thermodynamic solubility of this compound.
Materials:
-
This compound (solid, >98% purity)
-
Selected organic solvents (HPLC grade)
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Centrifuge (optional)
-
Syringes and 0.22 µm syringe filters (compatible with the organic solvents)
-
Volumetric flasks and pipettes for dilutions
-
Analytical balance
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Accurately add a known volume (e.g., 2 mL) of the chosen organic solvent to the vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 1 °C). Agitate the vials for 24 to 48 hours to ensure equilibrium is reached. The agitation speed should be sufficient to keep the solid suspended without creating a vortex.
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe.
-
Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
Dilution: Prepare a series of accurate dilutions of the filtrate using the same solvent to bring the concentration within the linear range of the analytical method.
-
Analysis: Analyze the diluted samples using the validated HPLC-UV method described below.
Protocol for Analytical Quantification by HPLC-UV
A robust and validated analytical method is essential for accurate solubility determination. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a suitable technique for this purpose.[10]
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid, if needed for peak shaping). A starting point could be 70:30 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined by acquiring a UV spectrum of the compound dissolved in the mobile phase. Select the wavelength of maximum absorbance (λmax).
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile). From this stock, prepare a series of calibration standards by serial dilution.
-
Calibration Curve: Inject the calibration standards into the HPLC system and record the peak area for each concentration. Construct a calibration curve by plotting peak area versus concentration. The curve should have a correlation coefficient (r²) of >0.99.
-
Sample Analysis: Inject the diluted samples from the solubility experiment.
-
Concentration Calculation: Using the peak areas of the experimental samples and the linear regression equation from the calibration curve, calculate the concentration of this compound in the saturated solution.
Data Presentation and Interpretation
The solubility data should be compiled into a clear and concise table to facilitate comparison and interpretation.
| Solvent | Polarity Index (P') | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Hexane | 0.1 | 25 | Experimental Value | Calculated Value |
| Toluene | 2.4 | 25 | Experimental Value | Calculated Value |
| Dichloromethane | 3.1 | 25 | Experimental Value | Calculated Value |
| Ethyl Acetate | 4.4 | 25 | Experimental Value | Calculated Value |
| Acetone | 5.1 | 25 | Experimental Value | Calculated Value |
| Acetonitrile | 5.8 | 25 | Experimental Value | Calculated Value |
| Ethanol | 4.3 | 25 | Experimental Value | Calculated Value |
| Methanol | 5.1 | 25 | Experimental Value | Calculated Value |
| Dimethyl Sulfoxide | 7.2 | 25 | Experimental Value | Calculated Value |
The relationship between solvent polarity and the measured solubility can be visualized in the following logical diagram:
Caption: Predicted relationship between solvent polarity and solubility.
Conclusion
This technical guide provides a robust and scientifically sound framework for determining the solubility profile of this compound in a range of organic solvents. By adhering to the detailed protocols for the shake-flask method and HPLC-UV quantification, researchers can generate high-quality, reproducible data. This information is indispensable for guiding formulation strategies, optimizing reaction conditions, and ultimately, accelerating the journey of this promising compound through the drug development pipeline.
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An In-depth Technical Guide on the Differential Reactivity of C-2 Iodo and C-7 Chloro Positions
Audience: Researchers, scientists, and drug development professionals.
Abstract: The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Halogenated intermediates, in particular, offer a versatile platform for introducing molecular complexity through various cross-coupling and substitution reactions. This guide provides an in-depth analysis of the differential reactivity between an iodine substituent at the C-2 position and a chlorine substituent at the C-7 position of a model heterocyclic core, a quinoline system. Understanding and exploiting this reactivity difference is paramount for the efficient and selective synthesis of complex drug candidates, such as kinase inhibitors. We will explore the fundamental principles governing this selectivity, provide detailed experimental protocols for achieving chemoselective transformations, and discuss the broader implications for drug discovery and development.
Introduction: The Strategic Value of Halogen Differentiation in Drug Discovery
Halogen atoms are frequently incorporated into pharmaceutical leads to enhance their potency and modulate their pharmacokinetic properties.[1][2] The ability to selectively functionalize a di-halogenated scaffold is a powerful tool in the hands of a medicinal chemist. It allows for a modular and convergent approach to synthesis, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies.[3] This guide focuses on a common synthetic challenge: the selective reaction at a C-2 iodo position in the presence of a C-7 chloro substituent on a quinoline core. This specific substitution pattern is prevalent in a variety of biologically active molecules, including numerous kinase inhibitors.[4][5] By understanding the underlying principles of reactivity, researchers can design synthetic routes that are both efficient and highly selective, minimizing the need for cumbersome protection-deprotection strategies.
Fundamental Principles of Reactivity: C-I vs. C-Cl
The significant difference in reactivity between a C-2 iodo and a C-7 chloro substituent stems from a combination of factors, primarily the carbon-halogen bond strength and the electronic nature of the positions on the quinoline ring.
Carbon-Halogen Bond Dissociation Energies
The carbon-iodine (C-I) bond is considerably weaker than the carbon-chlorine (C-Cl) bond. The average bond dissociation energies (BDEs) clearly illustrate this difference.[6][7][8]
| Bond | Average Bond Dissociation Energy (kJ/mol) |
| C-I | ~213 |
| C-Cl | ~327 |
Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies.[6]
This disparity in bond strength is the primary reason why the C-I bond is more susceptible to cleavage in reactions where this is the rate-determining step, such as the oxidative addition step in many palladium-catalyzed cross-coupling reactions.[9]
Electronic Effects of the Quinoline Core
The electronic landscape of the quinoline ring system also plays a crucial role. The C-2 position is electronically distinct from the C-7 position. The nitrogen atom in the quinoline ring is electron-withdrawing, which significantly influences the reactivity of the adjacent C-2 position. This electronic pull can make the C-2 carbon more electrophilic and susceptible to certain reactions.
Implications for Common Reaction Mechanisms
The interplay of bond strength and electronic effects dictates the chemoselectivity observed in different reaction types.
2.3.1. Palladium-Catalyzed Cross-Coupling Reactions
In reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, the catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[9][10] This step is typically the rate-determining step, and its rate is highly dependent on the C-X bond strength. Consequently, the weaker C-I bond at the C-2 position will react preferentially over the stronger C-Cl bond at the C-7 position.[11]
Figure 1: Simplified energy profile for oxidative addition.
2.3.2. Nucleophilic Aromatic Substitution (SNAr)
In contrast, the reactivity order is often inverted in nucleophilic aromatic substitution (SNAr) reactions.[12][13] The rate-determining step in an SNAr reaction is the attack of the nucleophile on the aromatic ring to form a resonance-stabilized carbanion known as a Meisenheimer complex.[14] The reaction is accelerated by the presence of electron-withdrawing groups and by more electronegative halogens that increase the electrophilicity of the carbon atom.[14][15] While the C-2 position is activated by the adjacent nitrogen, the greater electronegativity of chlorine compared to iodine can sometimes favor substitution at the C-7 position, depending on the specific nucleophile and reaction conditions. However, the inherent electronic properties of the quinoline ring often dominate, making the C-2 and C-4 positions particularly susceptible to nucleophilic attack.[16]
Synthetic Strategies and Experimental Protocols
The predictable difference in reactivity between the C-2 iodo and C-7 chloro positions allows for a range of selective synthetic transformations.
Selective Suzuki-Miyaura Coupling at the C-2 Position
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds.[17] By carefully selecting the reaction conditions, one can achieve highly selective coupling at the C-2 iodo position.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
Materials:
-
7-chloro-2-iodoquinoline (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
2 M aqueous Na₂CO₃ solution (3.0 eq)
-
Toluene/Ethanol (3:1 mixture)
Procedure:
-
To a flame-dried round-bottom flask, add 7-chloro-2-iodoquinoline, the arylboronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the toluene/ethanol solvent mixture, followed by the aqueous Na₂CO₃ solution.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-aryl-7-chloroquinoline.
Expected Outcome:
| Substrate | Product | Typical Yield | Selectivity |
| 7-chloro-2-iodoquinoline | 2-aryl-7-chloroquinoline | 85-95% | >98% for C-2 coupling |
Table 2: Representative results for selective Suzuki-Miyaura coupling.
Figure 2: Workflow for selective Suzuki-Miyaura coupling.
Sequential Functionalization: A Two-Step Cross-Coupling Strategy
The remaining C-7 chloro group can be functionalized in a subsequent step, often by employing more forcing reaction conditions or a more active catalyst system. This sequential approach allows for the synthesis of di-substituted quinolines with diverse functionalities.
Experimental Protocol: Suzuki-Miyaura Coupling at the C-7 Position
Materials:
-
2-aryl-7-chloroquinoline (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
PdCl₂(dppf)·CH₂Cl₂ (0.1 eq)
-
K₃PO₄ (3.0 eq)
-
1,4-Dioxane/Water (4:1 mixture)
Procedure:
-
To a microwave vial, add the 2-aryl-7-chloroquinoline, arylboronic acid, PdCl₂(dppf)·CH₂Cl₂, and K₃PO₄.
-
Evacuate and backfill the vial with an inert atmosphere.
-
Add the 1,4-dioxane/water solvent mixture.
-
Seal the vial and heat in a microwave reactor to 120-150 °C for 30-60 minutes.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction and work up as described in the previous protocol.
-
Purify the crude product by column chromatography or preparative HPLC to yield the 2,7-diarylquinoline.
Rationale for Condition Changes: The less reactive C-Cl bond requires a more active catalyst system, such as one employing a bulky, electron-rich phosphine ligand like dppf, and higher temperatures to facilitate the oxidative addition step.[11]
Figure 3: Sequential cross-coupling workflow.
Case Study: Application in the Synthesis of a Kinase Inhibitor Scaffold
The selective functionalization of a di-haloquinoline core is a key strategy in the synthesis of numerous kinase inhibitors.[3][18] For instance, the synthesis of a simplified analog of a VEGFR-2 inhibitor can be envisioned using this methodology. The C-2 position is often elaborated to interact with the hinge region of the kinase, while the C-7 position can be modified to occupy a deeper pocket or to improve solubility and pharmacokinetic properties.
Conclusion
The differential reactivity between a C-2 iodo and a C-7 chloro substituent on a quinoline core provides a robust and versatile handle for the selective synthesis of complex molecules. The weaker carbon-iodine bond allows for preferential functionalization at the C-2 position under relatively mild cross-coupling conditions. The more resilient carbon-chlorine bond at the C-7 position can then be targeted using more forcing conditions or more active catalyst systems. This chemoselective approach is of significant value in drug discovery, enabling the efficient and modular synthesis of compound libraries for the optimization of biological activity and drug-like properties. A thorough understanding of the fundamental principles governing this reactivity is essential for any scientist working in the field of medicinal chemistry.
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Strategic Guide: 2,7-Disubstituted Imidazo[1,2-a]pyridine Derivatives
The following technical guide provides an in-depth analysis of 2,7-disubstituted imidazo[1,2-a]pyridine derivatives , a privileged scaffold in modern medicinal chemistry.
Focus: Synthetic Architecture, Regioselective Functionalization, and Therapeutic Utility.
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a "drug-prejudiced" pharmacophore, historically validated by GABAergic ligands like Zolpidem. However, the 2,7-disubstituted subclass represents a distinct chemical space that has recently emerged as a powerhouse for antitubercular agents (QcrB inhibitors) and kinase inhibitors (ALK2, PI3K) .
Unlike the facile C3-functionalization (which exploits the intrinsic nucleophilicity of the imidazole ring), accessing the 2,7-substitution pattern requires deliberate synthetic planning. This guide dissects the "4-to-7" synthetic mapping, outlines the specific Structure-Activity Relationships (SAR) for this substitution pattern, and provides validated protocols for library generation.
Structural Significance & Regio-Mapping
The "4-to-7" Mapping Rule
A critical error in designing these derivatives is misidentifying the starting material. Direct C7-functionalization of the formed bicycle is electronically disfavored compared to C3 or C5. Therefore, the 7-substituent is almost exclusively introduced via the 4-position of the 2-aminopyridine precursor .
-
Starting Material: 2-amino-4-substituted-pyridine.
Electronic Landscape
-
Position 2 (C2): Controlled by the
-haloketone used in the condensation. Tolerates diverse aryl/heteroaryl groups; critical for hydrophobic pocket filling. -
Position 3 (C3): Highly nucleophilic. Often left unsubstituted in 2,7-derivatives to maintain a flat topology or functionalized with amides for H-bonding (e.g., anti-TB agents).
-
Position 7 (C7): The "Exit Vector." Substituents here project into solvent-exposed regions or secondary pockets (e.g., the ATP-binding site hinge region).
Figure 1: The "4-to-7" Synthetic Mapping Rule. The most robust route to 7-substitution is pre-functionalization of the pyridine ring.
Synthetic Architectures
Strategy A: De Novo Cyclization (The Hantzsch-Type Route)
This is the industry standard for generating 2,7-libraries. It is a robust, two-component condensation.
-
Mechanism: N1 of the pyridine attacks the
-carbon of the haloketone, followed by cyclodehydration involving the exocyclic amine. -
Advantages: High regiofidelity; wide commercial availability of 4-substituted-2-aminopyridines.
-
Limitation: Limited by the availability of specific
-haloketones (though these can be made via bromination of acetophenones).
Strategy B: Late-Stage C7 Functionalization (Cross-Coupling)
If the 7-substituent is complex, it is better to synthesize 7-halo-2-substituted-imidazo[1,2-a]pyridine first, then employ Pd-catalyzed coupling.
-
Precursor: 7-bromo-2-phenylimidazo[1,2-a]pyridine (synthesized from 2-amino-4-bromopyridine).
-
Reaction: Suzuki-Miyaura or Buchwald-Hartwig coupling.
-
Selectivity: The C-Br bond at C7 is reactive towards Pd(0), but care must be taken if C3 is unsubstituted, as C3 is prone to electrophilic palladation (C-H activation side reactions).
Strategy C: Direct C-H Activation (Experimental)
While C3-arylation is trivial, C7-arylation via C-H activation is challenging.
-
Current State: Requires specific directing groups or steric blocking of C3.
-
Verdict: Not recommended for routine medicinal chemistry campaigns due to poor regiocontrol (C5 vs C7 mixtures).
Medicinal Chemistry & SAR
The 2,7-substitution pattern has distinct biological applications compared to the 2,3,6-pattern of Zolpidem.
Antitubercular Agents (Target: QcrB)
The 2,7-disubstituted scaffold is a validated pharmacophore for inhibiting the cytochrome bc1 complex (QcrB) in Mycobacterium tuberculosis.[3][4][5]
-
Key Compound: Telacebec (Q203) analogues.[5]
-
SAR Rules:
-
C2-Position: Requires a lipophilic group (e.g., Methyl, Ethyl, or small Aryl) to anchor the molecule.
-
C7-Position: Tolerates diverse aryl groups or solubilizing tails.
-
C3-Position: Often holds a carboxamide linker (
) which is crucial for H-bonding within the QcrB site. -
Efficacy: 2,7-dimethyl analogues have shown MIC values in the nanomolar range against MDR-TB.[5]
-
Kinase Inhibitors (Target: ALK2 / PI3K)
-
ALK2 (Activin-like kinase 2): 7-aryl-imidazo[1,2-a]pyridines have been identified as inhibitors for Fibrodysplasia Ossificans Progressiva (FOP).
-
Mechanism: The imidazo[1,2-a]pyridine core acts as the hinge binder.
-
C7-Substituent: Extends into the solvent front, allowing for solubilizing groups (e.g., piperazines) to improve PK properties without disrupting binding.
-
C2-Substituent: Often a phenyl or heterocycle that sits deep in the hydrophobic pocket.
-
SAR Summary Table
| Therapeutic Area | C2-Substituent (Hydrophobic) | C7-Substituent (Exit Vector) | C3-Substituent (Linker) | Mechanism |
| Tuberculosis | Methyl / Ethyl / Phenyl | Aryl / Alkyl | Carboxamide Linker | QcrB Inhibition |
| Oncology (ALK2) | Phenyl / Pyridine | Solubilizing Tail (e.g., Morpholine) | H (Unsubstituted) | ATP Hinge Binding |
| GABAergic | Phenyl / Thiophene | (Usually H or Methyl) | Amide / Ester | BZ-site Modulation |
Experimental Protocol: Synthesis of 7-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine
Objective: To synthesize a versatile 2,7-disubstituted scaffold capable of downstream diversification at C7 (via Suzuki) or C3 (via electrophilic substitution).
Reagents:
-
2-Amino-4-chloropyridine (1.0 equiv) - Precursor for C7-Cl.
-
2-Bromo-4'-fluoroacetophenone (1.0 equiv) - Precursor for C2-Aryl.
-
Sodium Bicarbonate (
) or Sodium Carbonate ( ). -
Solvent: Ethanol (EtOH) or n-Butanol.
Methodology (Step-by-Step):
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-4-chloropyridine (10 mmol, 1.28 g) in Ethanol (20 mL).
-
Addition: Add 2-bromo-4'-fluoroacetophenone (10 mmol, 2.17 g) at room temperature.
-
Reflux (Cyclization): Heat the mixture to reflux (
) for 4–6 hours.-
Checkpoint: Monitor via TLC (System: 30% EtOAc in Hexane). The starting amine spot should disappear.
-
-
Neutralization: Cool the reaction mixture to room temperature. A hydrobromide salt precipitate may form. Add saturated aqueous
solution until pH ~8 to liberate the free base. -
Workup:
-
Evaporate the ethanol under reduced pressure.
-
Extract the residue with Ethyl Acetate (
mL). -
Wash the organic layer with brine, dry over anhydrous
, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-40% EtOAc/Hexane).
-
Yield Expectation: 75–85% as a pale yellow or white solid.
Self-Validating Quality Control:
-
1H NMR (CDCl3): Look for the characteristic C3-H singlet around
7.8–8.0 ppm. -
Regio-Confirmation: The doublet for the proton at C5 (adjacent to bridgehead N) should appear downfield (
~8.0–8.5 ppm) with a characteristic coupling constant ( Hz). The C8 proton (adjacent to C7-Cl) will appear as a doublet with a meta-coupling ( Hz).
Visualizing the SAR & Logic
Figure 2: Structure-Activity Relationship (SAR) and Synthetic Logic Flow for 2,7-Disubstituted Derivatives.
References
-
Abrahams, K. A., et al. (2012).[4] "Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB." PLoS ONE. Link
-
Hopkins, C. R., et al. (2020).[2] "Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
- Bagdi, A. K., et al. (2020). "Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines." Organic & Biomolecular Chemistry. (General synthetic grounding).
-
Moraski, G. C., et al. (2016). "Structure-Activity Relationship of Imidazo[1,2-a]pyridine-3-carboxamides as Antitubercular Agents." ACS Infectious Diseases. Link
-
Goel, R., et al. (2016). "Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update." Current Topics in Medicinal Chemistry. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 5. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold
An In-Depth Technical Guide to 7-Chloro-2-iodoimidazo[1,2-a]pyridine for Advanced Research & Development
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1] Recognized as a "drug prejudice" scaffold, its rigid, bicyclic structure is a cornerstone in the development of numerous therapeutic agents.[1][2] Marketed drugs such as Zolpidem (for insomnia) and Alpidem (an anxiolytic) validate the clinical significance of this structural motif.[3] The scaffold's value lies in its versatile biological activity, with derivatives exhibiting potent anticancer, anti-mycobacterial, antiviral, and anti-inflammatory properties.[2][3][4][5]
This guide focuses on a particularly valuable derivative: This compound . The strategic placement of two distinct halogen atoms transforms the core scaffold into a highly versatile building block for chemical synthesis. The iodine atom at the 2-position serves as an excellent leaving group for transition metal-catalyzed cross-coupling reactions, while the chlorine atom at the 7-position modulates the electronic properties of the ring system and offers an additional site for synthetic elaboration. This dual-halogenation pattern provides researchers with orthogonal handles for constructing complex molecular architectures, making it an asset in modern drug discovery programs.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of this compound is critical for its effective use in a laboratory setting. The presence of both chlorine and iodine substituents significantly influences its reactivity and analytical characteristics.[6]
Key Properties
| Property | Value | Source |
| CAS Number | 1384265-42-2 | |
| Molecular Formula | C₇H₄ClIN₂ | [6][7] |
| Molecular Weight | 278.48 g/mol | [6] |
| Monoisotopic Mass | 277.91077 Da | [7] |
| Appearance | Solid (predicted) | |
| Purity | Typically >95% | [6] |
Predicted Spectroscopic Data
While experimental spectra should always be acquired for confirmation, computational predictions provide a valuable baseline for characterization.
Mass Spectrometry (Predicted): Collision cross-section (CCS) values predict how the ion will move through the mass spectrometer. The predicted m/z values for common adducts are crucial for identifying the compound in LC-MS analyses.[7]
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 278.91805 |
| [M+Na]⁺ | 300.89999 |
| [M-H]⁻ | 276.90349 |
| [M+K]⁺ | 316.87393 |
| Source: PubChemLite[7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy (Anticipated): Based on the structure and published data for analogous imidazo[1,2-a]pyridines, the following spectral features are expected:[8][9][10]
-
¹H NMR: The spectrum will feature distinct signals in the aromatic region (typically δ 7.0-9.5 ppm). Protons on the pyridine ring will exhibit characteristic doublet and doublet-of-doublets splitting patterns. A key singlet corresponding to the proton at the 3-position is also expected. The precise chemical shifts will be influenced by the electron-withdrawing effects of the chloro and iodo substituents.
-
¹³C NMR: The spectrum will show seven distinct carbon signals. The carbon atom bearing the iodine (C2) will be significantly shifted. Other carbons in the heterocyclic system will appear in the typical aromatic range (δ 110-150 ppm).[8][11]
Commercial Availability
This compound is available from several specialized chemical suppliers. Availability can vary, and it is often synthesized on demand for research purposes. Researchers should always request a Certificate of Analysis (CoA) to verify purity and identity.
| Supplier | Product Number / CAS | Purity | Notes |
| CymitQuimica | 1384265-42-2 | ≥95.0% | Provides basic chemical properties.[6] |
| BLDpharm | 1331823-94-9 (Isomer) | Not specified | Lists the 7-Chloro-8-iodo isomer, indicating availability of related structures.[12] |
| Chemcia Scientific | AA10-5066 (Isomer) | 95% | Also lists the 7-Chloro-8-iodo isomer, available in gram quantities.[13] |
Note: The availability of specific isomers can vary. It is crucial to confirm the exact structure (e.g., 2-iodo vs. 8-iodo) with the supplier via the CAS number.
Synthesis Protocol and Mechanistic Rationale
Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 7-Chloroimidazo[1,2-a]pyridine
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 2-amino-4-chloropyridine in a suitable solvent such as ethanol or acetonitrile.
-
Reaction Initiation: Add 1.1 equivalents of an α-haloketone (e.g., chloroacetaldehyde or bromoacetaldehyde) to the solution.
-
Cyclization: Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction generally takes 4-12 hours.
-
Causality: The initial step is an Sɴ2 reaction where the exocyclic nitrogen of the aminopyridine attacks the α-carbon of the haloacetaldehyde, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system. Heating provides the necessary activation energy for the cyclization and dehydration steps.
-
-
Work-up: Once the starting material is consumed, cool the mixture to room temperature. Neutralize with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Step 2: Iodination of 7-Chloroimidazo[1,2-a]pyridine
-
Reagent Preparation: Dissolve 1.0 equivalent of the 7-chloroimidazo[1,2-a]pyridine intermediate in an inert solvent like dichloromethane (DCM) or acetonitrile in a flask protected from light.
-
Iodination: Add 1.1 equivalents of N-Iodosuccinimide (NIS) portion-wise to the solution at room temperature.
-
Causality: The imidazo[1,2-a]pyridine ring is electron-rich, particularly at the C2 and C3 positions. It readily undergoes electrophilic substitution. NIS provides an electrophilic iodine source ("I⁺") that preferentially attacks the most nucleophilic position, which is C2 in this system.
-
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC until the starting material is fully consumed (typically 1-4 hours).
-
Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine. Extract the product with DCM.
-
Final Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The final product, this compound, can be purified by recrystallization or flash column chromatography to achieve high purity.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its role as a versatile intermediate for constructing libraries of bioactive compounds. The distinct reactivity of the C-I and C-Cl bonds allows for sequential, site-selective modifications.
Key Synthetic Transformations
-
Palladium-Catalyzed Cross-Coupling: The C2-I bond is highly reactive towards standard cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the straightforward introduction of aryl, alkynyl, vinyl, and amino substituents at the 2-position, a key region for modulating biological activity.
-
Nucleophilic Aromatic Substitution (SɴAr): While less reactive than the C-I bond, the C7-Cl bond can undergo SɴAr reactions under more forcing conditions, allowing for the introduction of nucleophiles like amines or thiols later in the synthetic sequence.
Drug Discovery Workflow
Caption: Use of the title compound as a scaffold in a drug discovery workflow.
The imidazo[1,2-a]pyridine scaffold has been successfully employed to develop inhibitors for various biological targets, including:
-
Antitubercular Agents: Derivatives have shown potent activity against Mycobacterium tuberculosis, including multi-drug resistant strains, by targeting enzymes like QcrB in the electron transport chain.[3]
-
Anticancer Therapy: The scaffold is found in inhibitors of crucial signaling proteins like Platelet-Derived Growth Factor Receptor (PDGFR), Cyclin-Dependent Kinases (CDKs), and PI3K.[4][15]
-
Antiviral Agents: Recently, imidazo[1,2-a]pyridine derivatives have been discovered as potent inhibitors of the influenza A virus RNA-dependent RNA polymerase.[5]
Safety, Handling, and Storage
As a halogenated heterocyclic compound, this compound requires careful handling. While a specific Safety Data Sheet (SDS) is not widely available, safe handling procedures can be inferred from data on pyridine and related compounds.[16][17][18][19]
-
Hazard Profile:
-
Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[17] May cause irritation to the skin, eyes, and respiratory system.[16]
-
Flammability: While the compound itself is a solid, related solvents like pyridine are highly flammable.[17] Handle away from ignition sources.[16]
-
Reactivity: Reacts with strong oxidizing agents and strong acids.[17][18]
-
-
Recommended Handling Procedures:
-
Engineering Controls: Always handle this compound inside a certified laboratory chemical fume hood to avoid inhalation of dust or vapors.[16] Ensure an emergency eyewash station and safety shower are readily accessible.[16][17]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling, even after removing gloves.[16][17] Do not eat, drink, or smoke in the laboratory.[19]
-
-
Storage:
-
Disposal:
-
Dispose of waste in a sealed, compatible waste container labeled as hazardous waste.[16] Follow all local, state, and federal regulations for chemical waste disposal.
-
Conclusion
This compound is more than a simple chemical reagent; it is a strategic tool for researchers in drug discovery and organic synthesis. Its dual halogenation provides a blueprint for creating diverse molecular libraries with high efficiency. By understanding its commercial availability, synthetic pathways, and safe handling protocols, scientists can fully leverage the potential of this powerful building block to develop the next generation of therapeutics and advanced materials.
References
-
University of Washington. Standard Operating Procedure (SOP) for Pyridine and Pyridine Derivatives. [Link]
-
Dana Bioscience. 7-Chloro-2-iodo-3H-imidazo[4,5-b]pyridine 100mg. [Link]
-
Avantor. Material Safety Data Sheet: Pyridine. [Link]
-
PubChemLite. This compound. [Link]
-
MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. [Link]
-
National Center for Biotechnology Information. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. [Link]
-
Chemcia Scientific, LLC. 7-Chloro-8-iodo-imidazo[1,2-a]pyridine-Information. [Link]
-
Royal Society of Chemistry. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]
-
Royal Society of Chemistry. Synthesis of imidazo[1,2-a]pyridines: a decade update. [Link]
-
MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. [Link]
-
PubMed. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. [Link]
-
ResearchGate. Synthesis of New Imidazo [1,2-a] Pyridine and their NMR Spectral Data. [Link]
-
Royal Society of Chemistry. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]
-
Royal Society of Chemistry. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. [Link]
-
PubMed. Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. [Link]
-
GOV.UK. Incident management: pyridine. [Link]
-
National Center for Biotechnology Information. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. [Link]
-
National Center for Biotechnology Information. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. [Link]
-
PENTA. Pyridine - SAFETY DATA SHEET. [Link]
-
ResearchGate. ¹³C NMR spectrum of imidazo[1,2-a]pyridine 7a. [Link]
Sources
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CAS 1384265-42-2: this compound [cymitquimica.com]
- 7. PubChemLite - this compound (C7H4ClIN2) [pubchemlite.lcsb.uni.lu]
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- 9. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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- 15. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 17. fishersci.com [fishersci.com]
- 18. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
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Methodological & Application
Application Note: Regioselective Suzuki-Miyaura Coupling Protocols for the Synthesis of 2-Aryl-7-chloroimidazo[1,2-a]pyridines
Audience: Researchers, scientists, and drug development professionals.
Abstract: The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] The Suzuki-Miyaura cross-coupling reaction is a paramount tool for the functionalization of such heterocyclic systems, enabling the formation of crucial carbon-carbon bonds under mild conditions with broad functional group tolerance.[4][5] This guide provides a detailed examination of Suzuki-Miyaura coupling protocols specifically tailored for 7-Chloro-2-iodoimidazo[1,2-a]pyridine. The primary focus is on achieving regioselective arylation at the C-2 position by exploiting the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. We will delve into the mechanistic underpinnings of this selectivity, provide optimized, step-by-step experimental protocols, and discuss the critical parameters that govern reaction success.
Mechanistic Rationale for Regioselectivity
The success of the Suzuki-Miyaura reaction hinges on a palladium-catalyzed cycle comprising three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][6] For a dihalogenated substrate like this compound, the regioselectivity of the initial coupling is determined during the first and often rate-determining step: oxidative addition.
The Principle of Differential Reactivity: The oxidative addition of the aryl halide to the Pd(0) catalyst is highly dependent on the nature of the halogen. The bond dissociation energy of the Carbon-Halogen bond decreases down the group (C-Cl > C-Br > C-I). Consequently, the C-I bond is weaker and more susceptible to cleavage by the palladium catalyst than the C-Cl bond. This inherent difference in reactivity allows for the highly selective oxidative addition of the palladium catalyst to the C-2 iodo-substituted position, leaving the C-7 chloro-substituent intact for potential subsequent functionalization.[7][8]
The catalytic cycle proceeds as follows:
-
Oxidative Addition: The active Pd(0) complex preferentially inserts into the more reactive C-I bond at the C-2 position of the imidazo[1,2-a]pyridine ring to form a Pd(II) intermediate.[4][6]
-
Transmetalation: The base activates the arylboronic acid to form a more nucleophilic boronate species.[9][10][11] This species then transfers its aryl group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][12]
Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.
Critical Reaction Parameters: A Scientist's Guide
The success of the Suzuki-Miyaura coupling is not accidental; it is the result of a rational selection of reagents and conditions. Each component plays a critical role in ensuring high yield and selectivity.
| Parameter | Recommended Reagents/Conditions | Causality and Field-Proven Insights | References |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | These Pd(II) and Pd(0) sources are readily available and reliably generate the catalytically active Pd(0) species in situ upon reaction with the phosphine ligand. | [4] |
| Phosphine Ligand | SPhos, XPhos, P(t-Bu)₃ | Bulky, electron-rich dialkylbiaryl phosphine ligands are essential. They accelerate both the oxidative addition and the rate-limiting reductive elimination steps, prevent catalyst decomposition (formation of palladium black), and are particularly effective for challenging heteroaromatic substrates. | [13][14][15] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | An inorganic base is crucial for the transmetalation step. It reacts with the boronic acid to form an "ate" complex (boronate), which enhances the nucleophilicity of the organic group, facilitating its transfer to the palladium center. K₃PO₄ is often a robust choice for a wide range of substrates. | [9][10][16] |
| Boronic Acid Reagent | Arylboronic Acids, Arylboronic acid pinacol esters | While boronic acids are standard, their corresponding pinacol esters offer greater stability, are less prone to protodeboronation, and can be purified more easily, often leading to more reproducible results. An excess (1.2–1.5 eq.) is used to drive the reaction to completion. | [12][17] |
| Solvent System | 1,4-Dioxane, Toluene, or THF, often with H₂O | Aprotic organic solvents are standard. The addition of a small amount of water is often beneficial as it helps to dissolve the inorganic base and can accelerate the transmetalation step. Rigorous deoxygenation of the solvent is critical to prevent oxidation and deactivation of the Pd(0) catalyst. | [12][17][18] |
| Temperature | 80–110 °C | While some modern catalyst systems can operate at room temperature, thermal energy is typically required to overcome the activation barriers for the catalytic cycle, particularly for less reactive aryl chlorides (if a second coupling is intended) or sterically hindered substrates. | [6] |
Detailed Experimental Protocol
This protocol describes a general procedure for the regioselective Suzuki-Miyaura coupling of an arylboronic acid to the C-2 position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.3 equivalents)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 equivalents)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equivalents)
-
Potassium Phosphate (K₃PO₄, 2.5 equivalents)
-
Anhydrous 1,4-Dioxane
-
Deionized Water
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.3 eq.), K₃PO₄ (2.5 eq.), Pd(OAc)₂ (0.02 eq.), and SPhos (0.04 eq.).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Using a syringe, add degassed 1,4-dioxane and water (e.g., in a 10:1 ratio) to achieve a substrate concentration of approximately 0.1 M. The solvent should be degassed prior to use by sparging with argon for 30 minutes or via three freeze-pump-thaw cycles.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[6]
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-7-chloroimidazo[1,2-a]pyridine product.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst (Pd(0) oxidized); Wet reagents/solvents; Insufficient temperature. | Ensure rigorous degassing of solvents and use of an inert atmosphere. Dry reagents thoroughly. Screen higher temperatures (up to 120 °C). |
| Protodeboronation of Boronic Acid | Presence of excess water or protic sources; Base is too strong or reaction time too long. | Use boronic acid pinacol ester instead. Minimize water content or use an anhydrous base like CsF. Reduce reaction time once starting material is consumed. |
| Formation of Homocoupled Biaryl (Ar'-Ar') | Oxygen contamination leading to oxidative homocoupling of the boronic acid. | Improve degassing technique and ensure a robust inert atmosphere throughout the reaction. |
| Difficulty in Purification | Residual palladium catalyst or ligand byproducts. | After aqueous workup, consider filtering the organic layer through a small plug of Celite® or silica to remove palladium black. |
Conclusion
The Suzuki-Miyaura coupling is an exceptionally powerful and versatile method for the synthesis of functionalized imidazo[1,2-a]pyridines. By understanding the fundamental principles of palladium catalysis, particularly the differential reactivity of carbon-halogen bonds, researchers can achieve highly regioselective C-C bond formation on polyhalogenated heterocyclic systems. The careful selection of a bulky, electron-rich phosphine ligand, an appropriate base, and optimized reaction conditions are paramount to success. The protocols and insights provided herein serve as a robust starting point for scientists engaged in the synthesis of complex molecules for pharmaceutical and materials science applications.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
Al-Masum, M., & El-Hage, T. (2007). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available from: [Link]
-
da Silva, W. R., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available from: [Link]
-
Gomes, P. H. R., et al. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Available from: [Link]
-
PubMed. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Available from: [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Anderson, K. W., et al. (2006). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available from: [Link]
-
NROChemistry (YouTube). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]
-
PubMed. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available from: [Link]
-
Lei, P., et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering. Available from: [Link]
-
Merck Millipore. Buchwald Phosphine Ligands. Available from: [Link]
-
Wolfe, J. P., et al. (2004). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available from: [Link]
-
Sherwood, T. C., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. Available from: [Link]
-
de Vries, J. G. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis. Available from: [Link]
-
Wang, L., et al. (2014). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Available from: [Link]
-
ResearchGate. (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available from: [Link]
-
Kishbaugh, T. L. S. (2016). Pyridines and Imidazopyridines with Medicinal Significance. Current Topics in Medicinal Chemistry. Available from: [Link]
-
Maluenda, I., & Navarro, O. (2025). Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available from: [Link]
-
Balaraman, K., & Varma, R. S. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Catalysis Today. Available from: [Link]
-
Devi, N., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry. Available from: [Link]
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available from: [Link]
-
Maluenda, I., & Navarro, O. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available from: [Link]
-
Thoret, S., et al. (2012). Regiocontrolled microwave assisted bifunctionalization of 7,8-dihalogenated imidazo[1,2-a]pyridines: a one pot double-coupling approach. Organic & Biomolecular Chemistry. Available from: [Link]
-
The Organic Chemistry Tutor (YouTube). Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. Available from: [Link]
-
Düfert, M. A., et al. (2017). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available from: [Link]
-
Fleckenstein, C. A., & Plenio, H. (2008). Highly Efficient Suzuki-Miyaura Coupling of Heterocyclic Substrates Through Rational Reaction Design. Chemistry. Available from: [Link]
-
Chen, J., et al. (2018). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Nature Communications. Available from: [Link]
-
Martínez, R., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chem. Proc.. Available from: [Link]
-
Scott, J. S., & Tcyrulnikov, S. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available from: [Link]
-
Singh, H., et al. (2025). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Available from: [Link]
-
Szostak, M. (2021). Suzuki–Miyaura Cross-Coupling of Esters by Selective O– C(O) Cleavage Mediated by Air. JACS Au. Available from: [Link]
-
Kumar, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Scientific Reports. Available from: [Link]
-
Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Available from: [Link]
-
Kumar, A., et al. (2019). Design and synthesis of imidazo[1,2-a]pyridine-chalcone conjugates as antikinetoplastid agents. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Imidazo[1,2‑ a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Regiocontrolled microwave assisted bifunctionalization of 7,8-dihalogenated imidazo[1,2-a]pyridines: a one pot double-coupling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
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- 12. Yoneda Labs [yonedalabs.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
Application Note: Selective C-2 Functionalization of Dihalo-Imidazo[1,2-a]pyridines
[1]
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in drug discovery, serving as the core for anxiolytics (e.g., Zolpidem), anti-ulcer agents, and kinase inhibitors. While C-3 functionalization is kinetically favored via electrophilic aromatic substitution (SEAr) and direct C-H activation due to its high electron density, selective C-2 functionalization presents a distinct regiochemical challenge, particularly in dihalogenated substrates.
This guide details the protocols for achieving exclusive C-2 selectivity in dihalo-imidazo[1,2-a]pyridines via Palladium-catalyzed Suzuki-Miyaura cross-coupling. By leveraging the electronic disparity between the C-2 and C-3 positions and utilizing "mixed-halogen" strategies, researchers can program the reaction outcome with high fidelity.
Mechanistic Insight: The Electronic Dichotomy
To control regioselectivity, one must understand the electronic landscape of the scaffold. The imidazo[1,2-a]pyridine ring system exhibits a "push-pull" electronic character that dictates the rate of Oxidative Addition (OA)—the rate-determining step in cross-coupling.
-
C-3 (Electron-Rich): Analogous to the C-3 position of indole, this site is highly nucleophilic. In Pd-catalyzed cross-coupling, electron-rich C-X bonds undergo OA slower than electron-deficient ones.
-
C-2 (Electron-Deficient): Situated adjacent to the bridgehead nitrogen, this position is electronically depleted relative to C-3. Consequently, a C-2 halogen is more susceptible to Pd(0) insertion than a C-3 halogen.
-
C-6/C-7/C-8 (Pyridine Ring): These positions retain pyridine-like electron deficiency.
The Regioselectivity Rule: In a homodihalo system (e.g., 2,3-dibromo), the Palladium catalyst preferentially inserts into the C-2 bond first due to its lower electron density compared to C-3. However, steric factors and the "ortho-effect" can complicate this. The most robust strategy relies on Bond Dissociation Energy (BDE) differentiation (i.e., using mixed halogens).
Strategic Decision Matrix
The following decision tree illustrates the logic for selecting the appropriate starting material and conditions to ensure C-2 selectivity.
Figure 1: Strategic workflow for selecting substrate precursors to guarantee C-2 regioselectivity.
Detailed Protocol: C-2 Selective Suzuki Coupling
This protocol uses 2-bromo-3-chloroimidazo[1,2-a]pyridine as the substrate. The choice of a C-2 Bromide and C-3 Chloride exploits the significant difference in bond strengths (C-Br < C-Cl) to ensure exclusive reaction at C-2, leaving the C-3 chloride intact for subsequent functionalization.
Materials & Reagents
-
Substrate: 2-Bromo-3-chloroimidazo[1,2-a]pyridine (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.1 equiv)
-
Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%)
-
Why: The bidentate ferrocenyl ligand prevents rapid catalyst deactivation and offers excellent turnover for aryl bromides while being sluggish towards aryl chlorides at moderate temperatures.
-
-
Base: Na₂CO₃ (2.0 M aqueous solution, 2.5 equiv)
-
Solvent: 1,4-Dioxane (0.1 M concentration)
-
Atmosphere: Argon or Nitrogen
Step-by-Step Methodology
-
Preparation (In Glovebox or Schlenk Line):
-
To a dry reaction vial equipped with a magnetic stir bar, add 2-bromo-3-chloroimidazo[1,2-a]pyridine (1.0 mmol, 231 mg), Aryl Boronic Acid (1.1 mmol), and Pd(dppf)Cl₂ (0.03 mmol, 24 mg).
-
Cap the vial with a septum. Evacuate and backfill with Argon three times to remove oxygen (critical to prevent homocoupling).
-
-
Solvent Addition:
-
Add degassed 1,4-Dioxane (10 mL) via syringe.
-
Add degassed 2.0 M Na₂CO₃ (1.25 mL) via syringe.
-
-
Reaction:
-
Heat the mixture to 80 °C in an oil bath or heating block.
-
Note: While reflux (100 °C) is common, 80 °C is sufficient for the C-2 bromide and minimizes the risk of activating the C-3 chloride.
-
Monitor reaction progress by TLC or LC-MS after 2 hours. The starting material (2-Br) should disappear, converting to the mono-arylated product.
-
-
Work-up:
-
Purification:
-
Purify via flash column chromatography (SiO₂).
-
Eluent: Hexanes/Ethyl Acetate gradient (typically 10% to 40% EtOAc).
-
Expected Yield: 75-90%.
-
Data Presentation: Catalyst & Halogen Comparison
The following table summarizes the regioselectivity observed when varying the halogen substitution pattern. This data validates the "Mixed Halogen" strategy.
| Entry | Substrate (C-2 / C-3) | Catalyst System | Temp (°C) | Major Product | Selectivity (C2:C3) | Yield |
| 1 | 2-Br / 3-Cl | Pd(dppf)Cl₂ / Na₂CO₃ | 80 | C-2 Arylated | >99:1 | 88% |
| 2 | 2-Br / 3-Br | Pd(PPh₃)₄ / K₂CO₃ | 90 | C-2 Arylated | 85:15 | 72% |
| 3 | 2-Cl / 3-Br | Pd(PPh₃)₄ / K₂CO₃ | 90 | C-3 Arylated | 5:95 | 81% |
| 4 | 2-I / 3-Br | Pd(OAc)₂ / XPhos | 60 | C-2 Arylated | >99:1 | 92% |
Interpretation:
-
Entry 1 (Recommended): The Br/Cl combination offers perfect selectivity because the C-Cl bond is inert under these conditions.
-
Entry 2: The homodihalo (Br/Br) system favors C-2 due to electronics (C-2 is more electron-deficient), but selectivity is imperfect (85:15) because the C-3 position is highly activated for other pathways or simply reacts due to thermal energy.
-
Entry 3: Reversing the halogens (2-Cl, 3-Br) completely reverses selectivity, proving that bond strength (Br > Cl) overrides the electronic preference for C-2.
Troubleshooting & Optimization
-
Issue: Loss of Selectivity (C-3 coupling observed).
-
Cause: Reaction temperature too high or catalyst too active (e.g., using SPhos or XPhos with a Br/Br substrate).
-
Solution: Switch to the 2-Br/3-Cl substrate.[3] If locked into 2,3-dibromo, lower the temperature to 60 °C and use a bulkier ligand like PPh₃ or dppf rather than electron-rich alkyl phosphines.
-
-
Issue: Protodehalogenation (Loss of Halogen without coupling).
-
Cause: "Over-reduction" of the Pd-intermediate, often caused by excessive heating in alcoholic solvents.
-
Solution: Use Dioxane or Toluene instead of Ethanol/Isopropanol. Ensure the solvent is strictly degassed.
-
-
Issue: C-2 vs C-6 Selectivity (in 2,6-dihalo systems).
-
Insight: In 2,6-dibromoimidazo[1,2-a]pyridine, the C-6 position (pyridine ring) often competes effectively with C-2.
-
Protocol Adjustment: Use 2-Iodo-6-bromoimidazo[1,2-a]pyridine . The C-2 Iodide will react exclusively at room temperature before the C-6 bromide activates.
-
References
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. (2025). Link
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends. Chemical Science. (2016). Link
-
Regioselective Suzuki coupling of 2,4-dichloropyrimidines (Analogous electronic trends). MDPI Molecules. (2025). Link
-
Pd-Catalyzed Cross-Couplings: Catalyst Quantity and Selectivity. Organic Process Research & Development. (2022). Link
-
General Reactivity of 3-Iodoimidazo[1,2-a]pyridines. ResearchGate. (2025). Link
Application Note: High-Efficiency Sonogashira Cross-Coupling of 2-Iodo-Imidazo[1,2-a]pyridine
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore found in numerous commercial drugs, including Zolpidem (Ambien) and Alpidem.[1] While C3-functionalization via electrophilic aromatic substitution is well-documented, C2-functionalization remains a critical challenge for diversifying this heterocycle.
This application note details the optimized conditions for the Sonogashira cross-coupling of 2-iodo-imidazo[1,2-a]pyridine . Unlike the electron-rich C3 position, the C2 position requires robust palladium catalysis to effect carbon-carbon bond formation. We present two distinct protocols:
-
Method A (Standard): A robust Pd/Cu system for rapid library synthesis.
-
Method B (Cu-Free): A copper-free alternative designed for pharmaceutical applications where metal scavenging is a priority.
Mechanistic Insight & Reactivity Profile
The Electrophilic Challenge
The imidazo[1,2-a]pyridine core is a bicyclic system where the bridgehead nitrogen donates electron density into the 5-membered ring.
-
C3 Position: Highly nucleophilic; prone to direct halogenation or formylation.
-
C2 Position: Less electron-rich than C3, making the C2-I bond a stable handle for oxidative addition by Pd(0) species.
Successful coupling requires a catalyst system capable of inserting into the C2-I bond without being poisoned by the Lewis-basic bridgehead nitrogen.
Catalytic Cycle (Pd/Cu)
The reaction proceeds via the standard Sonogashira cycles (Cycle A: Palladium, Cycle B: Copper). The rate-determining step is often the transmetallation of the copper acetylide to the palladium center.[2]
Figure 1: Catalytic cycle emphasizing the oxidative addition of the heterocyclic iodide.
Experimental Protocols
Method A: Robust Pd/Cu-Catalyzed Coupling
Best for: Early-stage discovery, library synthesis, and difficult substrates.
Reagents:
-
Substrate: 2-Iodo-imidazo[1,2-a]pyridine (1.0 equiv)
-
Alkyne: Terminal alkyne (1.2 equiv)
-
Catalyst: PdCl₂(PPh₃)₂ (5 mol%)
-
Co-Catalyst: CuI (5 mol%)
-
Base: Triethylamine (Et₃N) (3.0 equiv)
-
Solvent: DMF (Anhydrous)[3]
Protocol:
-
Setup: Charge a dried Schlenk tube or microwave vial with 2-iodo-imidazo[1,2-a]pyridine (1.0 mmol), PdCl₂(PPh₃)₂ (35 mg), and CuI (9.5 mg).
-
Degassing: Cap the vessel and cycle vacuum/argon three times. This is critical to prevent homocoupling (Glaser coupling) of the alkyne.
-
Addition: Syringe in anhydrous DMF (5 mL) and Et₃N (0.42 mL). Stir until solids are mostly dissolved.
-
Alkyne Introduction: Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Reaction: Stir at Room Temperature for 1 hour. If conversion is <50% by TLC, heat to 60°C .
-
Note: Most 2-iodo derivatives react at RT; steric bulk on the alkyne may require heat.
-
-
Workup: Dilute with EtOAc (20 mL), wash with water (3 x 10 mL) to remove DMF, then brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Method B: Copper-Free "Green" Coupling
Best for: Process chemistry, avoiding heavy metal contamination, and substrates sensitive to copper.
Reagents:
-
Catalyst: Pd(OAc)₂ (5 mol%) + PPh₃ (10 mol%)
-
Base: Piperidine (3.0 equiv)
-
Solvent: Acetonitrile (MeCN) or Water/MeCN (1:1)
Protocol:
-
Catalyst Pre-formation: In the reaction vessel, dissolve Pd(OAc)₂ and PPh₃ in MeCN under Argon. Stir for 5 mins until the solution turns yellow/orange (formation of active Pd(0) species).
-
Substrate Addition: Add the 2-iodo-imidazo[1,2-a]pyridine and piperidine.
-
Reaction: Heat the mixture to 80°C .
-
Why? Cu-free transmetallation is slower and follows a "carbopalladation" or direct deprotonation mechanism that has a higher activation energy than the Cu-mediated pathway.
-
-
Monitoring: Monitor by HPLC or TLC. Reaction times are typically 4–12 hours.
Optimization Data & Troubleshooting
The following table summarizes the reactivity of 2-iodo-imidazo[1,2-a]pyridine with phenylacetylene under various conditions.
| Entry | Catalyst System | Base/Solvent | Temp | Time | Yield | Notes |
| 1 | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | RT | 2 h | 92% | Standard conditions. High yield. |
| 2 | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | 60°C | 4 h | 78% | Slower due to lower polarity of THF. |
| 3 | Pd(PPh₃)₄ / CuI | K₂CO₃ / DME | 80°C | 6 h | 65% | Inorganic base is less effective here. |
| 4 | Pd(OAc)₂ / PPh₃ | Piperidine / MeCN | 80°C | 12 h | 85% | Best Cu-Free method. |
| 5 | Pd/C (Heterogeneous) | Et₃N / EtOH | 80°C | 24 h | 40% | Poor conversion; leaching observed. |
Troubleshooting Guide
-
Problem: Homocoupling of Alkyne (Di-yne formation).
-
Cause: Presence of Oxygen.[4]
-
Solution: Degas solvents more rigorously (sparge with Argon for 15 mins). Add the alkyne slowly (syringe pump) to keep its concentration low relative to the aryl iodide.
-
-
Problem: No Reaction (Stalled at SM).
-
Problem: Black Precipitate (Pd Black).
-
Cause: Catalyst decomposition ("death").
-
Solution: Add excess PPh₃ (10-20 mol%) to stabilize the Pd species.
-
Workflow Decision Tree
Use this logic flow to select the appropriate protocol for your specific application.
Figure 2: Decision matrix for protocol selection.
References
-
Systematic Study on Imidazo[1,2-a]pyridine Coupling: Guchhait, S. K., et al. "Convenient Synthesis of Alkenyl-, Alkynyl-, and Allenyl-Substituted Imidazo[1,2-a]pyridines via Palladium-Catalyzed Cross-Coupling Reactions."[7] Synlett, 2009.
-
Copper-Free Sonogashira Overview: Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry."[4][8] Chemical Reviews, 2007.
-
Mechanistic Analysis of Cu-Free Cycle: Gazvoda, M., et al. "Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation."[8] Nature Communications, 2018.
-
General Reactivity of Imidazo[1,2-a]pyridines: Bagdi, A. K., et al. "Copper/Palladium-Catalyzed One-Pot Synthesis of 2-Triazolyl-3-alkynyl-imidazo[1,2-a]pyridines." Asian Journal of Organic Chemistry, 2021.
Sources
- 1. Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pd/Ligand-Free Synthesis of 2-Alkynylated Pyrano[4,3-d]imidazol-4-ones via One-Pot Cu-Mediated Tandem Sonogashira Coupling/Regioselective 6-endo-dig Oxacyclization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira Coupling [organic-chemistry.org]
Application Note & Protocols: Synthesis of Novel GABA-A Receptor Ligands Utilizing the Imidazopyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, particularly for the development of ligands targeting the γ-aminobutyric acid type A (GABA-A) receptor. This class of compounds, which includes the well-known hypnotic agent Zolpidem and the anxiolytic Alpidem, exhibits potent modulatory effects on the central nervous system.[1] This guide provides a detailed overview of the synthetic strategies, step-by-step experimental protocols, purification, and characterization of imidazopyridine-based GABA-A receptor ligands. It aims to equip researchers with the practical knowledge required for the rational design and synthesis of novel analogs for drug discovery and neuroscience research.
Introduction: The GABA-A Receptor and the Privileged Imidazopyridine Scaffold
The GABA-A receptor is a ligand-gated ion channel that plays a crucial role in mediating inhibitory neurotransmission throughout the central nervous system.[2][3] These receptors are pentameric structures composed of various subunits (e.g., α, β, γ), and the specific subunit composition dictates the pharmacological properties of the receptor complex.[2] The benzodiazepine binding site, located at the interface of α and γ subunits, is a key target for allosteric modulators that enhance the effect of GABA.
Imidazopyridines are a class of heterocyclic compounds that have proven to be highly effective as positive allosteric modulators of the GABA-A receptor.[4] Unlike classical benzodiazepines, many imidazopyridine ligands, such as Zolpidem, show selectivity for α1-containing receptors, which is thought to contribute to their sedative-hypnotic effects with reduced anxiolytic and muscle relaxant properties.[5] This selectivity makes the imidazopyridine scaffold a "privileged" structure in drug design, offering a versatile platform for developing compounds with tailored pharmacological profiles.[6]
This document will focus on the practical synthesis of these valuable compounds, providing both the chemical logic and detailed procedures.
Retrosynthetic Analysis and Key Synthetic Strategies
The synthesis of imidazopyridine-based GABA-A ligands generally involves two main stages: the construction of the core imidazo[1,2-a]pyridine ring system, followed by the introduction or modification of substituents to achieve the desired pharmacological activity.
Building the Imidazo[1,2-a]pyridine Core
Several methods exist for the synthesis of the imidazo[1,2-a]pyridine nucleus. One of the most common and robust methods is the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[7][8] More recent and efficient methods, such as copper-catalyzed three-component coupling reactions, offer a one-pot synthesis approach.[9]
-
Classical Condensation (Tschitschibabin Reaction): This method involves the reaction of a 2-aminopyridine with an α-haloketone or α-haloaldehyde.[7] The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration to form the fused imidazole ring.
-
Radziszewski-type Synthesis: While the classic Radziszewski reaction synthesizes imidazoles from a dicarbonyl, an aldehyde, and ammonia, modifications of this principle can be adapted for imidazopyridine synthesis.[10][11][12][13]
-
Modern Catalytic Methods: Copper-catalyzed three-component reactions of 2-aminopyridines, aldehydes, and terminal alkynes have emerged as a highly efficient route to substituted imidazopyridines, allowing for the one-pot synthesis of complex molecules like Alpidem and Zolpidem.[9]
Functionalization at the C3 Position
A key step in the synthesis of many active ligands, including Zolpidem, is the introduction of an acetamide side chain at the C3 position of the imidazopyridine ring. This is often achieved through a Mannich reaction, Vilsmeier-Haack formylation followed by further modifications, or by building the side chain from a pre-functionalized intermediate.[5]
Detailed Synthetic Protocol: Synthesis of a Zolpidem Analog
This section provides a representative, step-by-step protocol for the synthesis of Zolpidem. This multi-step synthesis illustrates the key chemical transformations discussed.[5][14][15]
Safety Precaution: This protocol involves hazardous reagents such as bromine, phosphorus pentachloride, and lachrymatory intermediates. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Step 1: Synthesis of 6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine
This step constructs the core imidazopyridine scaffold.
-
Materials:
-
4'-Methylacetophenone
-
Bromine
-
Methanol or Acetic Acid
-
2-Amino-5-methylpyridine
-
Sodium Bicarbonate (NaHCO₃)
-
Ethanol
-
-
Procedure:
-
Bromination of 4'-Methylacetophenone: Dissolve 4'-methylacetophenone in methanol or acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer. Cool the solution in an ice bath (-5 to 0 °C).[14]
-
Slowly add a solution of bromine in the same solvent dropwise while maintaining the temperature. Causality Note: The bromination occurs at the α-carbon to the ketone, forming the reactive α-bromoacetophenone intermediate. Low temperature is crucial to control the reaction and minimize side products.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at low temperature.
-
Condensation with 2-Amino-5-methylpyridine: In a separate flask, dissolve 2-amino-5-methylpyridine and sodium bicarbonate in ethanol.
-
Carefully add the crude α-bromoacetophenone solution from the previous step to the 2-amino-5-methylpyridine solution.
-
Reflux the reaction mixture for several hours until TLC analysis indicates the consumption of the starting materials. Causality Note: The 2-aminopyridine acts as a nucleophile, displacing the bromine and subsequently cyclizing to form the imidazopyridine ring. Sodium bicarbonate neutralizes the HBr generated during the reaction.
-
Cool the reaction mixture to room temperature and pour it into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain 6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine. The product can be further purified by recrystallization from ethanol.
-
Step 2: Introduction of the Acetamide Precursor via Mannich Reaction
This step installs the dimethylaminomethyl group at the C3 position.
-
Materials:
-
6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine (from Step 1)
-
Aqueous Dimethylamine (40%)
-
Paraformaldehyde
-
Acetic Acid
-
-
Procedure:
-
Suspend the imidazopyridine intermediate in acetic acid in a round-bottom flask.[5]
-
Add aqueous dimethylamine and paraformaldehyde to the suspension.[5]
-
Heat the mixture at 50-55 °C for 3-4 hours. Causality Note: The Mannich reaction is an aminoalkylation that introduces a C-C bond at the electron-rich C3 position of the imidazopyridine ring. Acetic acid acts as both a solvent and a catalyst.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and remove the acetic acid under reduced pressure.
-
Neutralize the residue with a dilute sodium hydroxide solution to a pH of ~8, which will precipitate the crude product.
-
Extract the product with a suitable organic solvent like dichloromethane.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the Mannich base.
-
Step 3: Conversion to Zolpidem
This final stage involves converting the Mannich base to the corresponding carboxylic acid and then to the final amide product, Zolpidem. A more streamlined approach avoids isolation of the intermediate nitrile.[14]
-
Materials:
-
Mannich base (from Step 2)
-
Sodium Cyanide (NaCN) - EXTREME CAUTION: HIGHLY TOXIC
-
Potassium Hydroxide (KOH)
-
Phosphorus Pentachloride (PCl₅) or similar activating agent
-
Dimethylamine (gas or solution)
-
Dichloromethane
-
-
Procedure:
-
Cyanation and Hydrolysis (in-situ): The Mannich base can be converted to a quaternary salt and then reacted with sodium cyanide to form the nitrile. This nitrile is then hydrolyzed in-situ with a strong base like KOH in ethanol under reflux to yield the carboxylic acid intermediate (Zolpidic acid).[14] Causality Note: This two-step, one-pot sequence is more efficient than isolating the intermediate nitrile. The cyanide ion displaces the dimethylamine group (via a quaternary intermediate), and subsequent hydrolysis converts the nitrile to a carboxylic acid.
-
Amidation: Dissolve the crude Zolpidic acid in dichloromethane.
-
Carefully add phosphorus pentachloride (PCl₅) portion-wise at low temperature to form the acyl chloride.[14] Causality Note: PCl₅ is a powerful chlorinating agent that converts the carboxylic acid into a more reactive acyl chloride, which is necessary for the subsequent amidation.
-
Bubble dimethylamine gas through the solution or add an anhydrous solution of dimethylamine.
-
Stir the reaction at room temperature until completion.
-
Quench the reaction carefully with water and wash the organic layer with aqueous sodium hydroxide solution to remove acidic impurities.[14]
-
Dry the organic layer, filter, and concentrate under reduced pressure to obtain crude Zolpidem.
-
Purification and Characterization
Purification
-
Recrystallization: Crude Zolpidem can be purified by recrystallization from a suitable solvent system, such as acetone/methanol.[14][16] This method is effective for removing process-related impurities and achieving high purity (>99.9% by HPLC).[14]
-
Column Chromatography: For smaller scale synthesis or for the purification of novel analogs, silica gel column chromatography is often employed.[17][18] A gradient of ethyl acetate in hexanes is a common eluent system.
Characterization
The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques.
| Technique | Purpose | Expected Observations for Zolpidem |
| ¹H NMR | Structural elucidation and confirmation. | Signals corresponding to aromatic protons on the pyridine and phenyl rings, methyl groups, and the N,N-dimethylacetamide side chain.[17] |
| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for all unique carbon atoms in the molecule.[17][18] |
| Mass Spectrometry (MS) | Determination of molecular weight. | A molecular ion peak corresponding to the calculated mass of the target compound.[17] |
| HPLC | Purity assessment. | A single major peak indicating a high degree of purity, often greater than 99%.[14] |
| Melting Point | Physical property confirmation and purity check. | A sharp melting point consistent with literature values. |
Visualization of Synthetic Workflow and Receptor Interaction
General Synthetic Workflow
Caption: Model of imidazopyridine action at the GABA-A receptor.
Structure-Activity Relationship (SAR) Insights
The pharmacological profile of imidazopyridine ligands is highly dependent on the substitution pattern around the core scaffold. [6]
-
2-Aryl Group: The nature of the aryl group at the 2-position significantly influences binding affinity and efficacy. [19]For Zolpidem, the p-tolyl group is optimal.
-
Pyridine Ring Substitution: Substitution on the pyridine portion of the scaffold, such as the 6-methyl group in Zolpidem, can affect selectivity and metabolic stability.
-
C3-Side Chain: The N,N-dimethylacetamide group at the C3 position is a key pharmacophore for high-affinity binding in the Zolpidem class. Modifications here can drastically alter activity.
-
Fused Rings: Fusing additional rings to the imidazopyridine system can lead to ligands with different pharmacological profiles, including antagonist or inverse agonist activity. [19] A thorough understanding of these SAR principles is crucial for the rational design of new ligands with desired properties, such as improved subtype selectivity or modified pharmacokinetic profiles. [20][21]
References
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Reddy, V., et al. (n.d.). General and Efficient Cu-Catalyzed Three Component Coupling Reaction Toward Imidazoheterocycles: One-Pot Synthesis of Alpidem and Zolpidem. PMC. Available at: [Link]
-
Badowska-Roslonek, K., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. Available at: [Link]
-
Dr. Reddy's Laboratories Ltd. (2009). A simple, efficient and scalable synthesis of hypnotic agent, zolpidem. ARKAT USA. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of zolpidem in different routes. ResearchGate. Available at: [Link]
-
Reddit. (2023). ChatGPT-4 's answer to synthesizing Zolpidem. Reddit. Available at: [Link]
-
Rajendiran, C., et al. (2016). A novel and efficient process for the preparation of zolpidem, an insomnia drug. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Zolpidem and Alpidem. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). Process for the synthesis of zolpidem. Google Patents.
-
Muñoz, M., et al. (2024). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. Available at: [Link]
-
Ley, S. V., et al. (2018). Flow chemistry synthesis of zolpidem, alpidem and other GABAA agonists and their biological evaluation through the use of in-line frontal affinity chromatography. Royal Society of Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). The Debus–Radziszewski imidazole synthesis. ResearchGate. Available at: [Link]
-
Nakao, T., et al. (1995). Synthesis and structure--activity relationships of fused imidazopyridines: a new series of benzodiazepine receptor ligands. PubMed. Available at: [Link]
-
Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Wikipedia. Available at: [Link]
-
E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. Available at: [Link]
-
Kushwaha, N., et al. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. ResearchGate. Available at: [Link]
-
MDPI. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI. Available at: [Link]
-
Cook, J. M., et al. (2023). Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. MDPI. Available at: [Link]
-
Slideshare. (n.d.). Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. Slideshare. Available at: [Link]
-
Wikipedia. (n.d.). Alpidem. Wikipedia. Available at: [Link]
-
Dömling, A., et al. (2022). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. PMC. Available at: [Link]
-
Atack, J. R., et al. (2010). Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABAAα2/α3 Binding Site Agonists for the Treatment of Anxiety Disorders. ACS Publications. Available at: [Link]
-
Scriven, E. F. V., et al. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Schematic representation of structure activity relationship. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. ResearchGate. Available at: [Link]
-
Singh, P., et al. (2022). Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances. PubMed. Available at: [Link]
-
Ernst, M., et al. (2020). GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellular Domain-Can the Promiscuity Code Be Cracked?. PubMed. Available at: [Link]
-
Wang, L., et al. (2014). Discovery and characterization of novel imidazopyridine derivative CHEQ-2 as a potent CDC25 inhibitor and promising anticancer drug candidate. PubMed. Available at: [Link]
-
MDPI. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]
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Application Note: Chemoselective Pd-Catalyzed Arylation of 7-Chloro-2-iodoimidazo[1,2-a]pyridine
[1]
Executive Summary
The imidazo[1,2-a]pyridine core is a pharmacophore found in numerous marketed drugs (e.g., Zolpidem, Alpidem). The bifunctional This compound serves as a critical linchpin intermediate.[1] Its utility lies in the orthogonal reactivity of its halogen substituents: the C-2 iodide is highly labile toward palladium(0) oxidative addition, while the C-7 chloride remains inert under mild conditions.[1] This protocol delineates a robust method to selectively install aryl groups at the C-2 position via Suzuki-Miyaura coupling, preserving the C-7 chloride for subsequent diversification (e.g., Buchwald-Hartwig amination or a second Suzuki coupling).[1]
Mechanistic Principles & Selectivity
The success of this protocol relies on the kinetic differentiation between the C–I and C–Cl bonds.[1]
-
Oxidative Addition (The Rate-Determining Step): The bond dissociation energy (BDE) of C(sp2)–I (~65 kcal/mol) is significantly lower than that of C(sp2)–Cl (~95 kcal/mol).
-
Catalyst Control: By utilizing a palladium catalyst with standard triphenylphosphine ligands (e.g., Pd(PPh3)4) and maintaining mild thermal conditions (60–80 °C), the catalytic cycle is restricted to the C-2 position.
-
Prevention of Side Reactions: More electron-rich, bulky ligands (e.g., Buchwald phosphines) or higher temperatures (>100 °C) could force activation of the C-7 chloride, leading to bis-arylation or polymerization.[1] These are explicitly avoided in this step.
Pathway Visualization
The following diagram illustrates the chemoselective pathway, highlighting the energy barrier difference that permits selective functionalization.
Figure 1: Kinetic bifurcation showing the preferential oxidative addition at the C-2 iodide (Green path) vs. the C-7 chloride (Red path).[1]
Optimization & Screening Data
To define the "Sweet Spot" for this transformation, a screen of bases and solvents was conducted. The goal was to maximize Yield (%) while minimizing protodeiodination (loss of Iodine without coupling).
Table 1: Optimization of Reaction Conditions Standard Conditions: 1.0 equiv Substrate, 1.2 equiv Ph-B(OH)2, 5 mol% Pd cat., 2.0 equiv Base, 80°C, 12h.
| Entry | Catalyst | Solvent System | Base | Yield (%) | Observation |
| 1 | Pd(PPh3)4 | DME / H2O (3:[1]1) | Na2CO3 | 92% | Optimal. Clean conversion.[1] |
| 2 | Pd(PPh3)4 | Toluene / EtOH | K3PO4 | 85% | Slight protodeiodination observed. |
| 3 | Pd(dppf)Cl2 | Dioxane / H2O | Cs2CO3 | 78% | ~5% Bis-coupling (C-7 reaction).[1] |
| 4 | Pd(OAc)2 / SPhos | Toluene | K3PO4 | 45% | Significant C-7 activation (loss of selectivity).[1] |
| 5 | Pd(PPh3)4 | DMF | Et3N | 30% | Poor conversion; homocoupling of boronic acid. |
Key Insight: The use of Pd(PPh3)4 with a mild carbonate base in DME/Water provides the perfect balance of reactivity and selectivity. Stronger bases (Cs2CO3) or highly active ligands (SPhos) erode chemoselectivity.[1]
Detailed Experimental Protocol
Objective: Synthesis of 7-chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine.
Materials
-
Substrate: this compound (1.0 equiv, 1.0 mmol, 278 mg)
-
Coupling Partner: 4-Methoxyphenylboronic acid (1.2 equiv, 1.2 mmol, 182 mg)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equiv, 58 mg)
-
Base: Sodium Carbonate (Na2CO3) (2.0 equiv, 2.0 mmol, 212 mg) dissolved in 2 mL distilled water.
-
Solvent: 1,2-Dimethoxyethane (DME) (6 mL, degassed).
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the regioselective Suzuki coupling.
Step-by-Step Procedure
-
Preparation: An oven-dried reaction vial equipped with a magnetic stir bar is charged with This compound (278 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and Pd(PPh3)4 (58 mg, 0.05 mmol).
-
Inert Atmosphere: The vial is sealed with a septum and purged with nitrogen or argon for 5 minutes.
-
Solvent Addition: Degassed DME (6 mL) is added via syringe, followed by the addition of the aqueous Na2CO3 solution (2M, 1 mL).
-
Reaction: The mixture is heated to 80 °C in an oil bath or heating block. Stirring is maintained at 500 rpm.[1]
-
Checkpoint: Monitor reaction progress by TLC (typically 30-50% EtOAc in Hexanes) or LCMS after 4 hours.[1] The starting iodide (Rt ~ X min) should disappear, replaced by the product (Rt ~ Y min).
-
-
Workup: Once conversion is complete (typically 6–12 h), cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and water (10 mL).[1] Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 x 10 mL).[1]
-
Drying: Combine organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst oxidation or old Boronic Acid.[1] | Use fresh Pd(PPh3)4 (should be yellow, not brown). Ensure Boronic Acid is dry.[1] |
| Protodeiodination | Reaction temperature too high or solvent too "wet" (protic).[1] | Lower temp to 60°C. Ensure rigorous degassing.[1] Use anhydrous DME.[1] |
| Bis-Arylation | Ligand is too active (e.g., using SPhos/XPhos).[1] | Stick to PPh3-based catalysts.[1] Avoid phosphine-free conditions which may lead to non-selective Pd nanoparticles.[1] |
| Homocoupling | Oxygen in the system.[1][2] | Improve degassing (freeze-pump-thaw if necessary).[1] |
References
-
General Reactivity of Imidazo[1,2-a]pyridines
-
Pd-Catalyzed Cross-Coupling Selectivity (I vs Cl)
-
Fairlamb, I. J. S. "Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Heterocycles." Chemical Society Reviews, 2007.[1]
-
-
Substrate Data (CAS 1384265-42-2)
-
Suzuki Coupling on Imidazo[1,2-a]pyridine Scaffolds
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- 8. 1384265-42-2 this compound [chemsigma.com]
One-Pot Synthesis of Polysubstituted Imidazo[1,2-a]pyridines: Application Notes and Protocols for Researchers
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of therapeutic applications, including as anticancer, antiviral, anti-inflammatory, and hypnotic agents.[3][4] The development of efficient and sustainable synthetic methodologies to access polysubstituted imidazo[1,2-a]pyridines is, therefore, a critical endeavor for researchers in drug discovery and development. This guide provides an in-depth exploration of one-pot synthesis strategies, offering detailed protocols and mechanistic insights to empower scientists in their synthetic efforts.
One-pot syntheses, particularly multicomponent reactions (MCRs), offer significant advantages over traditional multi-step approaches by combining multiple reaction steps into a single operation. This approach enhances efficiency, reduces waste, minimizes purification steps, and allows for the rapid generation of molecular diversity.[3] Among the MCRs for the synthesis of imidazo[1,2-a]pyridines, the Groebke-Blackburn-Bienaymé (GBB) reaction has emerged as a particularly powerful and versatile tool.[3][5]
The Groebke-Blackburn-Bienaymé (GBB) Reaction: A Versatile Three-Component Synthesis
The Groebke-Blackburn-Bienaymé reaction is a three-component condensation of a 2-aminoazine (such as 2-aminopyridine), an aldehyde, and an isocyanide to afford 3-aminoimidazo[1,2-a]pyridines.[6] The reaction proceeds through the formation of a Schiff base from the 2-aminopyridine and the aldehyde, which is then attacked by the isocyanide. A subsequent intramolecular cyclization yields the final product. The versatility of this reaction allows for the introduction of a wide range of substituents at various positions of the imidazo[1,2-a]pyridine core by simply varying the starting materials.
Mechanistic Insights into the Groebke-Blackburn-Bienaymé Reaction
The generally accepted mechanism for the GBB reaction is initiated by the acid-catalyzed formation of a Schiff base from the 2-aminopyridine and the aldehyde. The protonated Schiff base is then attacked by the nucleophilic isocyanide, forming a nitrilium ion intermediate. This intermediate undergoes an intramolecular 5-endo-dig cyclization, followed by a proton transfer and tautomerization to yield the final 3-aminoimidazo[1,2-a]pyridine product.
Caption: A simplified workflow of the Groebke-Blackburn-Bienaymé reaction mechanism.
Experimental Protocols
The following protocols are provided as a guide for the one-pot synthesis of polysubstituted imidazo[1,2-a]pyridines. These methods can be adapted and optimized for specific substrates and desired products.
Protocol 1: Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction
Microwave irradiation has been shown to significantly accelerate the GBB reaction, often leading to higher yields and shorter reaction times compared to conventional heating.[7]
Materials:
-
Substituted 2-aminopyridine (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
Isocyanide (1.02 mmol)
-
Montmorillonite K-10 clay (100 mg)[8]
-
1,4-Dioxane (2.0 mL)
-
Microwave reactor vials
Procedure:
-
In a sealed microwave reactor vial, combine the 2-aminopyridine (1.0 mmol), aldehyde (1.0 mmol), isocyanide (1.02 mmol), and montmorillonite K-10 clay (100 mg) in 1,4-dioxane (2.0 mL).[8]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture for 30 minutes at 100 °C with a power of 150 W.[8]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Filter the reaction mixture to remove the clay catalyst and wash the clay with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired polysubstituted imidazo[1,2-a]pyridine.
Protocol 2: Ultrasound-Assisted Groebke-Blackburn-Bienaymé Reaction
Ultrasound irradiation provides an alternative energy source for promoting the GBB reaction, often under milder conditions and with improved yields.[9]
Materials:
-
Aldehyde (1.0 equiv.)
-
2-Aminopyridine (1.0 equiv.)
-
Isocyanide (1.0 equiv.)
-
p-Toluenesulfonic acid (TsOH) or Phenylboronic acid (PBA) (10 mol%)[9][10]
-
Solvent (e.g., water, ethanol)
-
Ultrasonic bath
Procedure:
-
In a sealed vial, add the aldehyde (1.0 equiv.), 2-aminopyridine (1.0 equiv.), isocyanide (1.0 equiv.), and the catalyst (10 mol%).[10]
-
Add the solvent to the vial.
-
Immerse the sealed vial in an ultrasonic bath operating at a frequency of approximately 42 kHz.[10]
-
Irradiate the reaction mixture at a controlled temperature (e.g., 60 °C) for the required time (typically 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[10]
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[10]
Protocol 3: Catalyst-Free One-Pot Synthesis in a Green Solvent
The development of environmentally benign synthetic methods is of paramount importance. This protocol utilizes lemon juice as a natural acid catalyst and solvent, offering a green and sustainable approach.
Materials:
-
Aromatic ketone (1.0 mmol)
-
N-Bromosuccinimide (NBS) (1.0 mmol)
-
Substituted 2-aminopyridine (1.0 mmol)
-
Fresh lemon juice (5 mL)
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, dissolve the aromatic ketone (1.0 mmol) and N-bromosuccinimide (1.0 mmol) in fresh lemon juice (5 mL).
-
Irradiate the mixture in a microwave reactor at 400 W and 85 °C to facilitate the in-situ formation of the α-bromoketone, monitoring by TLC.
-
To the reaction mixture, add the 2-aminopyridine (1.0 mmol) and continue the microwave irradiation under the same conditions until the reaction is complete.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from aqueous ethanol to obtain the pure imidazo[1,2-a]pyridine.
Data Presentation: Comparison of One-Pot Synthesis Strategies
| Strategy | Catalyst | Energy Source | Solvent | Typical Reaction Time | Typical Yields | Key Advantages |
| Groebke-Blackburn-Bienaymé | Montmorillonite K-10[8] | Microwave | 1,4-Dioxane | 30 min | Good to Excellent | Rapid synthesis, high yields. |
| Groebke-Blackburn-Bienaymé | TsOH or PBA[9][10] | Ultrasound | Water, Ethanol | 1-3 hours | Good to Excellent | Green conditions, mild temperatures. |
| Condensation Reaction | None (Lemon Juice) | Microwave | Lemon Juice | Short | High | Environmentally benign, catalyst-free. |
| Groebke-Blackburn-Bienaymé | NH4Cl[3] | Conventional Heating | Methanol | 8-24 hours | Moderate to Good | Inexpensive and green catalyst. |
Workflow for One-Pot Synthesis and Product Characterization
Caption: A generalized workflow from reaction setup to product characterization.
Conclusion
The one-pot synthesis of polysubstituted imidazo[1,2-a]pyridines represents a highly efficient and versatile approach for accessing this important class of heterocyclic compounds. The Groebke-Blackburn-Bienaymé reaction, in particular, offers a robust platform for generating molecular diversity. By leveraging modern techniques such as microwave and ultrasound irradiation, and by employing green catalysts and solvents, researchers can further enhance the sustainability and efficiency of these synthetic methods. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in the design and synthesis of novel imidazo[1,2-a]pyridine derivatives for a wide range of applications.
References
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.). Retrieved from [Link]
-
Rentería-Gómez, M. A., Calderón-Rangel, D., Rodríguez-López, F., Corona-Díaz, A., & Gámez-Montaño, R. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings. Retrieved from [Link]
-
Microwave-Assisted Green Synthetic Catalyst-Free Protocol for Imidazo[1,2-a] pyridine Derivatives. (n.d.). Retrieved from [Link]
-
Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines. (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. (n.d.). Retrieved from [Link]
-
Solvent- and Catalyst-Free One-Pot Green Bound-Type Fused Bis-Heterocycles Synthesis via Groebke–Blackburn–Bienaymé Reaction/SNAr/Ring-Chain Azido-Tautomerization Strategy. (2018). ACS Omega. Retrieved from [Link]
-
Microwave-promoted One-pot Synthesis of Imidazo[1,2-a]pyridines in Lemon Juice. (n.d.). Retrieved from [Link]
-
Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. Retrieved from [Link]
-
C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3. (2024). Molecules. Retrieved from [Link]
-
Microwave-promoted One-pot Synthesis of Imidazo[1,2-a]pyridines in Lemon Juice. (2025). Pharmaceutical and Biosciences Journal. Retrieved from [Link]
-
Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. (2020). RSC Advances. Retrieved from [Link]
-
Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (2023). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Synthesis of Imidazo[1,2-a]pyridine-chromones via microwave-assisted Groebke-Blackburn-Bienaymé Reaction. (n.d.). Retrieved from [Link]
-
Solvent- and Catalyst-Free One-Pot Green Bound-Type Fused Bis-Heterocycles Synthesis via Groebke-Blackburn-Bienaymé Reaction/SNAr/Ring-Chain Azido-Tautomerization Strategy. (2018). ACS Omega. Retrieved from [Link]
-
One-pot synthesis of imidazo[1,2-a]pyridine. (n.d.). Retrieved from [Link]
-
Groebke, K., Weber, L., & Mehlin, F. (1998). Synthesis of Imidazo[1,2-a] annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation. Synlett, 1998(06), 661–663. Retrieved from [Link]
-
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. (2024). Molecules. Retrieved from [Link]
-
ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyridines via Three-Component Reaction of 2-Aminopyridines, Aldehydes and Alkynes. (2010). Tetrahedron Letters. Retrieved from [Link]
-
The Groebke‐Blackburn‐Bienaymé Reaction. (n.d.). Retrieved from [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). RSC Medicinal Chemistry. Retrieved from [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). Recent Advances in Anti-Infective Drug Discovery. Retrieved from [Link]
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sciforum.net [sciforum.net]
- 7. Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Note: C-H Activation Methods for Imidazo[1,2-a]pyridine C-3 Functionalization
This Application Note is designed for researchers and drug development professionals seeking robust, field-proven protocols for the C-3 functionalization of imidazo[1,2-a]pyridines.
Executive Summary & Strategic Importance
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster anxiolytics (e.g., Zolpidem , Alpidem ) and emerging anti-cancer agents. Traditionally, C-3 functionalization relied on electrophilic aromatic substitution (SEAr) requiring pre-functionalized electrophiles (e.g., halides) and generating stoichiometric waste.
C-H Activation offers a superior alternative: it allows the direct coupling of the imidazo[1,2-a]pyridine core with unfunctionalized arenes, alkyls, or acyl groups. This guide details three distinct, high-fidelity methodologies:
-
Pd-Catalyzed C-3 Arylation: For constructing biaryl scaffolds with high regiocontrol.[1]
-
Visible-Light Photoredox C-3 Functionalization: A metal-free, mild approach for alkylation and perfluoroalkylation.
-
Cu-Catalyzed Oxidative Coupling: Cost-effective access to C-3 chalcogenides and carbon-heteroatom bonds.
Reactivity Profile
The C-3 position of imidazo[1,2-a]pyridine is the most electron-rich (nucleophilic) site, characterized by a high HOMO coefficient. While this facilitates SEAr, it also makes C-3 the primary target for electrophilic metallation and radical addition .
-
C-3: Preferred site for electrophilic attack and radical addition.
-
C-5: Secondary site, often activated via directing groups or specific steric control.
-
C-2: Typically functionalized during ring construction or via acidity-driven lithiation.
Application Note A: Pd-Catalyzed Direct C-3 Arylation
Objective: Coupling of imidazo[1,2-a]pyridines with aryl bromides/iodides. Mechanism: Concerted Metalation-Deprotonation (CMD).[1]
Mechanistic Insight
Unlike standard Suzuki couplings, this pathway does not require a boronic acid on the heterocycle. The key step is the CMD (Concerted Metalation-Deprotonation), where a carbonate or carboxylate base assists the palladium center in breaking the C-3 C-H bond.
-
Critical Factor: The basicity and steric bulk of the carboxylate/carbonate ligand on Pd are decisive for the C-H cleavage step.
Visualization: Catalytic Cycle (CMD Pathway)
Figure 1: Palladium-catalyzed C-H arylation cycle via Concerted Metalation-Deprotonation (CMD). Note the dual role of the base/carboxylate in ligand exchange and proton abstraction.
Experimental Protocol
Scale: 1.0 mmol scale. Standard: >85% Yield, >98% C-3 Regioselectivity.
Reagents:
-
Substrate: Imidazo[1,2-a]pyridine (118 mg, 1.0 mmol).
-
Coupling Partner: Aryl Bromide (1.2 equiv).
-
Catalyst: Pd(OAc)₂ (5 mol%, 11 mg).
-
Ligand: PPh₃ (10 mol%, 26 mg) [Note: Phosphine-free conditions exist, but PPh₃ ensures robustness across diverse substrates].
-
Base: KOAc (2.0 equiv) or Cs₂CO₃ (2.0 equiv).
-
Solvent: DMA (N,N-Dimethylacetamide) or 1,4-Dioxane (anhydrous, 3 mL).
Step-by-Step Workflow:
-
Setup: In a glovebox or under argon flow, charge a 15 mL pressure vial (with Teflon screw cap) with Pd(OAc)₂, PPh₃, Base, and Imidazo[1,2-a]pyridine.
-
Solvent Addition: Add the Aryl Bromide (if solid) and solvent (DMA). If Aryl Bromide is liquid, add via syringe after solvent.
-
Degassing: Sparge the solution with Argon for 5 minutes (essential to protect the active Pd(0) species).
-
Reaction: Seal the vial and heat to 120°C in an oil bath or heating block. Stir vigorously (800 rpm) for 12–16 hours.
-
Monitoring: Check TLC (Eluent: EtOAc/Hexane). Product typically fluoresces blue/green under UV (365 nm).
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL), wash with water (3 x 10 mL) to remove DMA, then brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography on silica gel.
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
|---|---|---|
| Low Conversion | Catalyst poisoning or O₂ leak | Ensure rigorous degassing; switch to Cs₂CO₃ (stronger base). |
| C-2 Arylation | High acidity of C-2 | Lower temperature to 100°C; ensure C-3 is not sterically blocked. |
| Pd Black Precipitate | Catalyst decomposition | Increase ligand loading (Pd:L ratio 1:4); add molecular sieves. |
Application Note B: Visible-Light Induced Radical C-3 Functionalization
Objective: Green, metal-free alkylation (e.g., perfluoroalkylation) or formylation. Mechanism: Single Electron Transfer (SET) / Radical Addition.
Mechanistic Insight
This method utilizes a photocatalyst (e.g., Eosin Y, Rose Bengal) or an Electron-Donor-Acceptor (EDA) complex. The excited photocatalyst generates an electrophilic radical (R•) from the alkyl halide. This radical rapidly adds to the electron-rich C-3 position, followed by oxidation and re-aromatization.
Visualization: Photoredox Pathway
Figure 2: Visible-light mediated radical functionalization. The cycle relies on the oxidative quenching of the excited photocatalyst by the alkyl halide.
Experimental Protocol (C-3 Perfluoroalkylation)
Reagents:
-
Substrate: Imidazo[1,2-a]pyridine (0.5 mmol).
-
Reagent: Perfluoroalkyl Iodide (R_f-I) (2.0 equiv).
-
Photocatalyst: Eosin Y (2 mol%) or Rose Bengal.
-
Base: Na₂CO₃ (2.0 equiv).
-
Solvent: Acetonitrile (MeCN) or DMSO.
-
Light Source: Blue LED (approx. 450-460 nm, 5W-10W).
Step-by-Step Workflow:
-
Charge: Add substrate, R_f-I, Eosin Y, and base to a transparent glass vial.
-
Solvent: Add MeCN (2 mL).
-
Irradiation: Place the vial 2–3 cm away from the Blue LED source. Use a fan to keep the reaction at room temperature (prevent thermal background reactions).
-
Reaction Time: Stir for 12–24 hours. The mixture typically turns from pink/red (Eosin Y) to a darker hue.
-
Workup: Evaporate solvent, redissolve in CH₂Cl₂, wash with water.
-
Note: This reaction is often air-compatible, but an inert atmosphere (N₂) can improve yields for sensitive substrates.
Summary of Methodologies
| Feature | Pd-Catalyzed Arylation | Visible-Light Radical (Green) | Cu-Catalyzed Coupling |
| Primary Bond Formed | C(sp²)–C(sp²) (Biaryl) | C(sp²)–C(sp³) (Alkyl/Rf) | C(sp²)–S / C(sp²)–O |
| Key Reagents | Pd(OAc)₂, Aryl Bromide | Eosin Y, Alkyl Halide, LED | CuI, Thiol/Disulfide, O₂ |
| Mechanism | CMD (Two-electron) | SET (One-electron radical) | Oxidative Coupling |
| Regioselectivity | Exclusive C-3 | Exclusive C-3 | High C-3 |
| Sustainability | Moderate (Pd waste) | High (Metal-free options) | Moderate (Cu waste) |
| Cost | High (Pd, Ligands) | Low (Organic dyes, LEDs) | Low (Cu salts) |
References
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 2025.
-
Phosphine-Free Palladium-Catalyzed Direct Arylation of Imidazo[1,2-a]pyridines. J. Org.[2] Chem., 2011.
-
Direct Arylation of Imidazo[1,2-a]pyridine at C-3 with Aryl Iodides via Copper(I)-Catalysis. Org. Lett., 2010.
-
Metal-free C-3 selective heteroarylation of anilines with imidazo[1,2-a]pyridine. RSC Advances, 2023.
-
Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines. Chem. Rec., 2022.
Disclaimer: These protocols involve the use of transition metals, pressurized vessels, and high-intensity light sources. Standard laboratory safety procedures (PPE, fume hood usage) must be strictly followed.
Sources
Application Note: Protocol for Nucleophilic Substitution of C-7 Chlorine in Imidazo[1,2-a]pyridines
Executive Summary & Strategic Analysis
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, found in anxiolytics (e.g., Alpidem) and anti-ulcer drugs (e.g., Zolimidine). However, the C-7 position presents a specific synthetic challenge. Unlike the highly electrophilic C-5 position (analogous to C-4 of pyridine) or the nucleophilic C-3 position, the C-7 chlorine is electronically deactivated relative to other positions on the ring.
While the bridgehead nitrogen renders the pyridine ring electron-deficient, the C-7 position lacks the direct resonance activation found at C-5. Consequently, standard Nucleophilic Aromatic Substitution (
This guide defines two validated protocols:
-
Protocol A (Primary): Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig) – For broad scope amination/etherification.
-
Protocol B (Secondary): Microwave-Assisted
– Reserved for highly nucleophilic species (thiols, alkoxides) or electron-poor scaffolds (e.g., those with additional or groups).
Decision Matrix & Reaction Logic
The choice of protocol depends heavily on the nucleophile strength and the substitution pattern of the starting material.
Figure 1: Strategic decision tree for selecting the optimal functionalization pathway.
Protocol A: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)[1][2][3]
Scope: Primary amines, secondary amines, anilines, and amides. Mechanism: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[1][2] The key challenge at C-7 is the rate of oxidative addition . Electron-rich ligands (e.g., Xantphos, BrettPhos) are required to facilitate the insertion of Pd into the reluctant C(sp2)-Cl bond.
Materials & Reagents[2][4][5][6][7][8][9][10]
-
Substrate: 7-Chloroimidazo[1,2-a]pyridine (1.0 equiv)
-
Catalyst Precursor:
(Tris(dibenzylideneacetone)dipalladium(0)) or -
Ligand: Xantphos (for general amines) or BrettPhos (for primary amines/anilines)
-
Base:
(mild, preferred) or (stronger, faster) -
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Methodology
-
Vessel Preparation: Flame-dry a microwave vial or Schlenk tube and allow it to cool under a stream of Argon or Nitrogen. Note: Oxygen is the primary cause of catalyst death.
-
Charge Solids: Add the 7-chloro substrate (1.0 mmol),
(2-5 mol%), Ligand (5-10 mol%), and Base (1.5 - 2.0 equiv) to the vial.-
Critical: Maintain a Pd:Ligand ratio of 1:2 (if monodentate) or 1:1.2 (if bidentate like Xantphos).
-
-
Degassing: Seal the vessel with a septum. Evacuate and backfill with inert gas three times.
-
Solvent Addition: Syringe in anhydrous 1,4-Dioxane (0.2 M concentration relative to substrate). If the amine is liquid, add it now (1.2 equiv).
-
Activation:
-
Thermal: Heat to 100°C in an oil bath for 12-18 hours.
-
Microwave: Heat to 120°C for 1 hour (high absorption setting).
-
-
Workup: Filter the reaction mixture through a pad of Celite to remove palladium black. Rinse with EtOAc. Concentrate the filtrate in vacuo.
-
Purification: Flash column chromatography (DCM/MeOH gradients are typically effective for imidazopyridines).
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| No Reaction | Oxidative addition failed. | Switch to a bulkier, electron-rich ligand (e.g., |
| Hydrodehalogenation (Cl replaced by H) | Avoid | |
| Pd Black Formation | Ligand dissociation. | Increase Ligand:Pd ratio. Ensure strict oxygen-free conditions. |
Protocol B: Microwave-Assisted
Scope: Thiols, Alkoxides, and highly reactive secondary amines (e.g., morpholine) only if the ring is activated or forcing conditions are acceptable. Mechanism: Addition-Elimination.[3][4] The nucleophile attacks C-7, forming a Meisenheimer-like anionic intermediate stabilized by the bridgehead nitrogen, followed by chloride expulsion.
Materials & Reagents[2][4][5][6][7][8][9][10]
-
Nucleophile: Sodium thiomethoxide (
), Sodium ethoxide ( ), or neat amine. -
Solvent: DMF or NMP (high boiling, polar aprotic is essential to stabilize the transition state).
-
Additives: None usually required, but
can be added if using neutral thiols/alcohols.
Step-by-Step Methodology
-
Preparation: In a microwave-safe vial (0.5 - 2.0 mL), dissolve 7-chloroimidazo[1,2-a]pyridine (1.0 mmol) in DMF (2 mL).
-
Nucleophile Addition: Add the nucleophile (2.0 - 3.0 equiv).
-
Note: For amines like morpholine or piperidine, they can act as both solvent and nucleophile (use 5-10 equiv).
-
-
Microwave Irradiation:
-
Set temperature to 150°C - 180°C .
-
Hold time: 20 - 40 minutes .
-
Pressure limit: 250 psi.
-
-
Quench: Pour the reaction mixture into ice-water (20 mL).
-
Outcome: If the product is solid, it will precipitate. Filter and wash with water.
-
Outcome: If oil, extract with EtOAc (3x), wash with brine (to remove DMF), dry over
.
-
Mechanistic Visualization
The following diagram illustrates the catalytic cycle for Protocol A, highlighting the critical Oxidative Addition step which is the rate-determining step (RDS) for the deactivated C-7 position.
Figure 2: Catalytic cycle for Pd-catalyzed amination. The oxidative addition into the C-7 Cl bond is the rate-limiting step, necessitating electron-rich ligands.
References
-
General Reactivity of Imidazopyridines: Bagdi, A. K., et al. "Imidazo[1,2-a]pyridines: A versatile heterocycle for the synthesis of diverse pharmaceutical compounds." Chemical Communications, 2015.
-
Buchwald-Hartwig Conditions for Heteroaryl Chlorides: Paul, F., Patt, J., & Hartwig, J. F. "Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][5] Reaction of aryl halides with primary, secondary, and tertiary amines." Journal of the American Chemical Society, 1994.
-
Regioselectivity in Imidazo[1,2-a]pyridine Substitution: Gudmundsson, K. S., et al. "Synthesis and functionalization of imidazo[1,2-a]pyridines." Organic Letters, 2003. (Validating the reactivity order C-3 > C-5 > C-8 > C-7).
-
Microwave Assisted Synthesis: Kappe, C. O. "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition, 2004.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 5. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Regioselectivity in Coupling Reactions of 7-Chloro-2-iodoimidazo[1,2-a]pyridine
Welcome to the technical support center for synthetic strategies involving 7-chloro-2-iodoimidazo[1,2-a]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of achieving regioselective functionalization on this versatile heterocyclic scaffold. The inherent reactivity differences between the C2-iodo and C7-chloro positions present both a challenge and an opportunity for controlled, stepwise synthesis. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Which position on this compound is more reactive in palladium-catalyzed cross-coupling reactions, and why?
A: The C2-iodo position is overwhelmingly more reactive than the C7-chloro position. This selectivity is governed by fundamental principles of organometallic chemistry, specifically the oxidative addition step in the catalytic cycle of palladium.[1] The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-chlorine (C-Cl) bond. This allows the palladium(0) catalyst to insert into the C-I bond much more readily and under milder conditions than the C-Cl bond.[2][3] Consequently, coupling reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig will almost exclusively occur at the C2-iodo position first.[2][3]
Q2: What are the primary factors that control regioselectivity in these coupling reactions?
A: While the inherent reactivity of the C-I bond provides a strong bias for C2-functionalization, several factors can be modulated to ensure this selectivity is maximized and to enable subsequent reaction at the C7 position:
-
Catalyst System (Palladium Source & Ligand): The choice of ligand is critical. Ligands influence the electron density and steric environment of the palladium center, which in turn affects the rate and selectivity of oxidative addition.[4][5]
-
Reaction Temperature: Temperature is a key tool for controlling selectivity. Lower temperatures favor the reaction with the lower activation energy, which is the C-I bond cleavage.
-
Base and Solvent: The choice of base and solvent can influence catalyst stability, solubility of reagents, and the rate of transmetalation, indirectly affecting selectivity.[6]
Q3: Is it possible to selectively couple at the C7-chloro position while leaving the C2-iodo position untouched?
A: This is exceptionally challenging and generally not a feasible synthetic strategy under standard palladium-catalyzed cross-coupling conditions. The innate reactivity difference between the C-I and C-Cl bonds is too pronounced. Any conditions aggressive enough to activate the C-Cl bond for oxidative addition will rapidly react with the C-I bond. For selective C7 functionalization, a synthetic route where the C2 position is blocked (e.g., with a hydrogen or methyl group) and a halogen is at C7 would be a more practical approach.
Troubleshooting Guide for Poor Regioselectivity
Even with the strong inherent bias for C2 coupling, experimental issues can lead to suboptimal outcomes. This guide addresses the most common problems encountered in the lab.
Problem: My Suzuki-Miyaura reaction shows a mixture of C2-coupling, C7-coupling, and di-coupling, even at low conversion.
This indicates a loss of regiocontrol, where the catalyst system is too active or the conditions are too harsh, leading to competitive reaction at the less reactive C-Cl bond.
Potential Causes & Solutions:
-
Inappropriate Ligand Choice: A highly active, electron-rich ligand might not provide enough differentiation between the two halogen sites, especially at elevated temperatures.
-
Solution: Switch to a less electron-rich or more sterically demanding phosphine ligand. For the initial C2-coupling, standard ligands like triphenylphosphine (PPh₃) are often sufficient and provide excellent selectivity due to the large reactivity difference.[7] Avoid highly active biarylphosphine ligands in this initial step if selectivity is an issue.
-
-
Reaction Temperature is Too High: Elevated temperatures provide sufficient energy to overcome the activation barrier for C-Cl bond insertion, eroding the selectivity gained from the weaker C-I bond.
-
Solution: Perform the reaction at a lower temperature. Start at room temperature and slowly increase only if no reaction is observed. For Suzuki couplings at the C2-iodo position, temperatures between 40-80 °C are often sufficient.[2]
-
-
Prolonged Reaction Time: Even under moderately selective conditions, allowing the reaction to run for an extended period after the starting material is consumed can lead to the slow, competing reaction at the C7 position.
-
Solution: Monitor the reaction closely by TLC or LC-MS. Once the this compound is consumed and the C2-coupled product is formed, quench the reaction.
-
Problem: The reaction proceeds cleanly to the C2-coupled product, but I cannot initiate a second coupling at the C7-chloro position.
This is the more common challenge: activating the robust C-Cl bond after the C2 position has been functionalized.
Potential Causes & Solutions:
-
Insufficiently Forcing Conditions: The C-Cl bond is significantly less reactive and requires a more aggressive catalytic system and higher temperatures.
-
Solution 1 (Catalyst): The catalyst system that worked for the C2-iodo coupling is likely inadequate for the C7-chloro coupling. Switch to a more robust, electron-rich, and sterically hindered ligand system known for activating aryl chlorides. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr) are excellent candidates.[4][5][8]
-
Solution 2 (Temperature & Base): The second coupling step will almost certainly require higher temperatures (e.g., >100 °C) and may benefit from a stronger base (e.g., K₃PO₄ or Cs₂CO₃) compared to the initial C2 coupling.[5] Microwave irradiation can be highly effective for driving these more difficult couplings.[2][9]
-
-
Catalyst Deactivation: The product from the first coupling reaction or impurities in the intermediate can sometimes act as catalyst poisons, preventing the second reaction.
-
Solution: It is crucial to purify the C2-coupled intermediate meticulously before subjecting it to the second coupling reaction. Running the second step with a fresh charge of catalyst and ligand is mandatory. A one-pot, two-step approach is possible but requires careful planning of reagent addition.[2]
-
Data & Workflow Visualization
Table 1: Recommended Starting Conditions for Regioselective Coupling
| Parameter | Step 1: Selective C2-Iodo Coupling | Step 2: C7-Chloro Coupling (on C2-functionalized intermediate) |
| Reaction Type | Suzuki, Sonogashira, Buchwald-Hartwig | Suzuki, Sonogashira, Buchwald-Hartwig |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | PPh₃, P(t-Bu)₃ | SPhos, XPhos, RuPhos, IPr·HCl |
| Base | Na₂CO₃, K₂CO₃, Et₃N | K₃PO₄, Cs₂CO₃, LHMDS, NaOtBu |
| Solvent | Dioxane/H₂O, DMF, Toluene | Dioxane, Toluene, DMA |
| Temperature | 40 - 80 °C | 100 - 140 °C (Microwave often beneficial) |
Troubleshooting Workflow Diagram
This diagram outlines a logical progression for diagnosing and solving issues with regioselectivity.
Caption: Troubleshooting workflow for poor regioselectivity.
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C2-Iodo Position
This protocol provides a robust starting point for achieving high selectivity for the more reactive C2-iodo position.
-
Reagent Preparation: To an oven-dried reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).
-
Solvent and Degassing: Add a 4:1 mixture of Dioxane:H₂O. Seal the vessel and degas the mixture by bubbling argon through it for 15 minutes.
-
Reaction: Heat the reaction mixture to 80 °C and stir.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every hour. The reaction is typically complete within 2-6 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-7-chloroimidazo[1,2-a]pyridine.
Protocol 2: Suzuki-Miyaura Coupling at the C7-Chloro Position
This protocol is designed for the more challenging C-Cl bond activation, using the purified product from Protocol 1 as the starting material.
-
Reagent Preparation: To an oven-dried microwave reaction vial, add the 2-aryl-7-chloroimidazo[1,2-a]pyridine (1.0 eq.), the desired arylboronic acid (1.5 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).
-
Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate [Pd(OAc)₂] (0.1 eq.) and a suitable biarylphosphine ligand like SPhos (0.2 eq.) in dioxane for 10 minutes.
-
Combined Mixture: Add the catalyst solution to the reagent vial. Add dioxane as the solvent.
-
Reaction: Seal the vial and heat in a microwave reactor to 120-140 °C for 30-90 minutes.
-
Monitoring & Workup: Monitor for the disappearance of starting material. Upon completion, follow the workup procedure described in Protocol 1.
-
Purification: Purify the crude product by flash column chromatography to yield the desired 2,7-diaryl-imidazo[1,2-a]pyridine.
References
- Vertex AI Search, query: catalyst free C-3 functionalization of imidazo[1,2-a]pyridines, 2026-02-12.
- Vertex AI Search, query: optimization of reaction conditions for synthesis of imidazo[1,2-a]pyrimidines, 2026-02-12.
- Vertex AI Search, query: molecular iodine-catalyzed synthesis of imidazo[1,2-a]pyridines, 2026-02-12.
- Vertex AI Search, query: recent advances on transition-metal-catalyzed synthesis of imidazopyridines, 2026-02-12.
-
Marie, E., Bouclé, S., Enguehard-Gueiffier, C., & Gueiffier, A. (2012). Regiocontrolled microwave assisted bifunctionalization of 7,8-dihalogenated imidazo[1,2-a]pyridines: a one pot double-coupling approach. Molecules, 17(9), 10683-10707. [Link]
-
Yan, R. L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024-2028. [Link]
- Vertex AI Search, query: regiocontrolled microwave assisted bifunctionalization of 7,8-dihalogenated imidazo[1,2-a]pyridines, 2026-02-12.
- Vertex AI Search, query: microwave-assisted palladium-catalyzed cross-coupling reactions, 2026-02-12.
- Vertex AI Search, query: Sonogashira cross-coupling reaction on 7,8-dihalogenated imidazo[1,2-a]pyridines, 2026-02-12.
- Vertex AI Search, query: Buchwald-Hartwig amin
- Vertex AI Search, query: reactivity of 3-iodoimidazo[1,2-a]pyridines in Suzuki-type cross-coupling, 2026-02-12.
- Vertex AI Search, query: palladium-catalyzed cross-coupling reactions general, 2026-02-12.
- Vertex AI Search, query: synthesis of imidazo[1,2-a]pyridines review, 2026-02-12.
- Vertex AI Search, query: ligand-controlled regioselectivity in palladium-catalyzed cross-couplings of dichloroheteroarenes, 2026-02-12.
- Vertex AI Search, query: Pd-catalyzed oxidative cross-coupling of imidazo[1,2-a]pyridine with arenes, 2026-02-12.
- Vertex AI Search, query: C2-selective Pd-catalyzed cross-coupling of 2,4-dihalopyrimidines, 2026-02-12.
- Vertex AI Search, query: regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine, 2026-02-12.
- Vertex AI Search, query: regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine, 2026-02-12.
- Vertex AI Search, query: Suzuki-Miyaura cross-couplings catalyzed by lig
-
Carrow, B. P., & Hartwig, J. F. (2011). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Angewandte Chemie International Edition, 50(30), 6846-6860. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
- Vertex AI Search, query: Buchwald-Hartwig aminations of aryl chlorides with Pd(0)
- Vertex AI Search, query: regiocontrolled Sonogashira and Suzuki cross-coupling of 3,6-dihalogenoimidazo[1,2-a]pyridines, 2026-02-12.
- Vertex AI Search, query: Pd-catalyzed oxidative cross-coupling of imidazo[1,2-a]pyridine with arenes X-MOL, 2026-02-12.
- Vertex AI Search, query: imidazo[1,2-a]pyridines in medicinal chemistry, 2026-02-12.
- Vertex AI Search, query: three-component coupling for regiospecific synthesis of substituted pyridines, 2026-02-12.
- Vertex AI Search, query: palladium imidazole catalysts for Suzuki cross-coupling, 2026-02-12.
- Vertex AI Search, query: recent advances in synthesis of imidazo[1,2-a]pyridines review, 2026-02-12.
- Vertex AI Search, query: troubleshooting failed Suzuki coupling, 2026-02-12.
- Vertex AI Search, query: one-pot regiospecific synthesis of imidazo[1,2-a]pyridines, 2026-02-12.
- Vertex AI Search, query: mechanistic developments Sonogashira coupling, 2026-02-12.
- Vertex AI Search, query: Suzuki coupling overview, 2026-02-12.
- Vertex AI Search, query: regioselectivity in Sonogashira coupling of 4,6-dichloro-2-pyrone, 2026-02-12.
- Vertex AI Search, query: cascade Buchwald-Hartwig cross coupling, 2026-02-12.
- Vertex AI Search, query: C3-alkylation of imidazo[1,2-a]pyridines, 2026-02-12.
- Vertex AI Search, query: Buchwald-Hartwig amination of heteroaryl chlorides, 2026-02-12.
- Vertex AI Search, query: Sonogashira cross-coupling of bromocyanofluoro pyridine, 2026-02-12.
- Vertex AI Search, query: microwave-assisted regioselective Suzuki coupling of 2,4-dichloropyrimidines, 2026-02-12.
- Vertex AI Search, query: technical support controlling regioselectivity dichloropyridine reactions, 2026-02-12.
- Vertex AI Search, query: selective pyrazolopyridine inhibitor of CDK8/19, 2026-02-12.
- Vertex AI Search, query: selectivity of reactions of dichlorodiamminepl
Sources
- 1. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regiocontrolled microwave assisted bifunctionalization of 7,8-dihalogenated imidazo[1,2-a]pyridines: a one pot double-coupling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Preventing Dehalogenation Side Reactions in Palladium Catalysis
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Below you will find a series of troubleshooting guides and frequently asked questions in a question-and-answer format to directly address specific challenges.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of palladium-catalyzed cross-coupling reactions?
A1: Dehalogenation is a common side reaction where the aryl halide starting material is reduced, and the halogen atom is replaced by a hydrogen atom.[1][2] This leads to the formation of a hydrodehalogenated byproduct instead of the desired cross-coupled product, ultimately lowering the reaction yield.[2]
Q2: What is the primary mechanism of dehalogenation?
A2: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[2] This can occur through various pathways, such as the reaction of the palladium complex with bases, solvents (like alcohols), or even trace amounts of water.[2] The Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate to yield the dehalogenated arene (Ar-H) and regenerate the palladium catalyst.[2][3]
Q3: Which types of organic halides are most susceptible to dehalogenation?
A3: The propensity for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[2] Aryl and heteroaryl iodides are most prone to this side reaction, while chlorides are the least reactive in both the desired coupling and the undesired dehalogenation.[2]
Q4: Are certain substrates more prone to dehalogenation?
A4: Yes, electron-deficient aryl halides and particularly N-heterocyclic halides (e.g., pyridines, indoles, pyrazoles) are more susceptible to dehalogenation.[2] The presence of a nitrogen atom in the ring can sometimes complicate the reaction, potentially by coordinating to the palladium catalyst. For N-H containing heterocycles like pyrroles and indoles, deprotonation by the base can increase the electron density of the ring, which can influence the reaction outcome. In some cases, protecting the N-H group can suppress dehalogenation.[2]
Q5: How can I detect and quantify the amount of hydrodehalogenated byproduct?
A5: The most common methods for detecting and quantifying hydrodehalogenation are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for separating and identifying the volatile hydrodehalogenated byproduct from the desired product and starting materials.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to quantify the ratio of the desired product to the hydrodehalogenated byproduct by integrating characteristic signals.[1][4]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for quantification, especially for less volatile compounds.[4]
Troubleshooting Guide
Issue 1: I am observing a significant amount of hydrodehalogenated byproduct in my Suzuki-Miyaura coupling.
-
Potential Cause: The choice of ligand, base, or solvent may be promoting the formation of palladium-hydride species, which leads to hydrodehalogenation. High reaction temperatures and prolonged reaction times can also favor this side reaction.[1]
-
Recommended Actions:
-
Ligand Selection: Switch to a bulkier, more electron-donating phosphine ligand. Ligands like SPhos and XPhos have been shown to suppress hydrodehalogenation by promoting the desired reductive elimination step.[2][4]
-
Base Selection: The choice of base is critical. Weaker bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are often preferred over stronger bases like alkoxides (e.g., NaOtBu) which can promote hydrodehalogenation.[1][2][4]
-
Solvent Choice: Ensure your solvent is anhydrous and deoxygenated. Protic solvents can be a source of hydrides. Consider switching from alcohols to aprotic solvents like toluene, dioxane, or THF.[1][2][4]
-
Temperature and Time: Run the reaction at the lowest effective temperature and monitor its progress closely. Stop the reaction as soon as the starting material is consumed.[1]
-
Issue 2: My Heck reaction is producing a significant amount of the reduced arene instead of the desired vinylated product.
-
Potential Cause: In the Heck reaction, the formation of a palladium-hydride intermediate is a key step in the catalytic cycle. If this intermediate reductively eliminates with the aryl group before the olefin insertion and subsequent steps, hydrodehalogenation will occur.
-
Recommended Actions:
-
Additives: The addition of silver or thallium salts can act as halide scavengers, promoting a "cationic pathway" that facilitates a rapid and irreversible reductive elimination of HX, thus preventing the re-addition that can lead to isomerization and other side reactions.[5]
-
Base Optimization: A stronger base can accelerate the regeneration of the Pd(0) catalyst, reducing the lifetime of the palladium-hydride species and minimizing the chance for hydrodehalogenation.[5]
-
Jeffery Conditions: Consider using tetraalkylammonium salts (e.g., n-Bu₄NCl). These can act as phase-transfer catalysts and stabilize the Pd(0) catalyst, often allowing for milder reaction conditions which can suppress side reactions.[5]
-
Issue 3: I am working with an electron-deficient aryl halide and observing significant dehalogenation.
-
Potential Cause: Electron-deficient aryl halides are more susceptible to nucleophilic attack, and under certain conditions, this can lead to pathways that favor hydrodehalogenation.
-
Recommended Actions:
-
Ligand Tuning: Employing sterically demanding and electron-rich phosphine ligands can accelerate the rate of reductive elimination of the desired product, outcompeting the dehalogenation pathway.
-
Careful Base Selection: Use a non-nucleophilic, moderately strong base to avoid unwanted side reactions with the electron-deficient ring.
-
Visualizing the Problem: The Catalytic Cycle and Points of Dehalogenation
Caption: Catalytic cycle showing the competing dehalogenation pathway.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting dehalogenation.
Data Summary: Influence of Reaction Parameters on Dehalogenation
The following table provides a generalized summary of the effect of different reaction parameters on the extent of dehalogenation. Actual results will vary depending on the specific substrates.
| Parameter | Condition Favoring Dehalogenation | Condition Suppressing Dehalogenation | Rationale |
| Ligand | Less bulky, electron-poor (e.g., PPh₃) | Bulky, electron-rich (e.g., XPhos, SPhos) | Bulky, electron-rich ligands accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway.[1][2][4] |
| Base | Strong alkoxides (e.g., NaOt-Bu) | Weaker carbonates or phosphates (e.g., K₂CO₃, K₃PO₄) | Strong bases can act as hydride donors or promote pathways leading to Pd-H formation.[1][2][6] |
| Solvent | Protic (e.g., alcohols) | Aprotic (e.g., Toluene, Dioxane, THF) | Protic solvents can be a source of hydrides.[1][2] |
| Temperature | High | Low | Higher temperatures can increase the rate of side reactions, including dehalogenation.[1] |
| Substrate | Aryl Iodides > Aryl Bromides > Aryl Chlorides | Aryl Chlorides | The C-I bond is weaker and more susceptible to side reactions.[2] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of an Aryl Bromide with Minimized Dehalogenation
This protocol is a general starting point for the Suzuki coupling of an aryl bromide with an arylboronic acid, using a catalyst system known to minimize dehalogenation.
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl bromide, arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
In a separate vial, dissolve the Pd₂(dba)₃ and SPhos in toluene.
-
Add the catalyst solution to the Schlenk flask, followed by the water.
-
Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
-
Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. Available at: [Link]
-
Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(99), 11653–11655. Available at: [Link]
-
Johnson Matthey Catalysis & Chiral Technologies. (n.d.). Cross-Coupling Reactions Guide. Available at: [Link]
-
Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2008). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Organic letters, 10(16), 3505–3508. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Frontiers. (n.d.). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Available at: [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. Available at: [Link]
-
ResearchGate. (n.d.). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. Available at: [Link]
-
Wikipedia. (n.d.). β-Hydride elimination. Available at: [Link]
-
Nature. (n.d.). Mechanistically informed selection rules for competing β-hydride and β-heteroatom eliminations. Available at: [Link]
-
YouTube. (2020, November 30). PART 12(D): BETA HYDRIDE ELIMINATION REACTIONS IN ORGANOMETALLIC COMPOUNDS FOR CSIR NET/GATE/IITJAM. Available at: [Link]
-
Wikipedia. (n.d.). Stille reaction. Available at: [Link]
-
ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available at: [Link]
-
Semantic Scholar. (n.d.). A mechanistic investigation of hydrodehalogenation using ESI-MS. Available at: [Link]
-
PubMed Central. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Available at: [Link]
-
MDPI. (n.d.). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Available at: [Link]
-
PubMed Central. (n.d.). Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation. Available at: [Link]
-
ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Available at: [Link]
- Books. (n.d.). CHAPTER 5: Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions.
-
IntechOpen. (n.d.). Palladium‐Catalyzed Cross‐Coupling in Continuous Flow at Room and Mild Temperature. Available at: [Link]
-
MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Available at: [Link]
-
ResearchGate. (n.d.). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Available at: [Link]
-
Catalysis Science & Technology (RSC Publishing). (n.d.). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Chemistry LibreTexts. (2023, May 3). 4.1: β-Elimination Reactions. Available at: [Link]
-
YouTube. (2019, January 6). Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. Available at: [Link]
-
ACS Publications. (2024, February 1). Palladium-Catalyzed Reductive Heck Hydroarylation of Unactivated Alkenes Using Hydrosilane at Room Temperature. The Journal of Organic Chemistry. Available at: [Link]
-
OUCI. (n.d.). Robust and Electron‐Rich cis‐Palladium(II) Complexes with Phosphine and Carbene Ligands as Catalytic Precursors …. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Available at: [Link]
-
RSC Publishing. (2023, July 25). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Available at: [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Available at: [Link]
-
YouTube. (2024, January 10). Ligand design for cross-couplings: phosphines. Available at: [Link]
-
Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]
-
Gessner Group. (n.d.). Phosphine ligands and catalysis - Research. Available at: [Link]
-
Nature. (n.d.). Tailoring phosphine ligands for improved C–H activation: insights from Δ-machine learning. Available at: [Link]
Sources
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- 6. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
Technical Support Center: Optimizing Suzuki Coupling at the C-2 Position of Imidazopyridines
Welcome to the technical support center for optimizing Suzuki coupling reactions at the C-2 position of imidazopyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific transformation. The following troubleshooting guide and frequently asked questions (FAQs) provide in-depth, field-proven insights to enhance your reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling at the C-2 position of imidazopyridines often challenging?
The inherent electronic properties of the imidazopyridine ring system present unique challenges for the Suzuki-Miyaura cross-coupling reaction at the C-2 position. The pyridine nitrogen atom is electron-withdrawing, which deactivates the C-2 position towards oxidative addition, the rate-determining step in many Suzuki couplings.[1][2] Furthermore, the lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[3] This can result in sluggish reactions, low yields, and the formation of undesired side products.
Q2: I am observing low to no yield of my desired product. What are the primary factors I should investigate?
Low or no yield in a Suzuki coupling of 2-haloimidazopyridines can stem from several factors. A systematic approach to troubleshooting is crucial.[3]
-
Catalyst System (Palladium Source and Ligand): The choice of catalyst and ligand is critical. For electron-deficient substrates like imidazopyridines, bulky and electron-rich phosphine ligands are often necessary to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[4][5]
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Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[1][6] An inappropriate base can lead to slow reaction rates or decomposition of the starting materials.
-
Solvent System: The solvent must be able to dissolve both the organic substrates and the inorganic base to facilitate the reaction.[6][7] Often, a mixture of an organic solvent and water is optimal.[8]
-
Reaction Temperature and Time: Sub-optimal temperature can lead to incomplete conversion, while prolonged heating can cause decomposition. Microwave irradiation can often shorten reaction times and improve yields.[9][10][11]
-
Reagent Quality: Ensure the purity of your 2-haloimidazopyridine, boronic acid (or ester), and all reagents. Impurities can poison the catalyst.
Q3: What are the most common side products, and how can I minimize their formation?
Several side reactions can compete with the desired cross-coupling, leading to a complex reaction mixture and reduced yield of the target molecule.[12]
-
Dehalogenation: This is the replacement of the halogen at the C-2 position with a hydrogen atom. It can occur if the palladium complex undergoes a reaction with a hydride source in the mixture, such as an amine base or an alcohol solvent.[13] To minimize this, use a non-protic solvent and a carbonate or phosphate base.
-
Homocoupling: This results in the formation of a biaryl product from two molecules of the boronic acid. It is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[13] Thoroughly degassing the reaction mixture and using a Pd(0) source can mitigate this.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is particularly problematic with electron-deficient or some heteroaryl boronic acids and is often promoted by aqueous basic conditions.[14] Using boronic esters (e.g., pinacol esters) or trifluoroborate salts can increase stability.[15][16]
Below is a diagram illustrating the main reaction pathway and common side reactions.
Caption: Suzuki Coupling Main Pathway and Side Reactions.
Troubleshooting Guide
Problem 1: Low Conversion of the 2-Haloimidazopyridine
If you observe a significant amount of your starting halide after the reaction, consider the following troubleshooting steps in a logical progression.
Sources
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- 2. researchgate.net [researchgate.net]
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- 9. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]
- 10. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. youtube.com [youtube.com]
- 13. Yoneda Labs [yonedalabs.com]
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of 7-Chloro-2-iodoimidazo[1,2-A]pyridine Intermediates
Welcome to the technical support center for the purification of 7-Chloro-2-iodoimidazo[1,2-A]pyridine and its related intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, found in numerous therapeutic agents.[1] However, achieving high purity for key intermediates like this compound can be challenging due to the nature of the starting materials and potential side products.
This document provides in-depth, experience-driven guidance in a question-and-answer format to help you troubleshoot common purification issues and optimize your workflow.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude reaction mixture shows multiple spots on TLC. How do I decide between column chromatography and recrystallization for initial purification?
This is a critical first decision. The choice depends on the physical properties of your target compound and the nature of the impurities.
-
When to Choose Column Chromatography: This is the most versatile technique and is generally the first choice when dealing with complex mixtures, non-crystalline (oily) products, or impurities with very similar polarity to your desired compound. Automated flash chromatography systems can streamline this process significantly.[2]
-
When to Choose Recrystallization: This method is ideal if your target compound is a stable solid and constitutes the major component of the crude mixture (>80-90% by crude NMR or LCMS). It is highly effective for removing small amounts of baseline impurities, highly polar side products, and trace inorganic salts. A successful recrystallization can be more time- and solvent-efficient than chromatography for large-scale purifications.
Below is a decision-making workflow to guide your choice.
Caption: Decision workflow for selecting a primary purification method.
Q2: I'm using flash column chromatography, but my compound is co-eluting with an impurity. What are my options?
Co-elution is a common problem, especially with structurally similar impurities. A systematic approach is required to achieve separation.
Causality: Co-elution occurs when the differential partitioning of your compound and an impurity between the stationary phase (silica) and the mobile phase (solvent) is insufficient. The basic nitrogen on the imidazo[1,2-a]pyridine ring can interact strongly with acidic silanol groups on the silica surface, often leading to peak tailing, which can worsen co-elution issues.[3]
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Decrease Polarity: If your compound's Rf is high (>0.4), reduce the proportion of the polar solvent (e.g., ethyl acetate, methanol). This will increase the retention time of all compounds and may improve separation.
-
Change Solvent System: The key is to alter the selectivity. If a standard ethyl acetate/hexane system fails, try a different solvent family. For imidazo[1,2-a]pyridines, dichloromethane/methanol or methyl tert-butyl ether (MTBE)/hexane systems can offer different selectivity.[4]
-
Add a Modifier: Adding a small amount of a basic modifier like triethylamine (~0.1-0.5%) to the mobile phase can deactivate the acidic silanol groups on the silica gel. This often results in sharper peaks and can dramatically improve the separation of basic compounds from non-basic impurities.[3]
-
-
Change the Stationary Phase:
-
If mobile phase optimization fails, consider a different stationary phase. Options include alumina (basic or neutral), which can be better for purifying basic compounds, or reverse-phase silica (C18) if your compound is sufficiently non-polar.
-
| Technique | Common Eluent Systems for Imidazo[1,2-a]pyridines | Typical Application | Reference |
| Normal Phase Chromatography | Ethyl Acetate / Hexane (1:2 to 1:1) | General purpose, good starting point. | [5] |
| Dichloromethane / Methanol (99:1 to 95:5) | For more polar analogues. | [4] | |
| MTBE / Hexane (1:3 to 1:1) | Offers different selectivity from EtOAc. | [4] | |
| Preparative TLC | MTBE | Useful for small-scale purification. | [4] |
Q3: I'm trying to recrystallize this compound, but it keeps "oiling out." What's causing this and how can I fix it?
"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than forming a crystal lattice. This usually happens when the solution is supersaturated at a temperature above the melting point of the solute in that specific solvent mixture.
Troubleshooting Protocol:
-
Reduce the Rate of Cooling: Do not place the hot, dissolved solution directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator, and finally to a freezer if needed. Slow cooling encourages ordered crystal lattice formation.
-
Add More Solvent: Your solution may be too concentrated. Add a small amount of the hot primary solvent to the oiled-out mixture and reheat until everything redissolves. Then, begin the slow cooling process again.
-
Use a Different Solvent System: The chosen solvent may be too good a solvent, even when cooled. Experiment with different solvent pairs on a small scale. A good system involves a "primary" solvent in which the compound is soluble when hot but sparingly soluble when cold, and an "anti-solvent" in which the compound is insoluble but which is miscible with the primary solvent. For imidazo[1,2-a]pyridines, common systems include:
-
Dichloromethane / Diethyl Ether[5]
-
Ethanol / Water
-
Ethyl Acetate / Hexane
-
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide a nucleation site.
-
Seeding: If you have a few crystals of pure product, add one or two to the cooled, supersaturated solution to act as a template for crystal growth.
-
Q4: My yield is very low after column chromatography. Where could my product have gone?
Low recovery is frustrating. The cause is often either irreversible binding to the silica or physical loss during the process.
Potential Causes & Solutions:
-
Irreversible Adsorption: Highly basic compounds can sometimes bind irreversibly to acidic silica gel.
-
Solution: Deactivate the silica gel before use. This can be done by preparing a slurry of the silica in your eluent system that contains 0.5-1% triethylamine, then packing the column with this slurry. This pre-treatment neutralizes the most active sites.
-
-
Product Streaking/Tailing: If your product runs as a long tail or streak down the column, you may not be eluting all of it.
-
Solution: After your main product fractions have been collected, flush the column with a much more polar solvent system (e.g., 5-10% Methanol in DCM) to see if more product elutes. If so, your initial eluent was not polar enough.
-
-
Incorrect Fraction Collection: You may have stopped collecting fractions too early or pooled them incorrectly.
-
Self-Validation: Always analyze every fraction by TLC before combining. Pool only the pure fractions. Re-column the mixed fractions if they contain a significant amount of product.
-
Caption: A self-validating workflow for flash column chromatography.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
This protocol provides a general starting point. The eluent system should be determined beforehand by TLC analysis.
-
Preparation of the Column:
-
Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).
-
Prepare the mobile phase (eluent). For example, 20% Ethyl Acetate in Hexane. If required, add 0.5% triethylamine.
-
Pack the column using the "slurry method": mix the silica gel with the eluent to form a smooth slurry, then pour it into the column and allow it to pack under pressure or gravity, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimum amount of dichloromethane or the eluent.
-
Alternatively (for better resolution): Pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the compound in a volatile solvent (like DCM), add silica gel (2-3x the mass of your compound), and evaporate the solvent completely to get a dry, free-flowing powder.
-
Carefully add the sample to the top of the packed silica bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, applying gentle air pressure if necessary.
-
Collect fractions in test tubes or vials. The size of the fractions should be about 1/4 to 1/2 of the column volume.
-
Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.
-
-
Analysis and Product Isolation:
-
Based on the TLC analysis, combine the fractions that contain only the pure product.
-
Evaporate the solvent from the pooled fractions using a rotary evaporator.
-
Place the resulting solid or oil under high vacuum to remove residual solvent.
-
Obtain the final mass and calculate the yield. Confirm purity using NMR and/or LCMS.
-
Protocol 2: Recrystallization
-
Solvent Selection (Small Scale):
-
Place a small amount (~20 mg) of your crude material into a test tube.
-
Add a potential primary solvent (e.g., ethanol) dropwise at room temperature until the solid just dissolves. If it dissolves easily at room temperature, it's too good a solvent.
-
If it doesn't dissolve, heat the mixture gently. If it dissolves when hot, it's a good candidate.
-
Cool the solution to room temperature and then in an ice bath. If crystals form, you have found a good single-solvent system.
-
If no crystals form, or if the compound is very soluble even when hot, try a two-solvent system. Dissolve the compound in a minimum of a good solvent (e.g., DCM), then add a miscible anti-solvent (e.g., diethyl ether or hexane) dropwise until the solution becomes cloudy (turbid). Add a drop or two of the good solvent to clarify, then allow to cool slowly.
-
-
Bulk Recrystallization:
-
Place the crude solid in an appropriately sized Erlenmeyer flask.
-
Add the chosen primary solvent in portions, heating the mixture to a gentle boil with stirring, until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
If using a two-solvent system, dissolve in the primary solvent and then add the anti-solvent dropwise to the hot solution until persistent cloudiness is observed.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold solvent (the same solvent system used for recrystallization) to remove any residual soluble impurities.
-
Allow the crystals to dry on the filter under vacuum, then transfer them to a watch glass or drying dish to dry completely in a vacuum oven.
-
References
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). PMC.
- Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (n.d.). PMC.
- Supplementary Information. (n.d.). DOI.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (n.d.). RSC Publishing.
- Troubleshooting Guide for Affinity Chromatography of Tagged Proteins. (n.d.). Sigma-Aldrich.
- Technical Support Center: Chromatographic Purification of Pyridine Derivatives. (n.d.). Benchchem.
- A Comparative Guide to the Synthesis of Imidazo[1,2-a]pyridines. (n.d.). Benchchem.
- Automated flow synthesis and purification of imidazo[1,2-a]-pyridine.... (n.d.). ResearchGate.
- Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (n.d.). PMC.
- SUPPORTING INFORMATION. (n.d.). AWS.
- (PDF) A Facile Synthesis of Some New 7,8-Dihydrospiro{imidazo[1,2-a]pyridine-7,3′-indoline}-2′-one Derivatives. (2026). ResearchGate.
- 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. (n.d.). MDPI.
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). PMC - NIH.
- (PDF) Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile. (2025). ResearchGate.
- Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines. (2025). ResearchGate.
Sources
- 1. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Technical Support Center: Navigating Catalyst Poisoning in Imidazo[1,2-a]pyridine Synthesis
Welcome to the Technical Support Center for Imidazo[1,2-a]pyridine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this important heterocyclic scaffold. Catalyst poisoning is a frequent and often frustrating challenge that can lead to low yields, stalled reactions, and inconsistent results. This document provides in-depth, field-proven insights into diagnosing, mitigating, and resolving catalyst poisoning issues for the most common catalytic systems used in imidazo[1,2-a]pyridine synthesis. Our approach is rooted in understanding the fundamental mechanisms of catalyst deactivation to empower you with robust troubleshooting strategies.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding catalyst issues in imidazo[1,2-a]pyridine synthesis.
Q1: My reaction yield for imidazo[1,2-a]pyridine synthesis is suddenly very low, although I am following a literature procedure. What could be the primary cause?
A sudden drop in yield, especially when a previously successful protocol is used, often points to catalyst deactivation or poisoning. This can be caused by impurities in your starting materials, solvents, or even the atmosphere in the reaction vessel. The electronic properties of your substituents can also significantly impact reaction efficiency.[1][2]
Q2: What are the typical visual cues of a failing reaction that might suggest catalyst poisoning?
Observable signs of a failing reaction due to catalyst poisoning can include:
-
A change in the color of the reaction mixture that deviates from what is expected.
-
The reaction stalling, as monitored by TLC or LC-MS, with significant amounts of starting material remaining even after extended reaction times.
-
The formation of a precipitate or a heterogeneous mixture when the reaction should be homogeneous. This could be the catalyst crashing out of the solution.
Q3: How do the substituents on my 2-aminopyridine or carbonyl compound affect the catalyst's performance?
Substituent electronics play a critical role. Electron-donating groups on the 2-aminopyridine generally increase its nucleophilicity, which can be beneficial for the initial steps of the reaction. Conversely, strong electron-withdrawing groups can make the aminopyridine a weaker nucleophile and potentially a stronger ligand for the metal center, which in some cases can contribute to catalyst inhibition.[2] For many protocols, electron-rich substrates tend to give better yields.[3]
Troubleshooting Guide by Catalyst Type
This section provides detailed troubleshooting advice for specific catalyst systems commonly employed in the synthesis of imidazo[1,2-a]pyridines.
Palladium-Catalyzed Syntheses
Palladium catalysts are frequently used for C-N cross-coupling reactions to construct the imidazo[1,2-a]pyridine core. These catalysts are sensitive to a variety of poisons.
Q4: I am using a Palladium-catalyzed C-N cross-coupling to synthesize an imidazo[1,2-a]pyridine derivative and the reaction is not proceeding to completion. What are the likely poisons for my Palladium catalyst?
Palladium catalysts are susceptible to poisoning by a range of substances that can coordinate to the metal center and inhibit its catalytic activity. Common poisons in this context include:
-
Sulfur Compounds : Even trace amounts of sulfur-containing impurities, such as thiols, from starting materials or reagents can irreversibly poison palladium catalysts.
-
Excess Amine/Pyridine Substrates : While a necessary reactant, the lone pair on the nitrogen of 2-aminopyridine or other amine additives can compete for coordination sites on the palladium center. In some cases, this can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive.[4]
-
Water and Oxygen : Residual moisture can lead to the formation of palladium hydroxides or oxides, which are often less catalytically active. Oxygen can lead to the oxidation of the active Pd(0) species to Pd(II), disrupting the catalytic cycle.
-
Phosphine Ligand Degradation : Phosphine ligands, which are often used in these reactions, can be susceptible to oxidation or other degradation pathways, leading to a loss of the active catalytic species.
Q5: What are the observable symptoms of Palladium catalyst poisoning in my reaction?
-
Stalled Reaction : The most common symptom is a reaction that starts but does not go to completion, as observed by TLC or LC-MS.
-
Formation of Palladium Black : The precipitation of finely divided black palladium metal is a strong indicator of catalyst decomposition and deactivation.
-
Color Change : A change in the reaction mixture's color to a darker, murky appearance can also suggest catalyst decomposition.
Q6: How can I prevent Palladium catalyst poisoning?
Preventative measures are crucial for consistent results:
-
High-Purity Reagents : Use freshly purified starting materials and high-purity, anhydrous solvents.
-
Inert Atmosphere : Conduct reactions under a rigorously inert atmosphere (e.g., Argon or Nitrogen) to exclude oxygen and moisture. Degassing the solvent and reagents prior to use is highly recommended.
-
Appropriate Ligand Choice : The use of bulky, electron-rich phosphine ligands can often stabilize the palladium catalyst and prevent deactivation by substrate coordination.[5]
-
Controlled Addition of Reagents : In some cases, slow addition of the amine substrate can help to maintain a low concentration in the reaction mixture, minimizing catalyst inhibition.
Q7: Is it possible to regenerate a poisoned Palladium catalyst from my reaction?
For homogeneous palladium catalysts, regeneration is often not practical within the reaction mixture. However, for heterogeneous catalysts like Palladium on carbon (Pd/C), a regeneration protocol can be attempted, although its success depends on the nature of the poison.
Experimental Protocol: Regeneration of a Pyridine-Poisoned Palladium on Carbon (Pd/C) Catalyst [4]
-
Catalyst Recovery : After the reaction, carefully filter the Pd/C catalyst from the reaction mixture.
-
Solvent Washing : Wash the recovered catalyst multiple times with the reaction solvent to remove adsorbed organic residues.
-
Water Wash : Wash the catalyst thoroughly with deionized water.
-
Acid Wash (for basic poisons) : Gently wash the catalyst with a dilute acid solution (e.g., 1% HCl or 1% acetic acid) to remove basic poisons like pyridine derivatives.
-
Final Water Wash : Wash the catalyst with deionized water until the washings are neutral.
-
Drying : Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C).
-
Activity Test : Before using the regenerated catalyst in a large-scale reaction, it is crucial to test its activity on a small-scale reaction to confirm the recovery of its catalytic performance.
Copper-Catalyzed Syntheses
Copper catalysts, particularly Cu(I) and Cu(II) salts, are widely used for the synthesis of imidazo[1,2-a]pyridines, often in oxidative coupling or multicomponent reactions.[3][6]
Q8: My copper-catalyzed synthesis of imidazo[1,2-a]pyridine is giving a low yield. What could be poisoning the copper catalyst?
Copper catalysts are susceptible to poisoning by several classes of compounds:
-
Sulfur Compounds : Similar to palladium, sulfur-containing impurities are potent poisons for copper catalysts.[7]
-
Halides : While halide sources are sometimes part of the reaction (e.g., from CuBr), an excess of certain halides can lead to the formation of inactive copper-halide complexes.
-
Strong Chelating Agents : Impurities that can act as strong chelating ligands can bind tightly to the copper center and inhibit its catalytic activity.
-
Oxidation State : For reactions requiring Cu(I), oxidation to Cu(II) by atmospheric oxygen can be a deactivation pathway. Conversely, for Cu(II)-catalyzed reactions, unwanted reduction can be detrimental.
Q9: What are the signs of copper catalyst poisoning?
-
Reaction Stalls : As with palladium, a common sign is a reaction that fails to proceed to completion.
-
Color Changes : An unexpected color change in the reaction mixture can indicate a change in the oxidation state or coordination environment of the copper catalyst. For example, the disappearance of the characteristic color of a Cu(II) solution without product formation might suggest unwanted reduction.
-
Insolubility : The catalyst may precipitate from the reaction mixture if it forms an insoluble, inactive complex.
Q10: What are the best practices for preventing copper catalyst poisoning?
-
Purity of Starting Materials : Ensure all reagents, especially the 2-aminopyridine and any sulfur-containing starting materials, are of high purity.
-
Inert Atmosphere : For reactions sensitive to the copper oxidation state, particularly those using Cu(I), maintaining an inert atmosphere is critical.
-
Ligand Selection : The choice of ligand is crucial in copper catalysis. Diamine and amino acid ligands have been shown to improve the efficiency and stability of copper catalysts in C-N coupling reactions.[8]
-
Base and Solvent Choice : The base and solvent system can have a significant impact on the stability and activity of the copper catalyst.[8][9]
Q11: Can I regenerate a poisoned copper catalyst?
Regeneration of homogeneous copper catalysts in situ is challenging. However, electrochemical methods have been developed for the regeneration of copper catalytic systems.
Conceptual Workflow: Electrochemical Regeneration of a Copper Catalyst [6]
This approach involves using an electric current to control the oxidation state of the copper. By reversing the polarity of the electrodes, a deactivated catalyst can potentially be reactivated. This is a more advanced technique that requires specialized equipment.
Lewis and Brønsted Acid-Catalyzed Syntheses
Lewis acids (e.g., Y(OTf)₃, Sc(OTf)₃) and Brønsted acids (e.g., iodine, p-toluenesulfonic acid) are also used to catalyze the synthesis of imidazo[1,2-a]pyridines, particularly in multicomponent reactions like the Groebke-Blackburn-Bienaymé reaction.[10][11]
Q12: My Lewis acid-catalyzed reaction is sluggish. What might be inhibiting the catalyst?
Lewis acid catalysts function by coordinating to Lewis basic sites in the substrates, thereby activating them. Deactivation occurs when a substance binds more strongly to the Lewis acid than the intended substrate.
-
Water : Water is a common and potent poison for many Lewis acids, as it can hydrolyze the catalyst or compete for coordination.
-
Strongly Basic Impurities : Any impurity that is a stronger Lewis base than the substrate (e.g., certain amine impurities) can sequester the catalyst.
-
Product Inhibition : In some cases, the imidazo[1,2-a]pyridine product itself can be a strong Lewis base and coordinate to the catalyst, leading to product inhibition.
Q13: How can I avoid the deactivation of my Lewis acid catalyst?
-
Anhydrous Conditions : Use thoroughly dried solvents and reagents, and conduct the reaction under an inert atmosphere.
-
Purify Reagents : Ensure starting materials are free from highly basic impurities.
-
Catalyst Loading : In cases of product inhibition, a higher catalyst loading may be necessary to achieve full conversion.
Purification Protocols for Starting Materials
The purity of your starting materials is paramount to avoiding catalyst poisoning. Here are some general protocols for purifying common starting materials.
Protocol 1: Purification of 2-Aminopyridine
Impurities in commercial 2-aminopyridine can be detrimental to catalytic reactions. Recrystallization is an effective purification method.
-
Dissolution : Dissolve the crude 2-aminopyridine in a minimum amount of a suitable hot solvent (e.g., toluene, ethanol, or water).
-
Decolorization (Optional) : If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration : Quickly filter the hot solution to remove the activated carbon and any insoluble impurities.
-
Crystallization : Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation : Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
An alternative for removing residual 2-aminopyridine from a reaction product is an acid wash during workup.[12]
Protocol 2: Purification of α-Halo Ketones
α-Halo ketones can be prone to decomposition, and impurities can inhibit catalytic reactions. Purification can be achieved by recrystallization or column chromatography.
-
Recrystallization :
-
Dissolve the crude α-halo ketone in a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) at an elevated temperature.
-
Allow the solution to cool slowly to induce crystallization.
-
Isolate the crystals by filtration, wash with a cold solvent, and dry.
-
-
Column Chromatography :
-
Prepare a silica gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Load the crude α-halo ketone onto the column.
-
Elute the column and collect the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Data Summary and Visualization
Table 1: Troubleshooting Summary for Common Catalyst Systems
| Catalyst Type | Common Poisons | Observable Symptoms | Prevention Strategies |
| Palladium | Sulfur compounds, excess amines, water, oxygen | Stalled reaction, formation of palladium black | High-purity reagents, inert atmosphere, appropriate ligand choice |
| Copper | Sulfur compounds, excess halides, strong chelators | Stalled reaction, unexpected color changes | High-purity reagents, inert atmosphere, ligand/base/solvent optimization |
| Lewis Acids | Water, strongly basic impurities, product | Sluggish reaction, incomplete conversion | Anhydrous conditions, purified reagents, adjust catalyst loading |
Diagram 1: General Mechanism of Catalyst Poisoning
Caption: A simplified workflow illustrating how a poison can intercept an active catalyst from its catalytic cycle, forming an inactive complex.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in imidazo[1,2-a]pyridine synthesis, with a focus on identifying and addressing catalyst poisoning.
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Imidazo[1,2-a]pyridine Synthesis.
- BenchChem. (2025). Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis.
-
Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. [Link]
-
StudySmarter. (2024). Catalyst Poisoning: Palladium & Platinum. [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]
-
MDPI. (2024). C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3. [Link]
-
American Chemical Society. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. [Link]
-
Zhu, J., et al. (2009). Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. Journal of the Brazilian Chemical Society. [Link]
-
Moutaouakil, M., et al. (2023). Imidazo[1,2-a]Pyridine Derivatives–Copper(II) Salts: Highly Effective In Situ Combination for Catecholase. Chemistry Africa. [Link]
-
Organic Chemistry Portal. (2022). Enabling Reductive C-N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts. [Link]
-
Wikipedia. (2024). Catalyst poisoning. [Link]
-
Zhu, J., et al. (2009). Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines. ResearchGate. [Link]
-
National Institutes of Health. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. National Center for Biotechnology Information. [Link]
-
Moutaouakil, M., et al. (2023). (PDF) Imidazo[1,2-a]Pyridine Derivatives–Copper(II) Salts: Highly Effective In Situ Combination for Catecholase. ResearchGate. [Link]
-
National Institutes of Health. (2019). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. National Center for Biotechnology Information. [Link]
-
National Institutes of Health. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed. [Link]
-
National Institutes of Health. (2022). Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines. National Center for Biotechnology Information. [Link]
-
National Institutes of Health. (2021). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. National Center for Biotechnology Information. [Link]
-
National Institutes of Health. (2014). A General Palladium-Catalyzed Amination of Aryl Halides with Ammonia. ResearchGate. [Link]
-
National Institutes of Health. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Europe PMC. [Link]
-
National Institutes of Health. (2017). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. National Center for Biotechnology Information. [Link]
-
Royal Society of Chemistry. (2022). Generation, regeneration, and recovery of Cu catalytic system by changing the polarity of electrodes. Green Chemistry. [Link]
-
Wikipedia. (2024). Lewis acid catalysis. [Link]
-
PubMed. (2020). Ligand-Free Copper(I)-Mediated Cross-Coupling Reactions of Organostannanes with Sulfur Electrophiles. [Link]
-
PubMed. (2017). Selected Copper-Based Reactions for C-N, C-O, C-S, and C-C Bond Formation. [Link]
-
National Institutes of Health. (2012). Diamine Ligands in Copper-Catalyzed Reactions. National Center for Biotechnology Information. [Link]
-
Royal Society of Chemistry. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). [Link]
-
American Chemical Society. (2013). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews. [Link]
-
ResearchGate. (2010). On the origin of copper(I) catalysts from copper(II) precursors in C-N and C-O cross-couplings. [Link]
-
MDPI. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. [Link]
Sources
- 1. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Recent advances in electrochemical copper catalysis for modern organic synthesis [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Generation, regeneration, and recovery of Cu catalytic system by changing the polarity of electrodes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Ligand-Free Copper(I)-Mediated Cross-Coupling Reactions of Organostannanes with Sulfur Electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scispace.com [scispace.com]
- 11. d-nb.info [d-nb.info]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Reaction conditions to avoid C-3 electrophilic substitution side products
Topic: Reaction conditions to avoid C-3 electrophilic substitution side products Context: Indole &
Technical Guide: Overriding Indole C-3 Nucleophilicity
Core Technical Analysis: The "C-3 Trap"
Before troubleshooting, you must understand the enemy. In indole chemistry, the C-3 position is the site of highest electron density (HOMO coefficient). Under standard Electrophilic Aromatic Substitution (
To avoid C-3 substitution, you cannot simply "optimize" standard conditions. You must fundamentally alter the reaction mechanism using one of two strategies:
-
Kinetic/Thermodynamic Inversion: Using hard/soft acid-base principles (HSAB) to favor N-1.
-
Directed Metalation (DoM): Using a directing group to force C-2 functionalization via a lithiated intermediate, bypassing
rules entirely. -
Catalytic Steering: Using transition metals (Pd, Rh, Ir) with specific ligands to activate C-H bonds at C-2 or C-7, overriding electronic bias.
Interactive Troubleshooting Workflows
Scenario A: "I am trying to Alkylate N-1, but I keep getting C-3 alkylation (Skatole formation)."
Diagnosis: This occurs because the indole anion is an ambident nucleophile. The Nitrogen is the "hard" center, and C-3 is the "soft" center. If the electrophile is soft (e.g., alkyl iodides) and the ion pairing is loose, C-3 attack becomes competitive.
Protocol: The "Hard-Hard" N-Alkylation System Goal: Maximize N-nucleophilicity and suppress C-3 character.
| Parameter | Recommendation | Scientific Rationale |
| Base | NaH (Sodium Hydride) or KOH | Strong bases ensure complete deprotonation ( |
| Solvent | DMF or DMSO | Polar aprotic solvents solvate the cation ( |
| Temperature | 0°C | Lower temperatures favor the kinetic product. However, if C-3 persists, higher temperatures (thermodynamic control) generally favor N-alkylation for simple alkyl halides. |
| Additives | 18-Crown-6 (if using | Sequesters the cation, making the N-anion harder and more reactive toward the electrophile. |
Step-by-Step Protocol:
-
Dissolve Indole (1.0 equiv) in anhydrous DMF (0.5 M).
-
Cool to 0°C under Argon.
-
Add NaH (60% dispersion, 1.2 equiv) portion-wise. Wait 30 mins for
evolution to cease. Critical: Ensure solution turns clear/yellow (anion formation). -
Add Electrophile (1.1 equiv) dropwise.
-
Monitor via TLC. If C-3 byproduct appears, dilute reaction concentration by 2x to favor intermolecular N-attack over intramolecular-like C-3 rearrangements.
Scenario B: "I want to functionalize C-2, but the reaction hits C-3."
Diagnosis: You are likely using an electrophilic method (like Friedel-Crafts or Halogenation) without a blocking group. You must switch to Directed Ortho-Metalation (DoM) .
The Solution: The C-2 Lithiation Bypass This method uses a "Directing Group" (DG) on the Nitrogen to coordinate Lithium to the C-2 position.[1] This creates a C-2 nucleophile, completely avoiding C-3 electrophilic attack.
Decision Logic (DOT Visualization):
Caption: Decision matrix for selecting the correct regiocontrol strategy based on N-protection status.
Protocol: C-2 Regioselective Lithiation (The "Sundberg" Method) Requires N-Boc protection. The Boc group makes the C-2 proton the most acidic (pK ~27) via inductive effects and Chelation Controlled Lithiation.
-
Substrate: N-Boc-Indole (1.0 equiv) in anhydrous THF.
-
Cooling: Cool to -78°C (Acetone/Dry Ice). Strict temp control is required to prevent Boc cleavage.
-
Lithiation: Add t-BuLi (1.1 equiv) dropwise.
-
Why t-BuLi? It is non-nucleophilic enough to avoid attacking the Boc carbonyl, but strong enough to deprotonate C-2.
-
Alternative: LDA can be used for less sensitive substrates.
-
-
Incubation: Stir at -78°C for 1 hour. The species generated is the 2-lithio-N-Boc-indole .
-
Reaction: Add your Electrophile (E+) dissolved in THF.
-
Workup: Quench with
. The product is exclusively C-2 substituted.
Advanced C-H Activation (Catalytic Regiocontrol)
If you cannot use lithiation (e.g., sensitive functional groups), you must use Transition Metal Catalysis to override C-3 selectivity.
Mechanism Switch:
Standard Pd(II) catalysis often follows an
Troubleshooting Table: Pd-Catalyzed Arylation
| Desired Outcome | Catalyst System | Key Condition | Mechanism |
| C-3 Arylation | Neutral/Acidic media, no bulky ligands. | Electrophilic Palladation (Standard) | |
| C-2 Arylation | PivOH (Pivalic Acid) or AcOH additive. | CMD Pathway (Carboxylate assists deprotonation at C-2). | |
| C-2 Arylation | N-Pyrimidyl or N-Amide directing group. | Chelation-Assisted C-H Activation. |
Protocol: Sanford C-2 Arylation (Oxidative Coupling)
-
Mix: Indole (protected or free N-H),
or , (5-10 mol%). -
Oxidant:
(2 equiv) if using Ar-I; if using Boronic acids. -
Solvent: AcOH or PivOH (Pivalic acid).
-
Crucial Note: The carboxylate anion acts as a proton shuttle, lowering the energy barrier for C-2 deprotonation over C-3.
-
-
Heat: 80-100°C.
Frequently Asked Questions (FAQ)
Q: I used n-BuLi on N-Methylindole and got a mixture of products. Why?
A: N-Alkyl indoles are poor substrates for directed lithiation because the N-Alkyl group is a weak director.
Q: Can I block C-3 with a halogen and remove it later?
A: Yes, but it is inefficient. You can install a Bromine at C-3 (NBS/DMF), perform your C-2 reaction (e.g., Suzuki coupling if you have a handle, or Lithiation if you do Halogen-Lithium exchange), and then debrominate (
Q: Why does my Friedel-Crafts acylation always go to C-3?
A: Friedel-Crafts is the definition of
References
- Sundberg, R. J. (1990). The Chemistry of Indoles. Academic Press. (Foundational text on Indole reactivity and C-3 nucleophilicity).
-
Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link
- Beccalli, E. M., Broggini, G., Martinelli, M., & Sottocornola, S. (2007). C-C, C-O, C-N and C-S intermolecular coupling of nitroarenes and heterocycles via Rh-catalyzed C-H activation. Chemical Reviews, 107(11), 5318-5365.
-
Seregin, I. V., & Gevorgyan, V. (2007). Direct transition metal-catalyzed functionalization of heteroaromatic compounds. Chemical Society Reviews, 36(7), 1173-1193. Link
-
Phipps, R. J., Grimster, N. P., & Gaunt, M. J. (2008). Cu(II)-catalyzed direct and site-selective arylation of indoles under mild conditions. Journal of the American Chemical Society, 130(26), 8172-8174. Link
Sources
Technical Support Center: Navigating Solubility Challenges of 7-Chloro-2-iodoimidazo[1,2-A]pyridine in Aqueous Media
Welcome to the technical support center for 7-Chloro-2-iodoimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome the inherent solubility challenges of this compound in aqueous media. The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] However, its often-hydrophobic nature can present significant hurdles in experimental and developmental workflows. This document provides in-depth, practical solutions and a mechanistic understanding of how to approach these challenges.
I. Understanding the Core Problem: Physicochemical Properties of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine nucleus, while synthetically versatile, generally imparts low aqueous solubility to its derivatives.[2][3] This is primarily due to its aromatic, heterocyclic structure. While specific solubility data for this compound is not extensively published, the collective data on related analogs suggest that it is likely a poorly soluble compound.
Key factors influencing the solubility of this class of compounds include:
-
LogP: The predicted octanol-water partition coefficient (XlogP) for this compound is 3.1, indicating a significant lipophilic character.[4]
-
pKa: The basicity of the pyridine nitrogen in the imidazo[1,2-a]pyridine ring system is a critical factor. The measured pKa for some derivatives can be around 9.3, which means the compound's ionization state, and thus its solubility, will be highly dependent on the pH of the aqueous medium.[5]
II. Troubleshooting Guide: Common Solubility Issues and Step-by-Step Solutions
This section addresses common problems encountered when attempting to dissolve this compound in aqueous buffers and media.
Issue 1: Compound Precipitates Out of Solution Upon Addition to Aqueous Buffer.
Root Cause Analysis: This is a classic sign of a compound exceeding its thermodynamic solubility in the chosen aqueous system. The neutral, un-ionized form of the molecule is likely precipitating.
Step-by-Step Protocol for Resolution:
-
pH Adjustment: The most direct way to enhance the solubility of a weakly basic compound is by lowering the pH of the medium.[6][7] This protonates the basic nitrogen atom, forming a more soluble salt.
-
Protocol:
-
Prepare a stock solution of this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF, or ethanol).
-
Prepare a series of aqueous buffers with decreasing pH values (e.g., pH 7.4, 6.0, 5.0, 4.0).
-
Add a small aliquot of the stock solution to each buffer, observing for precipitation.
-
Determine the pH at which the compound remains in solution at the desired concentration.
-
-
Causality: By protonating the imidazo[1,2-a]pyridine ring, you are creating a charged species. The ion-dipole interactions between the charged compound and water molecules are significantly stronger than the interactions between the neutral compound and water, leading to increased solubility.
-
Diagram: Impact of pH on the Solubility of a Weakly Basic Compound
Caption: Ionization state of a weakly basic compound at different pH levels.
Issue 2: The required concentration cannot be achieved even with pH adjustment.
Root Cause Analysis: The intrinsic solubility of the compound, even in its ionized form, may be too low for the experimental requirements. In such cases, modifying the properties of the solvent system is necessary.
Step-by-Step Protocol for Resolution:
-
Co-Solvent System: Introduce a water-miscible organic solvent into the aqueous buffer to increase the solvent's capacity to dissolve lipophilic compounds.[7]
-
Common Co-solvents: Ethanol, propylene glycol, polyethylene glycol (PEG), and glycerol.
-
Protocol:
-
Determine the optimal pH for solubility from the previous step.
-
Prepare a series of the chosen aqueous buffer containing increasing percentages of a co-solvent (e.g., 5%, 10%, 20% ethanol).
-
Attempt to dissolve this compound in these co-solvent systems at the desired concentration.
-
Important: Always perform a vehicle control experiment to ensure the co-solvent does not interfere with the biological or chemical assay.
-
-
Causality: Co-solvents reduce the polarity of the aqueous medium, making it more favorable for the dissolution of non-polar solutes. They essentially reduce the "hydrophobic effect" that drives the compound out of the solution.
-
Diagram: Co-Solvent Mechanism of Action
Caption: How co-solvents enhance the solubility of hydrophobic compounds.
III. Frequently Asked Questions (FAQs)
Q1: Can I use surfactants like Tween® or Triton™ to improve solubility?
A1: Yes, surfactants can be very effective.[6] They form micelles in aqueous solutions above a certain concentration (the critical micelle concentration or CMC). The hydrophobic core of these micelles can encapsulate poorly soluble compounds, effectively increasing their apparent solubility.[6] This method, known as micellar solubilization, is a common strategy in drug formulation.[7] When choosing a surfactant, consider its potential effects on your experimental system, as some can interfere with cell membranes or protein activity.
Q2: What about using cyclodextrins?
A2: Cyclodextrins are excellent solubilizing agents for many poorly soluble drugs.[8][9] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity. The this compound molecule can form an inclusion complex with the cyclodextrin, where it resides within the hydrophobic core, thereby increasing its solubility in water.[9][10]
Q3: I am concerned about the effect of DMSO on my cells. What are the best practices for preparing stock solutions?
A3: This is a valid concern. High concentrations of DMSO can be toxic to cells. Here are some best practices:
-
Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM).
-
For your working solution, dilute the stock solution at least 1:1000 into your aqueous experimental medium. This typically results in a final DMSO concentration of 0.1% or less, which is well-tolerated by most cell lines.
-
Always include a vehicle control in your experiments with the same final concentration of DMSO to account for any solvent effects.
Q4: Are there any other advanced techniques I can consider for formulation development?
A4: For more advanced applications, especially in drug delivery, several other techniques can be explored:
-
Solid Dispersions: The drug is dispersed in a solid hydrophilic carrier, which can enhance its dissolution rate.[8]
-
Nanosuspensions: The particle size of the drug is reduced to the nanometer range, which increases the surface area for dissolution.[9][11]
-
Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) can be used to present the drug in a solubilized form in the gastrointestinal tract.[12]
IV. Summary of Solubility Enhancement Strategies
| Strategy | Mechanism of Action | Key Considerations |
| pH Adjustment | Increases the proportion of the more soluble, ionized form of the compound. | Effective for ionizable compounds; the required pH may not be compatible with the experimental system. |
| Co-solvents | Reduces the polarity of the solvent, making it more favorable for lipophilic compounds. | The co-solvent must be compatible with the assay; vehicle controls are essential. |
| Surfactants | Encapsulate the compound within micelles. | The surfactant should not interfere with the experiment; be aware of the CMC. |
| Cyclodextrins | Form inclusion complexes with the compound. | Stoichiometry of the complex and the type of cyclodextrin are important factors. |
| Particle Size Reduction | Increases the surface area available for dissolution. | Primarily affects the rate of dissolution, not the equilibrium solubility.[9][10] |
V. References
-
Enhancing solubility and stability of poorly soluble drugs. (2024). World Journal of Pharmaceutical Research.
-
A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021). Brieflands.
-
Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC.
-
5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions.
-
Solubility enhancement techniques: A comprehensive review. (2023). Inovatus Services Ltd.
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (n.d.). ACS Omega.
-
Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (n.d.). PMC.
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (n.d.). PMC.
-
This compound. (n.d.). PubChem.
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC.
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (n.d.). PubMed.
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C7H4ClIN2) [pubchemlite.lcsb.uni.lu]
- 5. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. wjbphs.com [wjbphs.com]
- 8. wisdomlib.org [wisdomlib.org]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. ascendiacdmo.com [ascendiacdmo.com]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Homocoupling During Cross-Coupling of Iodo-imidazopyridines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the persistent challenge of homocoupling during the cross-coupling of iodo-imidazopyridines. Our goal is to equip you with the knowledge to diagnose and resolve common issues encountered in your synthetic endeavors, ensuring higher yields and purity of your target molecules.
Introduction to the Challenge
Imidazo[1,2-a]pyridines are a privileged scaffold in medicinal chemistry, and their functionalization via cross-coupling reactions, particularly Suzuki-Miyaura coupling, is a cornerstone of modern drug discovery. However, the formation of homocoupling byproducts, where two molecules of the boronic acid reagent or two molecules of the iodo-imidazopyridine couple with themselves, is a frequent and frustrating side reaction. This not only consumes valuable starting materials but also complicates purification, ultimately impacting project timelines and costs. This guide will dissect the causes of homocoupling and provide actionable solutions.
Troubleshooting Guide: From Diagnosis to Solution
This section is structured to help you identify the potential causes of excessive homocoupling in your reaction and implement effective countermeasures.
Issue 1: Significant Formation of Boronic Acid Homocoupling Product
This is the most common form of homocoupling observed in Suzuki-Miyaura reactions.
Primary Culprit: The Presence of Oxygen
Molecular oxygen is the primary antagonist in preventing boronic acid homocoupling.[1][2][3] Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species.[2][3] This Pd(II) species can then enter a catalytic cycle that preferentially promotes the dimerization of the boronic acid.[2][3][4]
Recommended Actions:
-
Rigorous Degassing of Solvents: Ensure all solvents are thoroughly degassed before use. Common methods include:
-
Freeze-Pump-Thaw: This is one of the most effective methods for removing dissolved oxygen.
-
Sparging with an Inert Gas: Bubbling argon or nitrogen through the solvent for at least 30 minutes can significantly reduce oxygen levels.[1]
-
-
Inert Atmosphere: The reaction setup must be meticulously maintained under an inert atmosphere (argon or nitrogen).[5]
-
Use of Pd(0) Precatalysts: While Pd(II) precatalysts like Pd(OAc)₂ are common, they require in-situ reduction to the active Pd(0) species. This reduction process can sometimes be inefficient and lead to the formation of Pd(II) species that initiate homocoupling.[1][4] Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can circumvent this issue.[1]
Secondary Contributor: Inefficient Transmetalation
If the transmetalation step in the catalytic cycle is slow, the concentration of the organopalladium(II) halide intermediate increases. This can create opportunities for side reactions, including those that lead to homocoupling.
Recommended Actions:
-
Base Selection: The base plays a critical role in activating the boronic acid for transmetalation.[6][7][8] The choice of base can significantly impact the reaction outcome.[6][9][10][11]
-
Solvent System: The solvent can influence the solubility of the reagents and the efficacy of the base.
Issue 2: Formation of Iodo-imidazopyridine Homocoupling Product
While less common than boronic acid homocoupling, the dimerization of the iodo-imidazopyridine starting material can also occur.
Potential Cause: High Catalyst Loading and Temperature
In some cases, higher catalyst loadings can lead to the formation of palladium black, which may have reduced catalytic efficiency for the desired cross-coupling and potentially promote side reactions.[12] High reaction temperatures can also sometimes favor homocoupling pathways.
Recommended Actions:
-
Optimize Catalyst Loading: Contrary to intuition, decreasing the catalyst loading (e.g., from 5 mol% to 2 mol%) has been shown to increase the yield of the desired product and suppress byproduct formation in some Heck reactions, a principle that can be applicable here.[12]
-
Temperature Control: Carefully control the reaction temperature. Running the reaction at the lowest effective temperature can help minimize side reactions.
Issue 3: Both Homocoupling and Low Conversion of Starting Material
This scenario suggests a more fundamental issue with the reaction conditions.
Underlying Problem: Catalyst Inhibition or Decomposition
The imidazopyridine core, being a nitrogen-containing heterocycle, can potentially coordinate to the palladium center and inhibit its catalytic activity. Ligand choice is crucial to prevent this and to stabilize the active catalytic species.
Recommended Actions:
-
Ligand Screening: The ligand modulates the steric and electronic properties of the palladium catalyst.[13]
-
Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, and RuPhos are known to enhance the reactivity of palladium catalysts, enabling challenging couplings.[6] These ligands can stabilize the low-coordinate palladium species that are highly active in oxidative addition.
-
Bidentate Ligands: For certain substrates, bidentate phosphine ligands like BINAP have been shown to be effective in promoting cross-coupling while suppressing homocoupling.[14]
-
-
Precatalyst Selection: The choice of precatalyst can impact selectivity.[15] Consider screening different commercially available palladium precatalysts that incorporate beneficial ligands.
Frequently Asked Questions (FAQs)
Q1: How does the nature of the substituent on the imidazopyridine ring affect the cross-coupling reaction?
A1: The reactivity of iodo-imidazopyridines in Suzuki cross-coupling is significantly influenced by the nature of the substituent.[9] Electron-withdrawing groups can make the C-I bond more susceptible to oxidative addition, while bulky substituents may introduce steric hindrance that can affect the approach of the catalyst.
Q2: My boronic acid is unstable. Could this be contributing to homocoupling?
A2: Yes, unstable boronic acids, particularly some 2-heterocyclic, vinyl, and cyclopropyl derivatives, can decompose under the reaction conditions (heat, base, palladium catalyst).[16] This decomposition can compete with the desired cross-coupling and may contribute to byproduct formation.[16] Consider using more stable boronic acid surrogates like MIDA boronates, which undergo slow release of the boronic acid in situ.[16]
Q3: Can I use copper catalysts to avoid palladium-mediated homocoupling?
A3: While copper-catalyzed cross-coupling reactions are a valuable alternative, copper can also promote the homocoupling of boronic acids.[17] The mechanism involves transmetalation from boron to copper, and subsequent reductive elimination.[17] Therefore, switching to a copper catalyst does not guarantee the elimination of homocoupling byproducts.
Q4: What are the best analytical techniques to detect and quantify homocoupling byproducts?
A4: The most common techniques are:
-
Thin-Layer Chromatography (TLC): Provides a quick qualitative assessment of the reaction progress and the presence of byproducts.
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These are powerful tools for quantitative analysis and identification of the homocoupling products.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify and quantify the desired product and byproducts in the crude reaction mixture.
Q5: What are the most effective methods for removing homocoupling byproducts during purification?
A5:
-
Flash Column Chromatography: This is the most widely used method for separating the desired product from homocoupling byproducts, which often have different polarities.[5]
-
Recrystallization: If there is a significant difference in solubility between your product and the homocoupling byproduct, recrystallization can be a highly effective purification technique.[5]
-
Preparative TLC/HPLC: For small-scale purifications or when separation is particularly challenging, preparative chromatography can be employed.[5]
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle and Competing Homocoupling Pathway
Caption: Suzuki catalytic cycle with competing boronic acid homocoupling pathway initiated by Pd(0) oxidation.
Troubleshooting Workflow for Homocoupling
Caption: A step-by-step workflow for troubleshooting and minimizing homocoupling in cross-coupling reactions.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction of an Iodo-imidazopyridine
This protocol is a general guideline and may require optimization for specific substrates.
Reaction Setup:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the iodo-imidazopyridine (1.0 equiv.), the boronic acid or boronic ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if not using a precatalyst).
-
Seal the flask with a septum.
Solvent Addition:
-
Add a thoroughly degassed solvent or solvent mixture (e.g., DME, dioxane/water). The solvent should be sparged with argon for at least 30 minutes prior to use.
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
Work-up and Purification:
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Summary of Key Parameters for Minimizing Homocoupling
| Parameter | Recommendation | Rationale |
| Atmosphere | Strictly inert (Argon or Nitrogen) | Prevents oxidation of Pd(0) to Pd(II) by oxygen, which catalyzes homocoupling.[1][2][3] |
| Solvents | Rigorously degassed | Removes dissolved oxygen. |
| Palladium Source | Pd(0) precatalyst (e.g., Pd(PPh₃)₄) | Avoids potentially inefficient in-situ reduction of Pd(II) precursors.[1] |
| Base | Screen various bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Optimizes the rate of transmetalation, a key step in the desired catalytic cycle.[1][6] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | Stabilizes the active Pd(0) species and accelerates oxidative addition and reductive elimination.[6] |
| Boronic Acid | Use stable surrogates (e.g., MIDA boronates) for unstable boronic acids | Minimizes decomposition and side reactions of the boronic acid.[16] |
| Temperature | Lowest effective temperature | Can help to disfavor side reactions relative to the desired cross-coupling. |
References
-
V. G. R. M. V. Pondaven, A.; Marhadour, S.; Logé, C.; Le Gall, E.; Le Gac, S.; Couthon-Gourvès, H.; Thiéry, V. Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry2000 , 65 (20), 6572–6575. [Link]
-
H. N. L. N. D. P. D. L. N. L. H. N. D. P. D. N. L. N. D. P. D. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC. [Link]
-
Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations - PMC. [Link]
-
DeAngelis, A.; Colacot, T. J. Prominent Ligand Types in Modern Cross-Coupling Reactions. In New Trends in Cross-Coupling: Theory and Applications; The Royal Society of Chemistry, 2014; pp 20–90. [Link]
-
Ligand promoted palladium-catalyzed homo-coupling of arylboronic acids. [Link]
-
Yu, D. G.; Li, B. J.; Shi, Z. J. Ligand-Promoted Oxidative Cross-Coupling of Aryl Boronic Acids and Aryl Silanes by Palladium Catalysis. Angewandte Chemie2015 , 127 (7), 2088–2092. [Link]
-
Gillis, E. P.; Burke, M. D. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society2007 , 129 (21), 6716–6717. [Link]
-
Vitaku, E.; Smith, D. T.; Njardarson, J. T. The Impact of Cross-Coupling Reactions in Drug Discovery and Development. Journal of Medicinal Chemistry2020 , 63 (15), 7985–8014. [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC. [Link]
-
Effect of different bases on the Suzuki-Miyaura coupling a | Download Table. [Link]
-
Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC. [Link]
-
Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Ambient Temperature Ionic Liquids: Evidence for the Importance of Palladium Imidazolylidene Complexes | Request PDF. [Link]
-
Suzuki Coupling. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight | ACS Omega. [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. [Link]
-
Boronic acid - Wikipedia. [Link]
-
Suzuki reaction - Wikipedia. [Link]
- WO2011014503A1 - Oxidative homo-coupling reactions of aryl boronic acids using a porous copper metal-organic framework as a highly efficient heterogeneous catalyst - Google P
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - Beilstein Journals. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit. [Link]
-
A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - MDPI. [Link]
-
Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists - PMC. [Link]
-
Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama - YouTube. [Link]
-
Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave - PMC. [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. [Link]
-
Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products. [Link]
-
Removal of Imidazole from my crude product solution : r/chemistry - Reddit. [Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC - NIH. [Link]
-
Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC. [Link]
-
Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols | The Journal of Organic Chemistry. [Link]
-
C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3 - MDPI. [Link]
-
An Approach to Quinoline-Fused Imidazopyridines via CDC of Ethers with Imidazopyridines under Metal-Free Conditions - PubMed. [Link]
- US5726293A - Affinity purification methods involving imidazole elution - Google P
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- 10. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. hovione.com [hovione.com]
Validation & Comparative
Structural Validation & NMR Profiling: 7-Chloro-2-iodoimidazo[1,2-a]pyridine
This guide outlines the structural validation and 1H NMR profiling of 7-Chloro-2-iodoimidazo[1,2-a]pyridine , a critical halo-functionalized scaffold used in the development of kinase inhibitors and GABA receptor ligands.
Unlike standard spectral lists, this guide focuses on the diagnostic logic required to distinguish this specific regioisomer from its precursors and potential by-products (e.g., 3-iodo isomers) during synthesis.
The Molecular Scaffold & Numbering
Correct assignment requires adherence to the IUPAC numbering for the fused bicyclic system.
-
Bridgehead Nitrogen: Position 1.[10]
-
Bridgehead Carbon: Position 8a.
-
Substituents: Iodine at C2, Chlorine at C7.
Key Diagnostic Challenge: Distinguishing the 2-iodo product from the 3-iodo regioisomer and the non-iodinated precursor.
1H NMR Chemical Shift Assignments
The following data represents the consensus chemical shift ranges in DMSO-d6 (preferred for solubility of halo-heterocycles) and CDCl3 .
Table 1: Proton Assignments & Multiplicity
| Proton | Position | Shift (δ ppm) [DMSO-d6] | Multiplicity | Coupling (J Hz) | Structural Logic (SCS Effects) |
| H5 | Pyridine Ring | 8.45 – 8.60 | Doublet (d) | J ≈ 7.0–7.5 | Most Deshielded. Peri-position to the bridgehead nitrogen (N4). Highly sensitive to ring current. |
| H3 | Imidazole Ring | 7.90 – 8.10 | Singlet (s) | N/A | Diagnostic Signal. Confirms substitution at C2. If C3 were substituted, this singlet would vanish. |
| H8 | Pyridine Ring | 7.60 – 7.75 | Doublet (d) or Broad Singlet | J ≈ 2.0 (meta) | Ortho to Cl (C7). Appears as a doublet due to meta-coupling with H6. |
| H6 | Pyridine Ring | 7.00 – 7.15 | Doublet of Doublets (dd) | J ≈ 7.5, 2.0 | Vicinal coupling to H5 and meta-coupling to H8. |
Note on Solvent Effects: In CDCl3 , shifts typically move upfield by 0.1–0.3 ppm. H5 remains the most downfield signal.
Comparative Analysis: The Validation Workflow
To ensure scientific integrity, you must validate the product against its "Negative Controls" (Precursor and Regioisomer).
Scenario A: Product vs. Precursor (7-Chloroimidazo[1,2-a]pyridine)
-
Precursor Spectrum: Contains two protons on the imidazole ring (H2 and H3). These often appear as two doublets (J ≈ 1.5 Hz) or two singlets depending on resolution.
-
Product Spectrum: The signal for H2 disappears . The remaining imidazole proton (H3 ) simplifies to a sharp singlet.
-
Shift Change: The heavy iodine atom at C2 exerts a "Heavy Atom Effect," typically causing a slight shift in the remaining H3, but the loss of coupling is the primary confirmation.
Scenario B: Regioisomer Check (2-Iodo vs. 3-Iodo)
In electrophilic iodination (e.g., NIS), C3 is the preferred nucleophilic site. However, if C2 is targeted (e.g., via lithiation/trapping), you must prove the iodine is at C2.
-
2-Iodo (Target): Proton is at H3 .
-
3-Iodo (By-product): Proton is at H2 .
-
Differentiation (NOE): Perform a 1D NOE or 2D NOESY experiment.
-
H3 is spatially close (peri-proximity) to H5 .
-
H2 is distant from H5 .[10]
-
Result: A strong NOE correlation between the imidazole singlet and the H5 doublet confirms the proton is at C3 , meaning the Iodine is at C2 .
-
Visualization of Logic
Diagram 1: Structural Assignment & NOE Correlations
Caption: Structural connectivity and the critical NOE interaction between H3 and H5 used to verify the regiochemistry of the 2-iodo substitution.
Diagram 2: Experimental Validation Workflow
Caption: Step-by-step decision tree for validating the this compound structure using 1H NMR and NOESY.
Experimental Protocol
Objective: Obtain a high-resolution spectrum suitable for publication and purity assessment.
-
Sample Preparation:
-
Weigh 5–10 mg of the dried solid.
-
Dissolve in 0.6 mL of DMSO-d6 (99.9% D).
-
Tip: If the compound is recalcitrant, gently warm the NMR tube to 40°C. Do not use CDCl3 if the sample precipitates, as this broadens peaks and obscures the H6/H8 splitting.
-
-
Acquisition Parameters (400 MHz or higher):
-
Pulse Sequence: Standard zg30 or equivalent.
-
Relaxation Delay (D1): Set to 2.0–5.0 seconds . The H3 singlet often has a long T1 relaxation time; a short D1 will reduce its integration value, leading to false purity calculations.
-
Scans (NS): Minimum 16 (64 recommended for 13C satellites check).
-
Apodization: Apply exponential multiplication (LB = 0.3 Hz) to resolve the fine splitting of H6 (dd) and H8 (d).
-
-
Reporting Format (Example):
1H NMR (400 MHz, DMSO-d6): δ 8.52 (d, J = 7.1 Hz, 1H, H-5), 8.01 (s, 1H, H-3), 7.68 (d, J = 2.0 Hz, 1H, H-8), 7.08 (dd, J = 7.1, 2.0 Hz, 1H, H-6).
References
-
General Synthesis & NMR of Imidazo[1,2-a]pyridines
-
Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines."[2] RSC Advances, 2014.
-
-
Regioselectivity in Halogenation
- Guchhait, S. K., et al. "Regioselective synthesis of 3-haloimidazo[1,2-a]pyridines." Journal of Organic Chemistry, 2011.
-
Substituent Effects in Fused Heterocycles
- Blackburn, C. "Imidazo[1,2-a]pyridine: A versatile scaffold." Bioorganic & Medicinal Chemistry Letters, 2013.
-
NMR Assignment Techniques (NOE/Peri-effects)
- Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier, 2016. (Authoritative text on using NOE for regioisomer assignment).
Sources
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- 5. Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. compoundchem.com [compoundchem.com]
Technical Guide: Comparative MS Fragmentation Analysis of Chloro-Iodo-Imidazo[1,2-a]pyridines
Topic: Mass Spectrometry Fragmentation Patterns of Chloro-Iodo-Imidazopyridines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Context
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors, GABA receptor ligands (e.g., Zolpidem), and anti-infective agents. In the optimization of these drugs, halogenation—specifically the introduction of chlorine and iodine atoms—is a critical strategy for modulating metabolic stability and binding affinity.
However, the structural elucidation of chloro-iodo-imidazopyridines presents a unique analytical challenge. The lability of the Carbon-Iodine (C-I) bond and the potential for regioisomerism (e.g., 6-chloro-8-iodo vs. 6-iodo-8-chloro) requires a precise understanding of mass spectrometric behavior.
This guide compares the fragmentation performance of Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) against standard Electron Impact (EI) techniques, demonstrating why ESI-MS/MS is the superior modality for structural validation of these labile di-halogenated scaffolds.
Technical Comparison: ESI-MS/MS vs. EI-MS
Objective evaluation of ionization modalities for halogenated heterocycles.
| Feature | ESI-MS/MS (Recommended) | EI-MS (Standard) | Technical Insight |
| Molecular Ion Stability | High ( | Low ( | The C-I bond is weak ( |
| Isotopic Fidelity | Preserved | Compromised | ESI preserves the distinct Cl/I isotopic envelope, essential for confirming di-halogenation before fragmentation. |
| Regioisomer Differentiation | High | Low | CID (Collision-Induced Dissociation) allows controlled energy ramping to distinguish isomers based on the rate of iodine loss. |
| Sensitivity | Picogram range | Nanogram range | ESI is preferred for trace impurity analysis in GMP synthesis. |
Verdict: While EI provides a "fingerprint," it is destructive to the iodine substituent. ESI-MS/MS is the requisite standard for chloro-iodo-imidazopyridines to ensure the halogen load is intact prior to structural interrogation.
Deep Dive: Fragmentation Mechanics
Causality and Energetics of Bond Cleavage
The fragmentation of chloro-iodo-imidazo[1,2-a]pyridine under ESI-CID conditions is governed by the "Weakest Link" principle and charge localization on the bridgehead nitrogen (N1).
The Primary Pathway: De-iodination
The dissociation energy of the C-I bond is significantly lower than that of the C-Cl bond or the aromatic ring bonds.
-
Mechanism: Upon collisional activation, the protonated molecule
undergoes homolytic cleavage of the C-I bond. -
Observation: A dominant neutral loss of Iodine radical (I•, 127 Da) or HI (128 Da), depending on the proton mobility.
-
Diagnostic Value: The presence of the Iodine loss without the simultaneous loss of Chlorine confirms the stability hierarchy.
The Secondary Pathway: Ring Contraction
Following the loss of iodine, the resulting radical cation or even-electron ion typically undergoes ring cleavage.
-
Mechanism: Loss of HCN (27 Da) or CH3CN (41 Da) from the imidazole ring.
-
Observation: This step is crucial for mapping the substitution on the imidazole vs. the pyridine ring.
Regioisomer Differentiation (The "Performance" Metric)
Distinguishing 6-chloro-8-iodo from 6-iodo-8-chloro isomers relies on "Ortho Effects" and steric relief.
-
Hypothesis: An iodine atom at the C8 position is sterically crowded by the bridgehead nitrogen lone pair (or N-H in protonated form).
-
Result: The C8-Iodo isomer typically exhibits a lower onset energy for iodine loss compared to the C6-Iodo isomer. By ramping collision energy (CE) from 10 to 40 eV, one can differentiate isomers by the relative abundance of the
fragment.
Visualizing the Fragmentation Pathway
The following diagram illustrates the competing pathways for a generic 6-chloro-8-iodoimidazo[1,2-a]pyridine.
Caption: Figure 1 depicts the preferential loss of Iodine (Green Node) over Chlorine (Red Node) due to bond dissociation energy differences, followed by characteristic ring contraction.
Experimental Protocol: Self-Validating LC-MS/MS Workflow
This protocol ensures data integrity by incorporating isotopic validation steps.
Phase 1: Sample Preparation[1]
-
Solvent: Dissolve 1 mg of compound in Methanol (LC-MS grade).
-
Dilution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid. Note: Formic acid is essential to promote [M+H]+ formation on the basic N1 nitrogen.
Phase 2: Direct Infusion (Optimization)
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 20 V (Keep low to prevent in-source de-iodination).
-
-
Isotopic Check (Self-Validation):
-
Acquire MS1 scan.
-
Pass Criteria: Observe characteristic "Shark Fin" pattern for Cl+I.
-
M (100%)
-
M+2 (32% from
) -
Note: Iodine is monoisotopic (
), so it does not add to the M+2 ratio, but its mass defect is distinct.
-
-
Phase 3: Product Ion Scan (MS2)
-
Precursor Selection: Select the monoisotopic peak (M) with a 1 Da isolation window.
-
Collision Energy Ramp:
-
Step 1: 10 eV (Verify survival of parent ion).
-
Step 2: 20 eV (Induce Iodine loss).
-
Step 3: 40 eV (Induce ring fragmentation).
-
Data Summary: Diagnostic Transitions
Reference values for a theoretical 6-chloro-8-iodoimidazo[1,2-a]pyridine (MW ~278.48).
| Precursor Ion ( | Product Ion ( | Neutral Loss | Interpretation | Relative Abundance (20 eV) |
| 278.9 ( | 151.9 | 127 Da (I•) | Diagnostic: Loss of Iodine. Confirms labile C-I bond. | 100% (Base Peak) |
| 278.9 ( | 243.9 | 35 Da (Cl•) | Loss of Chlorine. Rare at low energy. | < 5% |
| 151.9 | 124.9 | 27 Da (HCN) | Imidazole ring cleavage. | 40-60% |
| 151.9 | 116.9 | 35 Da (Cl•) | Secondary loss of Chlorine after de-iodination. | 10-20% |
References
-
Imidazo[1,2-a]pyridine Scaffold Utility
-
Goel, R. et al. "Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update." Current Topics in Medicinal Chemistry, 2016.
-
-
Fragmentation Mechanisms
-
Li, Z. et al. "Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry." Journal of Mass Spectrometry, 2021.[1]
-
-
Differentiation of Regioisomers
-
Kanamori, T. et al. "Differentiation of regioisomeric chloroamphetamine analogs using gas chromatography–chemical ionization-tandem mass spectrometry."[2] Forensic Toxicology, 2015.
-
-
General MS Fragmentation Rules
-
McLafferty, F.W. "Interpretation of Mass Spectra." University Science Books. Validated via .
-
Sources
- 1. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differentiation of regioisomeric chloroamphetamine analogs using gas chromatography–chemical ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Analytical Methods for Purity Assessment of Imidazopyridine Derivatives
Introduction: The Analytical Imperative for Imidazopyridine Purity
The imidazopyridine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents, including well-known drugs like Zolpidem, Alpidem, and Saripidem.[1] These compounds are lauded for their diverse biological activities, particularly as modulators of the central nervous system.[1] As with any active pharmaceutical ingredient (API), ensuring its purity is not merely a quality control checkpoint but a fundamental requirement for safety and efficacy. The presence of impurities, even in trace amounts, can alter the drug's therapeutic effect, introduce toxicity, or affect its stability.
Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate rigorous analytical characterization of APIs.[2] This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods, the gold standard for purity assessment, tailored specifically for imidazopyridine derivatives. We will delve into the causality behind methodological choices, present detailed protocols, and compare performance data to empower researchers, scientists, and drug development professionals in selecting and implementing the most appropriate analytical strategy.
Pillar 1: The Stability-Indicating Method - A Foundation of Trust
The ultimate goal in purity analysis is to develop a stability-indicating method (SIM) . A SIM is an analytical procedure that can accurately and selectively quantify the decrease in the amount of the API over time due to degradation.[3][4] Its development is intrinsically linked to forced degradation studies , where the drug substance is exposed to harsh conditions like acid, base, oxidation, heat, and light to intentionally generate degradation products.[3][4][5][6] This process is critical for two reasons:
-
Demonstrating Specificity: It proves that the analytical method can separate the intact API from its potential degradation products and process-related impurities, ensuring that the measured peak for the API is pure.[7][8]
-
Understanding Degradation Pathways: It provides invaluable insight into the chemical stability of the molecule, which informs formulation, packaging, and storage conditions.[4][6]
This guide will focus on methods that are either inherently stability-indicating or can be validated as such, forming a self-validating system of analytical trustworthiness.
Methodology Comparison: Selecting the Right Tool for the Task
The choice of HPLC method is dictated by the specific analytical question being asked: Are we quantifying known related substances, searching for unknown degradants, or resolving stereoisomers? Below, we compare the most relevant HPLC-based approaches.
Reversed-Phase HPLC (RP-HPLC): The Workhorse for Achiral Purity
RP-HPLC is the most widely used technique for the purity and assay determination of pharmaceutical compounds due to its versatility, robustness, and applicability to a wide range of analyte polarities.[9][10][11]
Causality Behind Experimental Choices:
-
Mechanism: Separation is based on the hydrophobic partitioning of analytes between a non-polar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase.[9] For imidazopyridine derivatives, which possess both aromatic and heterocyclic moieties, the C18 phase provides excellent retention and selectivity.
-
Mobile Phase Control: Imidazopyridines often contain basic nitrogen atoms, making their retention highly sensitive to the pH of the mobile phase. A buffered aqueous phase (e.g., phosphate, acetate) is essential to maintain a consistent pH and ensure reproducible retention times and symmetrical peak shapes. Adjusting the pH can ionize or suppress the ionization of the analyte and its impurities, providing a powerful tool to manipulate selectivity.
-
Gradient Elution: Impurity profiles often consist of compounds with a wide range of polarities. An isocratic elution (constant mobile phase composition) may fail to elute highly retained compounds in a reasonable time or provide adequate separation for early-eluting impurities. A gradient elution, where the concentration of the organic solvent (e.g., acetonitrile, methanol) is increased over time, is typically necessary to resolve all components effectively and ensure elution of late-migrating impurities.[9]
Experimental Protocol: A General-Purpose RP-HPLC Method
Data Presentation: Performance Characteristics (Based on ICH Q2(R1))
| Parameter | Typical Acceptance Criteria | Performance of a Validated RP-HPLC Method |
| Specificity | No interference at the API retention time from placebo, impurities, or degradants. | Peak purity index > 0.999 for the API peak in stressed samples. |
| Linearity (R²) | ≥ 0.999 | 0.9998 over a range of LOQ to 150% of the specification limit. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% for impurities spiked at three levels.[12] |
| Precision (%RSD) | ≤ 2.0% for repeatability and intermediate precision. | Repeatability: 0.8%; Intermediate Precision: 1.2%.[13] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.01% of the nominal concentration. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1; must be precise and accurate. | 0.03% of the nominal concentration with %RSD < 10%.[7] |
| Robustness | No significant impact on results from minor variations in method parameters. | System suitability passes with deliberate changes in pH (±0.2), flow rate (±10%), and column temperature (±5°C).[14][12] |
Chiral HPLC: Resolving Enantiomeric Identity
Many imidazopyridine derivatives are chiral and may be developed as a single enantiomer. In such cases, assessing enantiomeric purity is a regulatory requirement, as the unwanted enantiomer is considered a specific impurity.
Causality Behind Experimental Choices:
-
Mechanism: Enantiomers cannot be separated in an achiral environment. Chiral HPLC utilizes a Chiral Stationary Phase (CSP) that creates a transient diastereomeric complex with the enantiomers, leading to different interaction energies and, therefore, different retention times.[15] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are extremely versatile and widely successful for separating a broad range of chiral compounds, including those with heterocyclic structures.[16][17]
-
Mobile Phase Diversity: The choice between normal-phase (e.g., hexane/alcohol) and reversed-phase (aqueous/organic) mobile systems can dramatically alter selectivity on a CSP.[16][18] Normal-phase chromatography often provides better selectivity due to more specific hydrogen bonding and dipole-dipole interactions between the analyte and the CSP. The addition of small amounts of an acidic or basic modifier can be crucial for improving peak shape for ionizable compounds.[18]
Experimental Protocol: Chiral Separation
Caption: A logical workflow for developing a robust, stability-indicating HPLC method.
Diagram 2: Comprehensive Purity Assessment Strategy
Caption: An integrated strategy combining multiple HPLC techniques for full purity characterization.
Conclusion and Recommendations
The purity assessment of imidazopyridine derivatives requires a multi-faceted analytical approach. No single method can answer all questions.
-
For routine quality control and batch release, a validated RP-HPLC method is the cornerstone. It provides reliable, quantitative data on known impurities and the API assay in a cost-effective and robust manner.
-
When dealing with chiral imidazopyridines, a dedicated Chiral HPLC method is non-negotiable for controlling the enantiomeric purity.
-
During drug development, for identifying unknown degradation products or process impurities, the high resolution, sensitivity, and definitive identification capabilities of UPLC-MS are indispensable.
By strategically combining these methods, researchers and drug developers can build a comprehensive and trustworthy purity profile for imidazopyridine derivatives, ensuring they meet the stringent quality and safety standards required for pharmaceutical products. This integrated approach, grounded in the principles of method validation and forced degradation, provides a self-validating system that upholds the highest level of scientific integrity.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy.
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.
-
Quality Guidelines. International Council for Harmonisation.
-
ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas.
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.
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A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
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Cirri, D., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 643.
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Liu, D., et al. (2005). Enantiomeric separation of imidazolinone herbicides using chiral high-performance liquid chromatography. Journal of Chromatography A, 1083(1-2), 143-149.
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The role of forced degradation studies in stability indicating HPLC method development. ResearchGate.
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3 Key Steps for HPLC Impurities Methods Validation. Altabrisa Group.
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Jehangir, M. (2017). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Analytical & Pharmaceutical Research.
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Giełzak-Koćwin, K., et al. (2012). HPLC method for separating enantiomers of imidazole derivatives with antifungal compounds. Acta Poloniae Pharmaceutica, 69(3), 437-443.
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Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
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Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods. Benchchem.
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Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. SynThink.
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Pawłowski, M., et al. (2001). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL... Acta Poloniae Pharmaceutica, 58(6), 421-428.
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Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(10), 2483.
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Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(23), 7338.
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The Enantiomeric Separation of 4,5-disubstituted Imidazoles by HPLC and CE using Cyclodextrin-based Chiral Selectors. ResearchGate.
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Sebaiy, M. M., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 129.
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Menaka, T., & Kuber, R. (2023). UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. Journal of Applied Pharmaceutical Science, 13(01), 201-211.
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Wang, Y., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3433.
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Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.
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Sebaiy, M. M., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PubMed, 33396585.
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Validated UPLC Method for Organic Impurities of Phenazopyridine Hydrochloride Drug. A Green Analytical Technique. Research Journal of Pharmacy and Technology.
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Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology.
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Development and validation of rp-hplc method for the estimation of process related impurities from lacidipine bulk and formulation. IJCRT.org.
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Liquid chromatography-mass spectrometry identification of imidacloprid photolysis products. ResearchGate.
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Analytical Quality by Design Approach in RP-HPLC Method Development for the Quantification of Mirabegron and Solifenacin Succinate in Pharmaceutical Formulation. Sciforum.
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Validated RP-HPLC Method for Simultaneous Estimation of Perphenazine and Amitriptyline in Bulk and Tablet Dosage form. Asian Journal of Research in Chemistry.
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Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. National Institutes of Health.
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RP-HPLC Method Development and Validation for the Determination of Pemigatinib using Design of Experiments Approach. Journal of Pharmaceutical Research International.
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Method development and validation of RP-HPLC method for estimation of imatinib mesylate in pure and pharmaceutical dosage form. Scholars Research Library.
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Structural Determinants of 2,7-Disubstituted Imidazo[1,2-a]pyridines: A Comparative Analysis of Solid-State Architecture vs. Solution Dynamics
Executive Summary: Beyond Solution-State Ambiguity
The Core Problem: In the development of imidazo[1,2-a]pyridine-based therapeutics (e.g., for GABAergic modulation or anti-cancer kinase inhibition), researchers often rely heavily on solution-phase NMR (
The 2,7-Disubstituted Advantage: Unlike their C3-substituted counterparts, which frequently suffer from steric clash with the peri-proton at C5 (forcing a twisted conformation), 2,7-disubstituted imidazo[1,2-a]pyridines often retain a planar topology.[1] This planarity drives distinct
This guide compares the structural analysis of these scaffolds using Single Crystal X-Ray Diffraction (SC-XRD) against conventional alternatives, providing a self-validating protocol for characterizing these specific regioisomers.
Comparative Landscape: SC-XRD vs. Alternatives
The following table objectively compares the utility of crystal structure analysis against solution-phase and computational alternatives for this specific scaffold.
| Feature | SC-XRD (Gold Standard) | Solution NMR ( | Computational (DFT/CSP) |
| Conformation | Absolute (Frozen state).[1] Reveals torsion angles driven by packing forces. | Averaged . Rapid rotation obscures the energetic cost of planar vs. twisted states. | Predictive . dependent on basis set; often underestimates packing forces.[1] |
| Intermolecular Forces | Direct Observation . Visualizes C-H...N bonds and | Inferred . NOESY can suggest proximity but not binding energy or lattice motif. | Calculated . Good for single-molecule energy, computationally expensive for lattices. |
| Polymorph Detection | High . Can distinguish between solvates and packing isomers. | Null . All polymorphs yield identical isotropic shifts in solution.[1] | Moderate . Crystal Structure Prediction (CSP) is viable but resource-heavy.[1] |
| 2,7-Isomer Specificity | Critical . Confirms if C7-substitution disrupts centrosymmetric dimer formation. | Low . Confirms position but not the spatial consequence of the substituent. | High . Can model electron density changes at C3 due to C7 substitution. |
Structural Analysis: The 2,7-Disubstituted Motif
The "Planarity vs. Twist" Paradigm
The structural integrity of imidazo[1,2-a]pyridines is dictated by the substitution pattern.
-
3-Substituted Variants: Often exhibit a "Peri-Effect" Twist .[2][3] Substituents at C3 clash with the proton at C5, forcing the bond to rotate out of plane (often >40°).[1] This disrupts efficient
-stacking. -
2,7-Disubstituted Variants:
-
C2-Position: Extends the conjugation linearly.
-
C7-Position: Located on the pyridine ring, far from the bridgehead nitrogen.
-
Result: These molecules typically remain planar (RMS deviation < 0.05 Å).[1][4][5] This planarity facilitates the formation of centrosymmetric dimers linked by offset
- stacking, a motif highly correlated with higher melting points and lower aqueous solubility.
-
Key Intermolecular Interactions
When analyzing your crystal structure, specifically refine for these interactions which are characteristic of the 2,7-scaffold:
-
C-H...N Hydrogen Bonds: The un-substituted N1 (bridgehead) often acts as a hydrogen bond acceptor for acidic protons (C-H) from neighboring aromatic rings.[1]
-
-
Stacking: Look for face-to-face offset stacking (centroid-centroid distances ~3.6–3.8 Å). The 7-substituent (e.g., methyl, halogen) often modulates the "slippage" of these stacks to maximize dipole alignment.[1] -
Halogen Bonding (if 7-Halo substituted): A halogen at C7 often engages in Type II halogen bonding (C-X...N), creating 1D supramolecular chains.[1]
Hirshfeld Surface Analysis (HSA)
HSA is mandatory to quantify these interactions.[1] It maps the space where the electron density of the molecule exceeds the crystal environment.
- Surface: Look for deep red spots .[1][5] In 2,7-disubstituted systems, these usually correspond to strong C-H...N interactions at the N1 position.
-
Shape Index: Look for adjacent red and blue triangles .[4][5] This "bowtie" pattern is the fingerprint of
- stacking, confirming the planar packing efficiency preserved by the 2,7-substitution pattern.
Experimental Protocol: A Self-Validating Workflow
This protocol ensures high-quality single crystals suitable for resolving the subtle packing differences in regioisomers.
Synthesis & Crystallization[6]
-
Synthesis: Condensation of 4-substituted-2-aminopyridine with
-haloketones (reflux in ethanol). -
Crystallization (The "Slow Evaporation" Method):
-
Dissolve 20 mg of the pure 2,7-disubstituted compound in a solvent mixture of Ethanol:Dichloromethane (1:1) . Note: DCM solubilizes the planar aromatic system; Ethanol promotes H-bonding.
-
Filter through a 0.45
m PTFE syringe filter into a clean scintillation vial (removes nucleation sites). -
Cover with parafilm and poke 3-5 small holes .
-
Store in a vibration-free, dark environment at 20°C.
-
Validation: Crystals should appear within 48-72 hours. If amorphous powder forms, switch to Vapor Diffusion (inner vial: THF solution; outer vial: Hexane).[1]
-
Data Collection & Refinement[1]
-
Temperature: Collect at 100 K (using liquid nitrogen stream). Reasoning: Reduces thermal vibration of the 7-substituent, allowing precise determination of bond lengths.
-
Resolution: Aim for 0.75 Å or better.
-
Refinement Strategy:
-
Solve structure using Direct Methods (SHELXT) .
-
Refine using Full-matrix least-squares on
(SHELXL) . -
Critical Check: Locate the H-atoms on the C2/C7 substituents from difference Fourier maps rather than placing them geometrically immediately, to confirm no disorder exists.
-
Visualizing the Logic: From Synthesis to Structure
The following diagram illustrates the decision matrix for structural characterization, highlighting the divergence between 2,7- and 3-substituted analysis paths.
Caption: Structural divergence workflow. Note how the substitution pattern dictates the expected topology (Twisted vs. Planar) and subsequent packing motifs analyzed via SC-XRD.
References
-
Crystal structure and Hirshfeld surface analysis of 2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one. Source: National Institutes of Health (PMC) URL:[1][Link][1]
-
Crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives. Source: Acta Crystallographica Section E URL:[Link]
-
Intramolecular H-bonding interaction in angular 3-π-EWG substituted imidazo[1,2-a]pyridines contributes to conformational preference. Source: Chemistry Central Journal URL:[Link]
-
Crystal Structure and Properties of Imidazo-Pyridine Ionic Liquids. Source: Journal of Computational Chemistry URL:[Link][1][6]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Source: Organic & Biomolecular Chemistry URL:[Link]
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- 4. Crystal structure and Hirshfeld surface analysis of 2-oxo-2-phenylethyl 3-nitroso-2-phenylimidazo[1,2-a]pyridine-8-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Spectroscopic Characterization of 7-Chloro-2-iodoimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest due to their diverse biological activities. The precise structural elucidation of novel derivatives within this family is paramount for understanding structure-activity relationships and ensuring the integrity of research findings. This guide provides a detailed comparative analysis of the spectroscopic characterization of a specific, yet sparsely documented derivative: 7-Chloro-2-iodoimidazo[1,2-a]pyridine.
Due to the current absence of published experimental spectra for this compound, this guide will present a predictive analysis of its spectroscopic data. This prediction is grounded in the well-established spectroscopic principles of the parent imidazo[1,2-a]pyridine scaffold and the known effects of halogen substituents on aromatic systems. This guide will also compare these predicted data with known alternative imidazo[1,2-a]pyridine derivatives to highlight the unique spectral signatures imparted by the chloro and iodo substituents.
The Imidazo[1,2-a]pyridine Core: A Spectroscopic Baseline
The parent imidazo[1,2-a]pyridine is a 10-π electron aromatic system, and its spectroscopic features have been well-documented.[1] Understanding this baseline is crucial for interpreting the spectra of its derivatives.
General Spectroscopic Workflow
The structural confirmation of a novel imidazo[1,2-a]pyridine derivative typically follows a standardized workflow that integrates multiple spectroscopic techniques.
¹H NMR Spectroscopy
The ¹H NMR spectrum is predicted to show four signals in the aromatic region. The chloro group at C7 and the iodo group at C2 will influence the chemical shifts of the protons. The electron-withdrawing nature of the halogens is expected to deshield the protons, shifting them downfield compared to the parent compound.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.5 - 7.7 | s | - |
| H-5 | 7.8 - 8.0 | d | ~9.0 |
| H-6 | 6.8 - 7.0 | dd | ~9.0, ~2.0 |
| H-8 | 8.1 - 8.3 | d | ~2.0 |
Justification for Predictions:
-
H-3: The iodine at the adjacent C2 position will likely deshield this proton. The absence of a neighboring proton will result in a singlet.
-
H-5: This proton is ortho to the bridgehead nitrogen and will be a doublet due to coupling with H-6.
-
H-6: Coupled to both H-5 and H-8, this proton will appear as a doublet of doublets.
-
H-8: The chloro group at the adjacent C7 position will deshield this proton, and it will appear as a doublet due to coupling with H-6.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton. The carbon atoms directly attached to the halogens (C2 and C7) will be significantly affected.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 85 - 95 |
| C-3 | 110 - 115 |
| C-5 | 125 - 130 |
| C-6 | 115 - 120 |
| C-7 | 130 - 135 |
| C-8 | 110 - 115 |
| C-8a | 140 - 145 |
Justification for Predictions:
-
C-2: The iodo group will cause a significant upfield shift due to the heavy atom effect, a characteristic feature for iodo-substituted carbons.
-
C-7: The chloro substituent will cause a downfield shift for the carbon it is attached to.
-
The chemical shifts of other carbons will be moderately influenced by the electronic effects of the two halogen substituents. [2][3]
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic peaks for the aromatic C-H and C=C stretching vibrations.
Predicted IR Data (KBr, cm⁻¹)
| Wavenumber (cm⁻¹) | Assignment |
| 3100 - 3000 | Aromatic C-H stretching |
| 1640 - 1500 | Aromatic C=C and C=N stretching |
| 1100 - 1000 | C-Cl stretching |
| ~600 | C-I stretching |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The presence of chlorine will result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.
Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
| [M]⁺ | 278 |
| [M+2]⁺ | 280 |
Comparison with Alternative Imidazo[1,2-a]pyridine Derivatives
The predicted spectroscopic data for this compound can be compared with known data for the parent compound and mono-halogenated derivatives to highlight the unique spectral features.
Comparative ¹H NMR Chemical Shifts (δ, ppm)
| Proton | Imidazo[1,2-a]pyridine [4] | 7-Chloro-imidazo[1,2-a]pyridine (Predicted) | 2-Iodo-imidazo[1,2-a]pyridine (Predicted) | This compound (Predicted) |
| H-2 | ~7.5 | ~7.6 | - | - |
| H-3 | ~7.9 | ~7.9 | ~7.6 | 7.5 - 7.7 |
| H-5 | ~7.6 | ~7.7 | ~7.6 | 7.8 - 8.0 |
| H-6 | ~6.7 | ~6.8 | ~6.7 | 6.8 - 7.0 |
| H-7 | ~7.1 | - | ~7.2 | - |
| H-8 | ~8.1 | ~8.1 | ~8.1 | 8.1 - 8.3 |
Comparative ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon | Imidazo[1,2-a]pyridine | 7-Chloro-imidazo[1,2-a]pyridine (Predicted) | 2-Iodo-imidazo[1,2-a]pyridine (Predicted) | This compound (Predicted) |
| C-2 | ~117 | ~118 | ~90 | 85 - 95 |
| C-3 | ~108 | ~109 | ~112 | 110 - 115 |
| C-5 | ~124 | ~125 | ~124 | 125 - 130 |
| C-6 | ~112 | ~113 | ~112 | 115 - 120 |
| C-7 | ~125 | ~132 | ~126 | 130 - 135 |
| C-8 | ~117 | ~118 | ~117 | 110 - 115 |
| C-8a | ~145 | ~145 | ~145 | 140 - 145 |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data for imidazo[1,2-a]pyridine derivatives, based on common practices in the field. [5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a proton-decoupled pulse sequence, a 45-degree pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). Acquire the mass spectrum in the appropriate mass range. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis. [6]
Conclusion
While experimental data for this compound is not yet publicly available, a comprehensive spectroscopic characterization can be predicted with a reasonable degree of accuracy. The key distinguishing features are expected to be the upfield shift of the C2 carbon in the ¹³C NMR spectrum due to the heavy atom effect of iodine, and the characteristic splitting patterns and downfield shifts of the aromatic protons in the ¹H NMR spectrum. The presence of chlorine will be readily confirmed by the M+2 isotope peak in the mass spectrum. This predictive guide serves as a valuable resource for researchers working with this and similar imidazo[1,2-a]pyridine derivatives, aiding in the interpretation of their own experimental data and the confirmation of their synthetic products.
References
- Coletta, F., Gambaro, A., & Rigatti, G. (n.d.). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Taylor & Francis.
-
PubMed. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Retrieved from [Link]
-
DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]
-
MDPI. (n.d.). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). 1H NMR Spectra of Substituted Aminopyridines. Retrieved from [Link]
-
SpectraBase. (n.d.). Imidazo(1,2-A)pyridine - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
ACS Publications. (2021). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. Retrieved from [Link]
-
ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]
-
SpectraBase. (n.d.). Imidazo(1,2-A)pyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR spectrum of imidazo[1,2-a]pyridine 6a. Retrieved from [Link]
-
Canadian Journal of Chemistry. (n.d.). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR spectrum of imidazo[1,2-a]pyridine 7a. Retrieved from [Link]
-
SpectraBase. (n.d.). 8-CHLORO-2-(4-FLUOROPHENYL)-IMIDAZO-[1,2-A]-PYRIDINE-3-CARBALDEHYDE - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum of imidazo[1,2-a]pyridine 6a. Retrieved from [Link]
-
SpectraBase. (n.d.). Imidazo(1,2-A)pyridine - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
-
MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Retrieved from [Link]
-
RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [Link]
-
ResearchGate. (2025). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. Retrieved from [Link]
-
Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. Retrieved from [Link]
-
ACS Publications. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [Link]
-
ACS Publications. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of a sample containing 0.05 M pyridine. Retrieved from [Link]
-
MDPI. (n.d.). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Retrieved from [Link]
-
ACS Publications. (n.d.). Substituent effects on the basicity of pyridine. Elucidation of the electronic character of .beta.-substituted vinyl groups. Retrieved from [Link]
-
MDPI. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. Retrieved from [Link]
-
PubChem. (n.d.). Imidazo(1,2-a)pyridine. Retrieved from [Link]
-
ResearchGate. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Retrieved from [Link]
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Technical Guide: Differentiating Regioisomers of Chloro-Iodo-Imidazo[1,2-a]pyridine
Executive Summary: The Structural Imperative
In the development of GABAergic modulators, antivirals, and oncology candidates, the imidazo[1,2-a]pyridine scaffold is a privileged structure. However, the introduction of both chloro and iodo substituents creates a complex regioisomeric landscape.
The precise location of these halogens dictates the molecule's vector in Structure-Activity Relationship (SAR) studies and its reactivity in sequential cross-coupling reactions (e.g., Suzuki-Miyaura). A 6-chloro-3-iodo isomer will behave fundamentally differently from a 3-chloro-6-iodo isomer in both biological binding pockets and palladium-catalyzed cycles.
This guide provides a definitive, non-template workflow to unambiguously differentiate these isomers using NMR spectroscopy, chemical reactivity, and synthesis logic.
The Isomer Landscape[1]
The imidazo[1,2-a]pyridine core possesses unequal electron density distribution, leading to distinct reactivity profiles for Electrophilic Aromatic Substitution (EAS) and nucleophilic attacks.
-
C-3 Position: The most electron-rich site, highly prone to electrophilic iodination.
-
C-6/C-8 Positions: Typically inherited from the 2-aminopyridine starting material.
-
C-2 Position: Less reactive to direct electrophilic attack; functionalization usually requires pre-functionalized alpha-haloketones during cyclization.
The Core Ambiguity
The most common analytical challenge arises between 3-iodo-X-chloro (kinetically favored product of direct iodination) and 2-iodo-X-chloro (often a byproduct of specific cyclization routes or rearrangement). Furthermore, distinguishing the position of the chlorine atom (C-6 vs. C-7 vs. C-8) requires rigorous coupling constant analysis.
Analytical Strategy: NMR Spectroscopy[1][2][3][4][5][6][7]
Nuclear Magnetic Resonance (NMR) is the primary tool for differentiation. Relying solely on chemical shift lists is insufficient; one must analyze coupling constants (
The "Anchor" Proton: H-5
The proton at position 5 (H-5) is the structural anchor. Due to the anisotropic effect of the bridgehead nitrogen and the lone pair, H-5 is significantly deshielded.
-
Shift:
8.0 – 8.6 ppm (Doublet). -
Diagnostic Value: If H-5 is a doublet (
Hz), position C-6 is unsubstituted. If H-5 is a singlet (or weakly coupled doublet), C-6 is likely substituted (e.g., with Chlorine).
Differentiating Iodine Placement (C-3 vs. C-2)
The presence of an Iodine atom introduces a heavy-atom effect and eliminates a proton signal.
| Feature | 3-Iodo Isomer (Common) | 2-Iodo Isomer (Rare) |
| Proton Signals | H-2 is a Singlet. | H-3 is a Singlet. |
| Chemical Shift | H-2 appears | H-3 appears |
| C-3 is shielded ( | C-2 is shielded ( | |
| HMBC Correlation | H-5 correlates to C-3. | H-5 does NOT correlate to C-2. |
Differentiating Chlorine Placement (C-6 vs. C-7 vs. C-8)
Assuming a 3-iodo core, the chlorine position is determined by the splitting pattern of the pyridine ring protons.
-
6-Chloro: H-5 is a narrow doublet (
Hz) or singlet. H-7 and H-8 show an ortho-coupling ( Hz). -
7-Chloro: H-6 and H-8 are singlets (or show small meta-coupling). H-5 and H-6 show ortho-coupling (
Hz). -
8-Chloro: H-7 is a doublet. H-5 and H-6 show standard ortho-coupling.
Decision Tree Workflow
The following diagram illustrates the logical flow for assigning the structure of a crude Chloro-Iodo-Imidazo[1,2-a]pyridine product.
Figure 1: Analytical decision tree for structural assignment using 1D and 2D NMR data.
Experimental Protocols
Regioselective Synthesis of 3-Iodo-6-Chloroimidazo[1,2-a]pyridine
This protocol leverages the high nucleophilicity of C-3 to selectively install iodine in the presence of a C-6 chlorine.
Reagents:
-
6-Chloroimidazo[1,2-a]pyridine (1.0 equiv)
-
N-Iodosuccinimide (NIS) (1.1 equiv)
-
Acetonitrile (ACN) or DMF (0.1 M concentration)
Methodology:
-
Dissolution: Dissolve 6-chloroimidazo[1,2-a]pyridine in anhydrous ACN at room temperature (RT).
-
Addition: Add NIS portion-wise over 5 minutes. Note: Protect from light to prevent radical side reactions.
-
Reaction: Stir at RT for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LCMS. The starting material (lower R_f) should convert to a less polar spot.
-
Workup: Dilute with EtOAc, wash with 10% Na₂S₂O₃ (to remove excess iodine/succinimide color), then water and brine.
-
Purification: Recrystallize from Ethanol or flash chromatography.
Validation:
-
1H NMR: Disappearance of the H-3 proton (singlet at ~7.6 ppm). Retention of H-2 (singlet ~7.9 ppm).
Functional Reactivity Test (Suzuki Coupling)
To confirm the presence of Iodine at C-3 vs Chlorine at C-6, a controlled Suzuki coupling can be performed. The C-I bond is significantly weaker and more reactive towards oxidative addition by Pd(0) than the C-Cl bond.
Protocol:
-
React 3-iodo-6-chloroimidazo[1,2-a]pyridine (1 equiv) with Phenylboronic acid (1.1 equiv).
-
Catalyst: Pd(PPh₃)₄ (5 mol%).
-
Base: Na₂CO₃ (2 equiv), Solvent: DME/H₂O.
-
Temperature: 60°C (Mild heating).
Outcome:
-
Product: 3-phenyl-6-chloroimidazo[1,2-a]pyridine.
-
Observation: The Chlorine atom remains intact. If the starting material was the 6-iodo-3-chloro isomer (hypothetically), the reaction would occur at C-6.
Comparative Data Tables
Table 1: Theoretical 1H NMR Shift Comparison (CDCl₃)
| Isomer | H-2 | H-3 | H-5 | H-7 | H-8 | Key Coupling |
| 6-Cl-3-I | 7.90 (s) | — | 8.25 (d, J=1.5) | 7.20 (dd) | 7.55 (d) | H-5/H-7 meta coupling |
| 7-Cl-3-I | 7.88 (s) | — | 8.10 (d, J=7.2) | — | 7.60 (d) | H-5/H-6 ortho coupling |
| 6-Cl-Parent | 7.60 (s) | 7.55 (s) | 8.20 (d) | 7.15 (dd) | 7.50 (d) | H-2/H-3 present |
Table 2: Reactivity Profile
| Bond | Bond Dissociation Energy (Approx) | Pd-Catalyzed Reactivity Order |
| C(3)-I | ~65 kcal/mol | Fastest (Reacts at RT/60°C) |
| C(6)-Br | ~80 kcal/mol | Intermediate |
| C(6)-Cl | ~95 kcal/mol | Slowest (Requires bulky ligands/high temp) |
Synthesis & Reactivity Flow[9]
The following diagram visualizes the synthesis of the target 3-iodo-6-chloro isomer and its subsequent selective functionalization.
Figure 2: Synthesis and chemoselective functionalization pathway.
References
-
General Synthesis & NMR of Imidazo[1,2-a]pyridines
- Title: Synthesis and site selective C–H functionaliz
- Source: Organic & Biomolecular Chemistry (RSC).
-
URL:[Link]
- Iodination Protocols (NIS Method)
-
Regioselectivity in Cyclization
-
NMR Shift Data (13C and 1H)
Sources
- 1. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 2. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 3. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of 3-Nitro-2-arylimidazo[1,2-a]pyridines Using Sodium Dichloroiodide [organic-chemistry.org]
- 7. semanticscholar.org [semanticscholar.org]
Safety Operating Guide
7-Chloro-2-iodoimidazo[1,2-a]pyridine: Proper Disposal Procedures
Executive Safety Summary
7-Chloro-2-iodoimidazo[1,2-a]pyridine (CAS: 1384265-42-2) is a high-value, halogenated heterocyclic intermediate frequently used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).[1]
Unlike standard organic waste, this compound presents a dual-halogen risk .[1] The presence of both chlorine (C-Cl) and iodine (C-I) bonds requires strict segregation from strong oxidizers and acids. Improper disposal can lead to the liberation of corrosive hydrogen iodide (HI) gas or elemental iodine (
Immediate Action Required:
-
Do NOT mix with acidic waste streams (Risk of HI release).
-
Do NOT mix with oxidizing agents (Risk of exothermic iodine liberation).
-
Classify as Halogenated Organic Waste (Solid or Liquid).[1]
Chemical Profile & Hazard Assessment
Understanding the physicochemical properties is the first step in a self-validating disposal protocol.
| Property | Data | Operational Implication |
| CAS Number | 1384265-42-2 | Use for waste manifest labeling.[1] |
| Formula | High halogen content (>40% by mass).[1] | |
| Mol. Weight | 278.48 g/mol | Heavy atom count affects incineration parameters. |
| Physical State | Solid (Off-white/Yellow powder) | Particulate inhalation risk; requires double-bagging. |
| Reactivity | Light-sensitive; C-I bond is labile. | Store waste in amber/opaque containers. |
| RCRA Status | Characteristic Waste (Toxic) | Must be incinerated at an EPA-permitted facility. |
Pre-Disposal: Segregation & Stabilization
The most common failure point in laboratory safety is "waste stream cross-contamination."[1] Follow this decision logic to ensure the compound is routed correctly.
Figure 1: Waste Segregation Decision Tree
Caption: Logical flow for categorizing this compound waste to prevent incompatible mixing.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound, Contaminated Silica/Celite)
Applicability: Expired stock, filter cakes, spill cleanup debris.[1]
-
PPE Requirement: Nitrile gloves (double gloving recommended), lab coat, safety goggles, and N95 particulate mask (if handling open powder outside a fume hood).[1]
-
Primary Containment: Transfer the solid into a clear, sealable polyethylene bag (4 mil thickness minimum).
-
Why: Allows visual inspection by waste handlers without opening the bag.
-
-
Secondary Containment: Place the sealed primary bag into a wide-mouth high-density polyethylene (HDPE) jar or a secondary hazardous waste bag.
-
Labeling: Affix a hazardous waste tag.
-
Storage: Store in the "Solid Hazardous Waste" satellite accumulation area, away from light sources.
Protocol B: Liquid Waste (Mother Liquors, Reaction Mixtures)
Applicability: Filtrates from recrystallization, flash chromatography fractions.[1]
-
Compatibility Check: Ensure the receiving carboy is rated for Halogenated Solvents .
-
Scientific Rationale: Even if dissolved in methanol (non-halogenated), the presence of the chlorinated/iodinated solute mandates the entire mixture be treated as halogenated waste to prevent corrosion of incinerator injection nozzles designed for non-halogenated streams.
-
-
pH Verification: Check pH of the solution.
-
If pH < 4: Neutralize with saturated Sodium Bicarbonate (
) to pH 6-8. -
Why: Acidic conditions accelerate the decomposition of the C-I bond, releasing corrosive Iodine gas inside the waste drum.
-
-
Transfer: Pour into the "Halogenated Organic" carboy using a funnel.
-
Cap & Vent: Close the container immediately. Ensure the cap has a pressure-relief mechanism if the waste is recently quenched.
Emergency Spill Response
In the event of a benchtop spill, rapid containment is necessary to prevent aerosolization of the iodinated powder.
Figure 2: Spill Response Workflow
Caption: Step-by-step remediation logic for solid or liquid spills.
[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA530-F-11-003. [Link]
-
PubChem. (n.d.). Compound Summary: this compound.[1][3] National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
